Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJEGMEYNSMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626521 | |
| Record name | Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-12-1 | |
| Record name | Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. This guide provides a comprehensive, in-depth technical overview of the synthesis of a key derivative, Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate. The synthesis is presented as a two-step process commencing with the construction of the core pyrrolo[1,2-c]pyrimidine ring system, followed by a regioselective bromination. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and justifications for the experimental choices, ensuring a thorough understanding for researchers in drug discovery and development. The protocols are designed to be self-validating, supported by detailed characterization data and references to authoritative literature.
Introduction: The Significance of the Pyrrolo[1,2-c]pyrimidine Core
The fusion of pyrrole and pyrimidine rings to form the pyrrolo[1,2-c]pyrimidine system creates a unique electronic and structural architecture that has proven to be a valuable scaffold in the development of novel therapeutic agents.[1][2] The nitrogen-rich nature of this bicyclic heterocycle allows for a multitude of potential interactions with biological targets. The introduction of a bromine atom at the 6-position, as in the title compound, provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a wider chemical space and the development of structure-activity relationships.[1] The ethyl ester at the 3-position can also be readily modified, for instance, through hydrolysis and subsequent amide coupling, further enhancing the synthetic utility of this building block.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached in a two-step sequence:
-
Formation of the Pyrrolo[1,2-c]pyrimidine Core: Construction of the bicyclic system is the initial key challenge. A reliable and efficient method involves the condensation of a pyrrole-based starting material with a suitable three-carbon component to form the pyrimidine ring.
-
Regioselective Bromination: Following the successful synthesis of the core structure, a bromine atom must be introduced at the C6 position. This requires a brominating agent and conditions that favor substitution at this specific position of the electron-rich pyrrole moiety.
This strategic disconnection is illustrated in the following retrosynthetic diagram:
Caption: Simplified mechanism of the core synthesis.
Experimental Protocol: Synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
This protocol is adapted from established literature procedures.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1H-Pyrrole-2-carbaldehyde | 95.10 | 9.51 g | 100.0 |
| Ethyl 2-isocyanoacetate | 113.11 | 11.3 g | 100.0 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 15.2 g | 100.0 |
| Dichloromethane (DCM) | - | 150.0 mL | - |
| 10% Acetic Acid | - | 250 mL | - |
| Water | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Petroleum Ether (PE) | - | As needed | - |
| Ethyl Acetate (EA) | - | As needed | - |
Procedure
-
To a solution of 1H-pyrrole-2-carbaldehyde (9.51 g, 100.0 mmol) in dichloromethane (150.0 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add DBU (15.2 g, 100.0 mmol).
-
To this mixture, add ethyl 2-isocyanoacetate (11.3 g, 100.0 mmol).
-
Heat the resulting mixture to reflux for 3 hours.
-
After cooling to room temperature, add 10% aqueous acetic acid (250 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic phase, and wash it with water (2 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent to afford ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate as a yellow solid.
Expected Yield: ~97%
Characterization Data (Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate)
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol [1]* Appearance: Yellow solid
-
¹H NMR (400 MHz, CDCl₃) δ: 8.86 (s, 1H), 8.24 (s, 1H), 7.54 (d, J=4.0 Hz, 1H), 7.01 (dd, J=4.0, 2.8 Hz, 1H), 6.78 (d, J=2.8 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H).
Regioselective Bromination
The second step in the synthesis is the introduction of a bromine atom onto the pyrrolo[1,2-c]pyrimidine core. Electrophilic substitution on the pyrrolo[1,2-c]pyrimidine ring system preferentially occurs on the electron-rich pyrrole ring. The use of N-bromosuccinimide (NBS) is a common and effective method for the bromination of such heterocyclic systems. [3][4]
Rationale for Reagent and Conditions
N-Bromosuccinimide is a convenient and milder source of electrophilic bromine compared to molecular bromine, which can lead to over-bromination and other side reactions. The reaction is typically carried out in a non-polar solvent like chloroform or carbon tetrachloride. The regioselectivity of the bromination is directed to the 6-position, which is an electronically favorable site for electrophilic attack on the pyrrole portion of the fused ring system.
Experimental Protocol: Synthesis of this compound
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | 190.20 | (To be calculated based on a 1.0 mmol scale) | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | (1.05 equivalents) | 1.05 |
| Chloroform (anhydrous) | - | (Sufficient volume for dissolution) | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure
-
Dissolve ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (1.0 mmol) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-bromosuccinimide (1.05 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by washing with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Characterization Data (this compound)
-
CAS Number: 588720-12-1 [5]* Molecular Formula: C₁₀H₉BrN₂O₂ [5][6]* Molecular Weight: 269.10 g/mol [5][6]* Appearance: Solid [6]* Purity: Typically >95% (Note: Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final product should be obtained by the researcher to confirm the structure and purity.)
Workflow and Data Summary
The overall synthetic workflow is summarized below:
Caption: Overall synthetic workflow.
Summary of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | Intermediate |
| This compound | C₁₀H₉BrN₂O₂ | 269.10 | Target Compound |
Safety and Handling Precautions
-
1H-Pyrrole-2-carbaldehyde: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Ethyl 2-isocyanoacetate: Isocyanates are toxic and should be handled with extreme care in a fume hood.
-
DBU: Corrosive. Causes burns. Handle with appropriate personal protective equipment (PPE).
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
-
N-Bromosuccinimide: Corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Chloroform: A suspected carcinogen and toxic. Handle with appropriate engineering controls and PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis for this compound. The described methodology, based on established chemical principles, provides researchers with a practical pathway to access this valuable building block for further elaboration in drug discovery programs. The emphasis on the rationale behind the experimental choices and the provision of validation data aims to empower scientists to confidently reproduce and adapt these procedures for their specific research needs.
References
- Supporting Information - The Royal Society of Chemistry. (URL not available)
-
Narayan, E., Fu, L., & Gribble, G. W. (n.d.). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. Retrieved from [Link]
- Journal of the Chemical Society C: Organic. (n.d.). The synthesis of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine. RSC Publishing. (URL not available)
-
Cenmed. (n.d.). This compound (C007B-522070). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. Retrieved from [Link]
- Journal of the Chemical Society C: Organic. (n.d.). Bromination of pyrrolo[1,2-c]pyrimidines. RSC Publishing. (URL not available)
-
Chen, J., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1530. Retrieved from [Link]
- (URL not available)
- Pyrrolo [2,3-d]pyrimidine Derivatives; their intermediates and synthesis. (n.d.). MDPI. (URL not available)
-
Beilstein Journals. (n.d.). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Khaled, M. H., et al. (n.d.).
-
Beilstein Journals. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2022). RSC Advances, 12(45), 29465-29469. Retrieved from [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules, 24(5), 932. Retrieved from [Link]
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- 3. Bromination of pyrrolo[1,2-c]pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. CAS 588720-12-1: ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-c… [cymitquimica.com]
- 6. ethyl 6-bromoH-pyrrolo[1,2-f]pyrimidine-3-carboxylate [cymitquimica.com]
An In-Depth Technical Guide to Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from analogous structures and established chemical principles to present a scientifically grounded guide. We will explore a plausible synthetic route, predict its spectroscopic characteristics, and delve into its potential reactivity in key organic transformations. This guide aims to serve as a valuable resource for researchers looking to utilize this versatile scaffold in their work.
Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold
The pyrrolo[1,2-c]pyrimidine core is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. This scaffold is an isostere of purine, a key component of nucleic acids, which makes it a privileged structure for interacting with various biological targets. Derivatives of pyrrolopyrimidines have demonstrated a wide range of pharmacological activities, including acting as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] The introduction of a bromine atom at the 6-position and an ethyl carboxylate at the 3-position, as in this compound, provides two strategic points for chemical modification, making it a valuable building block for the synthesis of diverse compound libraries.
Synthesis and Purification
Proposed Synthetic Pathway
A likely approach would involve the reaction of a 2-substituted pyrrole with a reagent that provides the remaining atoms for the pyrimidine ring, followed by bromination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of the Pyrrolo[1,2-c]pyrimidine Core: A suitable pyrrole-2-carbaldehyde derivative would be reacted with a reagent like tosylmethyl isocyanide (TosMIC) in the presence of a base to construct the fused pyrimidine ring.[6]
-
Introduction of the Ethyl Ester: The resulting pyrrolo[1,2-c]pyrimidine core, likely with a handle at the 3-position, would then be converted to the ethyl carboxylate. This could be achieved through various standard organic transformations depending on the starting functional group.
-
Bromination: The final step would involve the regioselective bromination at the 6-position. Given the electron-rich nature of the pyrrole ring, an electrophilic brominating agent such as N-bromosuccinimide (NBS) would likely be effective.[7]
Purification
Purification of the final product would likely be achieved through standard techniques such as:
-
Flash Column Chromatography: Using a silica gel stationary phase with a gradient of ethyl acetate and hexanes as the mobile phase.
-
Recrystallization: From a suitable solvent system like ethanol/water or ethyl acetate/hexanes to obtain a crystalline solid.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, we can predict the key spectroscopic features of this compound based on its structure and data from analogous compounds.[8]
| Spectroscopic Data | Predicted Values and Interpretation |
| ¹H NMR | Aromatic protons on the pyrrolopyrimidine core are expected in the range of δ 7.0-9.0 ppm. The ethyl group will show a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm. |
| ¹³C NMR | Carbonyl carbon of the ester is expected around δ 160-165 ppm. Aromatic carbons will appear in the range of δ 100-150 ppm. The carbon bearing the bromine atom (C6) will be shifted upfield compared to its non-brominated counterpart. |
| IR (Infrared) | A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the ethyl ester. C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).[9][10] Fragmentation may involve the loss of the ethyl group, the ethoxycarbonyl group, or the bromine atom.[11] |
Chemical Reactivity: A Versatile Synthetic Hub
The chemical structure of this compound offers two primary sites for further functionalization: the C-Br bond at the 6-position and the ethyl ester at the 3-position. The bromine atom is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions.
Sources
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. youtube.com [youtube.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic data for Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolo[1,2-c]pyrimidine core is a significant scaffold due to its presence in various biologically active molecules.[1] Understanding the spectroscopic properties of this ethyl 6-bromo derivative is crucial for its synthesis, purification, and the development of novel therapeutic agents.
While comprehensive, publicly available experimental spectra for this specific compound (CAS 588720-12-1) are not readily found in scientific literature or major databases, this guide will provide a detailed, predictive analysis based on established principles and data from closely related analogs. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers working with this and similar molecular architectures.
Molecular Structure and Key Physicochemical Properties
This compound possesses a fused bicyclic system consisting of a pyrrole and a pyrimidine ring. The bromine atom at the 6-position and the ethyl carboxylate group at the 3-position are key functional groups that influence its reactivity and spectroscopic characteristics.
| Property | Value | Source |
| CAS Number | 588720-12-1 | [2][3][4] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [2][5] |
| Molecular Weight | 269.10 g/mol | [2][5] |
| Purity | Typically ≥95% (commercial) | [3] |
| Appearance | Solid | [5] |
digraph "Ethyl_6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; N4 [label="N", pos="0,-1.5!"]; C4a [label="C", pos="1.2,-0.8!"]; C5 [label="C", pos="2.4,-0.8!"]; C6 [label="C", pos="2.4,0.8!"]; C7 [label="C", pos="1.2,0.8!"]; C8 [label="C", pos="0,0!"];
// Substituent atoms Br [label="Br", pos="3.6,1.6!"]; C9 [label="C", pos="-2.4,-1.6!"]; O10 [label="O", pos="-2.4,-2.8!"]; O11 [label="O", pos="-3.6,-1.0!"]; C12 [label="CH2", pos="-3.6,-3.6!"]; C13 [label="CH3", pos="-4.8,-4.4!"]; H2[label="H", pos="-2.1,1.3!"]; H5[label="H", pos="3.3,-1.3!"]; H7 [label="H", pos="1.2, 1.8!"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- N1 [label=""]; C7 -- C8 [label=""]; C4a -- C8 [label=""]; C3 -- C9 [label=""]; C9 -- O10 [label=""]; C9 -- O11 [label=""]; O10 -- C12 [label=""]; C12 -- C13 [label=""]; C6 -- Br [label=""]; C2 -- H2[label=""]; C5 -- H5[label=""]; C7 -- H7 [label=""];
// Numbering N1 [label="N1"]; C2 [label="C2"]; C3 [label="C3"]; N4 [label="N4"]; C4a [label="C4a"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; C9 [label=" "]; C8 [label=" "]; }
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Anticipated ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | s | 1H | H7 | Protons on the pyrimidine ring are deshielded due to the electron-withdrawing nature of the nitrogen atoms. |
| ~7.5 - 8.0 | s | 1H | H5 | The bromine atom at the 6-position will influence the chemical shift of this adjacent proton. |
| ~7.0 - 7.5 | s | 1H | H2 | This proton is on the pyrrole ring, and its chemical shift is influenced by the adjacent nitrogen and the ester group. |
| ~4.3 - 4.5 | q | 2H | -OCH₂CH₃ | The quartet splitting pattern is due to coupling with the adjacent methyl protons. |
| ~1.3 - 1.5 | t | 3H | -OCH₂CH₃ | The triplet splitting pattern is due to coupling with the adjacent methylene protons. |
Experimental Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is common for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. A 400 MHz spectrometer provides good resolution for distinguishing between different proton signals.
In-depth Interpretation: The aromatic region of the spectrum is expected to show three distinct singlets, corresponding to the three protons on the pyrrolo[1,2-c]pyrimidine core. The exact chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents. The ethyl group of the ester will give rise to a characteristic quartet and triplet in the upfield region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Anticipated ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O | The carbonyl carbon of the ester group is highly deshielded. |
| ~140 - 155 | C4a, C7 | Carbons at the ring fusion and those bonded to nitrogen atoms will appear at lower field. |
| ~110 - 130 | C2, C3, C5, C6 | The chemical shifts of the other aromatic carbons are influenced by their position relative to the nitrogen atoms and substituents. The carbon bearing the bromine (C6) will be significantly affected. |
| ~60 - 65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~14 - 16 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Experimental Causality: A 100 MHz spectrometer is standard for ¹³C NMR. Proton decoupling is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.
In-depth Interpretation: The spectrum will show ten distinct carbon signals. The carbonyl carbon will be the most downfield signal. The aromatic region will contain signals for the carbons of the fused ring system, with their chemical shifts determined by the electronic environment. The two signals in the upfield region will correspond to the ethyl ester group.
Mass Spectrometry (MS)
Anticipated Mass Spectral Data (Electron Ionization - EI):
| m/z | Interpretation | Rationale |
| 268/270 | [M]⁺ | The molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| 223/225 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 195/197 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
| 116 | [M - Br - COOCH₂CH₃]⁺ | Loss of both the bromine atom and the ethyl carboxylate group. |
Experimental Causality: Electron ionization is a common technique that provides information about the molecular weight and fragmentation pattern of a compound. A high-resolution mass spectrometer would allow for the determination of the exact mass and confirmation of the elemental composition.
In-depth Interpretation: The mass spectrum will be characterized by the presence of a doublet for the molecular ion peak, confirming the presence of a single bromine atom. The fragmentation pattern will likely involve the initial loss of the ethyl ester group or its components, followed by further fragmentation of the heterocyclic core.
Infrared (IR) Spectroscopy
Anticipated IR Spectral Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~3100 - 3000 | C-H (aromatic) | Stretching vibrations of the C-H bonds on the pyrrolopyrimidine ring. |
| ~2980 - 2850 | C-H (aliphatic) | Stretching vibrations of the C-H bonds of the ethyl group. |
| ~1720 - 1700 | C=O (ester) | A strong absorption band characteristic of the carbonyl group in an ester. |
| ~1600 - 1450 | C=C and C=N | Stretching vibrations of the double bonds within the aromatic ring system. |
| ~1250 - 1000 | C-O (ester) | Stretching vibrations of the C-O single bonds in the ester group. |
| ~700 - 500 | C-Br | Stretching vibration of the carbon-bromine bond. |
Experimental Causality: The KBr pellet method is a standard technique for obtaining the IR spectrum of a solid sample. This method minimizes interference from solvents.
In-depth Interpretation: The IR spectrum will provide key information about the functional groups present in the molecule. The most prominent peak is expected to be the strong carbonyl stretch of the ester group. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the heterocyclic ring system.
Synthesis and Experimental Protocols
The synthesis of the pyrrolo[1,2-c]pyrimidine ring system can be achieved through various methods. A common approach involves the condensation of a substituted pyrrole with a suitable pyrimidine precursor.
Caption: A generalized workflow for the synthesis of the target molecule.
A Plausible Synthetic Protocol:
-
Preparation of the Pyrrole Intermediate: A suitably substituted pyrrole, such as ethyl 2-formyl-1H-pyrrole-3-carboxylate, could serve as a starting material.
-
Condensation Reaction: The pyrrole intermediate would then be reacted with a reagent that provides the remaining atoms for the pyrimidine ring, such as a brominated amidine or a similar synthon.
-
Cyclization and Aromatization: The condensation product would then undergo cyclization and subsequent aromatization, potentially through an oxidation step, to yield the final pyrrolo[1,2-c]pyrimidine core.
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided data and interpretations offer a solid foundation for researchers to identify and characterize this compound. The bromine atom at the 6-position serves as a useful handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of analogs for biological screening. Future work should focus on obtaining and publishing the complete experimental spectroscopic data for this compound to confirm these predictions and further aid in the development of novel therapeutics based on the pyrrolo[1,2-c]pyrimidine scaffold.
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An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrrolo[1,2-c]pyrimidine scaffold is a key structural motif in numerous biologically active molecules.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed interpretation of the compound's ¹H NMR spectrum, underpinned by fundamental principles of NMR spectroscopy and supported by data from analogous structures. The document covers experimental protocols, in-depth spectral analysis, and the structural elucidation of the title compound.
Introduction: The Significance of this compound
This compound (C₁₀H₉BrN₂O₂) is a fused heterocyclic system that combines the structural features of both pyrrole and pyrimidine rings.[1] The presence of a bromine atom and an ethyl ester group makes it a versatile intermediate for further chemical modifications, rendering it a valuable building block in the synthesis of potential therapeutic agents.[1] Pyrrolopyrimidine derivatives have been extensively investigated for a range of pharmacological activities, including their potential as kinase inhibitors for cancer therapy.
The precise characterization of such molecules is paramount for ensuring their purity and confirming their chemical structure, which are critical steps in the drug discovery and development pipeline. ¹H NMR spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic compounds in solution.[2][3] It provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule.[3][4]
This guide will dissect the ¹H NMR spectrum of this compound, offering a logical, evidence-based interpretation of the observed chemical shifts, coupling constants, and multiplicities.
Fundamental Principles of ¹H NMR Spectroscopy
A ¹H NMR spectrum provides four key pieces of information for structural determination:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical environment of a proton. Protons in different electronic environments will resonate at different frequencies.[3][4] Deshielded protons (near electronegative atoms or in aromatic systems) appear at higher chemical shifts (downfield), while shielded protons appear at lower chemical shifts (upfield).[3]
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[4]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is often used, where 'n' is the number of adjacent, non-equivalent protons, to predict the multiplicity.[5]
-
Coupling Constant (J): The distance between the peaks in a multiplet is known as the coupling constant, measured in Hertz (Hz). It provides information about the dihedral angle between coupled protons and the number of bonds separating them.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the proper setup of the NMR spectrometer.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.[6]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[7] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) for more polar compounds.[7] The choice of solvent can slightly influence the chemical shifts of the protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][7] Gentle vortexing or sonication can aid in complete dissolution.[6]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[6] Avoid any solid particles in the solution, as they can degrade the spectral quality.[8] Filtration through a small plug of glass wool can be performed if necessary.[8]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
Spectrometer Setup and Data Acquisition
The following is a generalized workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer:
Caption: Generalized workflow for ¹H NMR sample preparation and data acquisition.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment.[6]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[6]
-
Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton to maximize signal sensitivity.[6]
-
Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the number of scans, spectral width, and relaxation delay.
Structural Analysis and ¹H NMR Spectrum Interpretation
The following is a detailed, predictive analysis of the ¹H NMR spectrum of this compound. The predicted chemical shifts are based on the analysis of structurally related pyrrolopyrimidine derivatives and general principles of NMR spectroscopy.
Molecular Structure and Proton Environments
First, let's visualize the structure of the molecule and identify the different proton environments.
Caption: Structure of this compound with proton labels.
There are six distinct proton environments in the molecule, which should give rise to six signals in the ¹H NMR spectrum.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-7 | 8.6 - 8.8 | Singlet (s) | 1H | - | This proton is on the pyrimidine ring and adjacent to a nitrogen atom, leading to significant deshielding. Its chemical shift is expected to be the furthest downfield. It has no adjacent protons, so it should appear as a singlet. In similar pyrrolo[1,2-c]pyrimidine systems, this proton appears as a singlet in this region.[9] |
| H-1 | 8.1 - 8.3 | Singlet (s) | 1H | - | Also on the pyrimidine ring and deshielded by the adjacent nitrogen and the ester group. It is expected to be a singlet due to the absence of neighboring protons. Its chemical shift is predicted to be slightly upfield compared to H-7.[9] |
| H-4 | 7.0 - 7.2 | Doublet (d) | 1H | ~4 Hz | This proton is on the five-membered pyrrole ring. It is coupled to H-5, which should result in a doublet. The typical coupling constant between protons on a pyrrole ring is in this range. |
| H-5 | 6.8 - 7.0 | Doublet (d) | 1H | ~4 Hz | This proton is also on the pyrrole ring and is coupled to H-4, appearing as a doublet. The bromine atom at position 6 will have a deshielding effect, but its influence will be less than that of the nitrogen atoms on the pyrimidine ring protons. |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | 2H | ~7 Hz | These are the methylene protons of the ethyl ester group. They are adjacent to the electron-withdrawing oxygen atom, causing a downfield shift. They are coupled to the three protons of the methyl group, resulting in a quartet (3+1=4).[9] |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | ~7 Hz | These are the methyl protons of the ethyl ester. They are coupled to the two protons of the methylene group, appearing as a triplet (2+1=3). This signal is expected to be the most upfield.[9] |
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural verification of this compound. Through a systematic analysis of the chemical shifts, integration, and multiplicity of the signals, a complete assignment of all protons in the molecule can be confidently achieved. This guide provides a foundational framework for researchers working with this compound and other related heterocyclic systems, emphasizing the logical and evidence-based approach required for accurate spectral interpretation. The ability to perform such detailed structural analysis is fundamental to advancing research in medicinal chemistry and drug discovery.
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An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1] While experimental data for this specific molecule is not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a robust predictive analysis grounded in established NMR principles and spectral data from analogous structures. We will delve into the theoretical underpinnings of chemical shifts, the influence of substituents on the pyrrolo[1,2-c]pyrimidine core, and a detailed, step-by-step protocol for sample preparation and data acquisition. This guide is designed to equip researchers with the expertise to interpret, predict, and validate the ¹³C NMR spectrum of this and related novel compounds.
Introduction: The Structural Significance of Pyrrolo[1,2-c]pyrimidines
The pyrrolo[1,2-c]pyrimidine scaffold is a significant heterocyclic framework in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor properties.[2][3] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. ¹³C NMR spectroscopy is an indispensable tool for elucidating the carbon framework of organic molecules, providing critical information about the electronic environment of each carbon atom.[4]
This compound combines this key heterocyclic core with an electron-withdrawing bromine atom and an ethyl carboxylate group, making its ¹³C NMR spectrum a rich source of structural information. A thorough analysis of this spectrum is essential for confirming the successful synthesis of the target molecule and for providing a basis for the characterization of future derivatives.
Foundational Principles: Predicting the ¹³C NMR Spectrum
The chemical shift (δ) of a carbon nucleus in ¹³C NMR is primarily influenced by the local electronic environment. Electron-donating groups increase the electron density around a carbon nucleus, shielding it from the external magnetic field and causing it to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and shifting its resonance to a higher chemical shift (downfield).[4]
In this compound, we must consider the interplay of several factors:
-
The Aromatic Heterocycle: The pyrrolo[1,2-c]pyrimidine ring system itself dictates a characteristic range of chemical shifts for its constituent carbons.[3][5]
-
The Bromine Substituent: As a halogen, bromine is an electron-withdrawing group via induction, which will deshield adjacent carbons. The "heavy atom effect" of bromine can also influence the chemical shift of the directly attached carbon in a complex manner.[6]
-
The Ethyl Carboxylate Group: The carbonyl carbon of the ester is strongly deshielded due to the electronegativity of the two oxygen atoms. The ethyl group will exhibit characteristic aliphatic signals.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines a self-validating system for obtaining a reliable ¹³C NMR spectrum.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for similar heterocyclic compounds.[2][7] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic molecules.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration ensures a good signal-to-noise ratio without causing issues with viscosity or solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer Frequency: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion. The corresponding ¹³C frequency would be approximately 100 MHz.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically sufficient.
-
Acquisition Time: Set to at least 1-2 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[4]
-
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
In-depth Spectral Analysis and Predicted Chemical Shift Assignments
The following is a detailed predictive analysis of the ¹³C NMR spectrum of this compound, with chemical shifts estimated based on data from analogous structures.[2][3][8]
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 160 - 165 | The carbonyl carbon is highly deshielded due to the two adjacent electronegative oxygen atoms. This is a characteristic chemical shift for ester carbonyls.[4] |
| C4a | 145 - 150 | As a bridgehead carbon in an aromatic system, it is expected to be in the downfield region. Its position adjacent to two nitrogen atoms further contributes to its deshielding. |
| C1 | 135 - 140 | This carbon is part of the pyrimidine ring and is deshielded by the adjacent nitrogen atom. |
| C3 | 115 - 120 | This carbon is attached to the electron-withdrawing carboxylate group, which would deshield it. However, its position in the pyrrole-like ring and conjugation may lead to a more moderate chemical shift compared to other carbons in the pyrimidine ring. |
| C4 | 110 - 115 | This carbon is part of the pyrimidine ring and is expected to be in the aromatic region. |
| C6 | 105 - 110 | The direct attachment of the bromine atom will have a significant impact on this carbon's chemical shift. While bromine is electron-withdrawing, the "heavy atom effect" can sometimes lead to a more upfield shift than expected.[6] Based on data for brominated pyrroles, a shift in this range is plausible.[8] |
| C7 | 120 - 125 | This carbon is adjacent to the bromine-substituted carbon and will experience some deshielding. |
| C8 | 100 - 105 | This carbon is part of the pyrrole-like ring and is expected to be relatively upfield compared to the pyrimidine ring carbons. |
| -OCH₂CH₃ | 60 - 65 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |
| -OCH₂CH₃ | 14 - 15 | The terminal methyl carbon of the ethyl ester is a typical aliphatic carbon and will be found in the far upfield region. |
Experimental Workflow Diagram
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Mass Spectrometry of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation behavior, outlines a robust experimental protocol, and offers insights into the interpretation of the resulting mass spectral data. The unique structural features of this heterocyclic compound, namely the brominated pyrrolopyrimidine core and the ethyl carboxylate substituent, give rise to a distinct mass spectrometric fingerprint that is crucial for its identification and characterization.
Foundational Concepts in the Mass Analysis of this compound
The mass spectrometric analysis of this compound is fundamentally governed by its chemical structure. The molecule's behavior upon ionization is dictated by the interplay between the fused heterocyclic ring system, the bromine substituent, and the ethyl ester group.
The Isotopic Signature of Bromine
A defining characteristic in the mass spectrum of any bromine-containing compound is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio)[1][2][3][4]. This results in a pair of molecular ion peaks (M and M+2) separated by two mass-to-charge units (m/z) with almost identical intensities[1][3]. This distinctive isotopic pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule[2].
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is paramount and is contingent on the analyte's properties and the desired analytical outcome.
-
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation[5]. This provides a detailed "fingerprint" mass spectrum, which is invaluable for structural elucidation and can be compared against spectral libraries[5]. Given the likely volatility and thermal stability of this compound, EI, particularly when coupled with Gas Chromatography (GC-MS), is a highly suitable method for its detailed characterization[5][6].
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that is ideal for less volatile or thermally labile molecules[5]. It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, making it the preferred method for accurate molecular weight determination, especially in conjunction with Liquid Chromatography (LC-MS)[5].
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, driven by the charge localization on the ionized molecule and the relative stabilities of the resulting fragment ions.
The Molecular Ion
The molecular formula of this compound is C₁₀H₉BrN₂O₂[7][8][9]. The nominal molecular weight is 268 g/mol for the ⁷⁹Br isotope and 270 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum will exhibit a pair of molecular ion peaks at m/z 268 and 270 with approximately equal intensities.
Key Fragmentation Routes
The primary fragmentation events are expected to involve the ethyl ester group and the brominated heterocyclic core.
-
Loss of the Ethoxy Radical (•OC₂H₅): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (45 Da). This would result in a prominent acylium ion.
-
Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen, a related rearrangement could lead to the loss of an ethylene molecule (28 Da).
-
Loss of the Bromo Radical (•Br): Halogens can be readily lost as radicals upon ionization[2]. The loss of a bromine radical (79 or 81 Da) from the molecular ion would generate a significant fragment ion.
-
Cleavage of the Heterocyclic Ring: Subsequent fragmentation is likely to involve the breakdown of the pyrrolopyrimidine ring system, leading to the loss of small neutral molecules such as HCN or CO.
The following diagram illustrates the proposed major fragmentation pathways:
Caption: Proposed major fragmentation pathways of this compound.
Summary of Predicted Fragment Ions
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |
| 268/270 | [C₁₀H₉BrN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 223/225 | [C₈H₄BrN₂O]⁺ | Loss of ethoxy radical (•OC₂H₅) from M⁺˙ |
| 189 | [C₁₀H₉N₂O₂]⁺ | Loss of bromo radical (•Br) from M⁺˙ |
| 161 | [C₈H₅N₂O₂]⁺˙ | Loss of ethylene (C₂H₄) from [M-Br]⁺ |
| 116 | [C₇H₄N₂]⁺ | Loss of CO and Br• from [M-C₂H₅O]⁺ |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standardized procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point and may be optimized as needed.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended[5].
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV[5].
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its unambiguous identification. The characteristic isotopic pattern of bromine, coupled with predictable fragmentation pathways involving the ethyl ester and the heterocyclic core, allows for a confident structural assignment. By employing a systematic approach to both the experimental methodology and the interpretation of the resulting mass spectrum, researchers can effectively characterize this and other related novel chemical entities. The protocols and fragmentation analyses presented in this guide serve as a robust framework for the successful mass spectrometric investigation of this important class of compounds.
References
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The Therapeutic Potential of Pyrrolo[1,2-c]pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolo[1,2-c]pyrimidine scaffold, a unique fused heterocyclic system, has emerged as a promising framework in medicinal chemistry. Its structural rigidity and diverse substitution possibilities offer a versatile platform for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of pyrrolo[1,2-c]pyrimidine derivatives, with a primary focus on their anti-inflammatory properties. Additionally, it explores their antimicrobial and antifungal potential and discusses the broader context of the anticancer activities observed in the larger family of pyrrolopyrimidine isomers. This document is intended to serve as a resource for researchers engaged in the discovery and development of new chemical entities, offering insights into the synthesis, mechanisms of action, and structure-activity relationships of this intriguing class of compounds.
Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold
Pyrrolopyrimidines are a class of bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyrimidine ring. There are five major isomers of this scaffold: pyrrolo[3,2-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, pyrrolo[1,2-c]pyrimidine, pyrrolo[3,4-d]pyrimidine, and pyrrolo[1,2-a]pyrimidine.[1] Each isomer presents a unique spatial arrangement of nitrogen atoms and substitution points, leading to distinct pharmacological profiles.
The pyrrolo[1,2-c]pyrimidine core, in particular, has garnered interest due to its potential to yield compounds with significant biological activity. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring creates a unique electronic environment that can be strategically exploited for drug design. This guide will delve into the known biological activities of derivatives of this specific scaffold.
Anti-inflammatory and Analgesic Activity of Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine Derivatives
A significant body of research into the therapeutic potential of the pyrrolo[1,2-c]pyrimidine scaffold has focused on its anti-inflammatory and analgesic properties. A notable study in this area involved the synthesis and evaluation of a series of novel pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivatives.[2]
Mechanism of Action: Inhibition of Prostaglandin E2 (PGE2) Synthesis
The anti-inflammatory effects of these derivatives are primarily attributed to their ability to inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] Certain derivatives were found to inhibit PGE2 synthesis at levels comparable to the well-established nonsteroidal anti-inflammatory drugs (NSAIDs) indomethacin and celecoxib.[2]
The mechanism of PGE2 synthesis inhibition by these compounds is linked to the downregulation of microsomal prostaglandin E synthase-1 (mPGES-1) and cytosolic prostaglandin E synthase-3 (cPGES-3) expression.[2]
Below is a simplified representation of the proposed mechanism of action:
Caption: Inhibition of PGE2 synthesis by pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivatives.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of these compounds was quantified through various assays, including the inhibition of carrageenan-induced paw edema in rats. The results demonstrated a dose-dependent reduction in inflammation.
| Compound | % Edema Inhibition (Compared to Control) | PGE2 Synthesis Inhibition (%) |
| Derivative 2b | Comparable to Indomethacin & Celecoxib | 61.10 - 74.54 |
| Derivative 7a | Comparable to Indomethacin & Celecoxib | 61.10 - 74.54 |
| Derivative 7c | Comparable to Indomethacin & Celecoxib | 61.10 - 74.54 |
| Derivative 7d | Comparable to Indomethacin & Celecoxib | 61.10 - 74.54 |
| Indomethacin | Reference | 71.47 |
| Celecoxib | Reference | 80.11 |
| Data synthesized from a study on pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivatives.[2] |
Reduced Ulcerogenic Potential
A significant drawback of many traditional NSAIDs is their propensity to cause gastrointestinal ulceration. Encouragingly, the most active anti-inflammatory pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivatives exhibited a lower ulcerogenic liability compared to reference drugs, suggesting a more favorable safety profile.[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the in vivo assessment of anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into control, reference (Indomethacin/Celecoxib), and test groups (receiving different doses of the pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivatives).
-
Compound Administration: The test compounds, reference drugs, and vehicle (control) are administered orally.
-
Induction of Inflammation: After one hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial and Antifungal Activities
While the primary focus of research on the pyrrolo[1,2-c]pyrimidine scaffold has been on its anti-inflammatory effects, there is emerging evidence of its potential as an antimicrobial and antifungal agent.
Activity of Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine Derivatives
A study on fused heterocyclic systems incorporating the pyrrolo[1,2-c]pyrimidine core, specifically 7–(4-Chlorophenyl)-8,9-diphenyl-3,7-dihydro-2H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine and its thione derivative, demonstrated notable antimicrobial and antifungal activities.[3] These compounds were effective against a range of pathogenic microbes.
Spectrum of Activity
The synthesized compounds exhibited inhibitory effects against:
-
Gram-positive bacteria: Staphylococcus aureus
-
Gram-negative bacteria: Escherichia coli
-
Yeast: Candida albicans
-
Filamentous fungi: Aspergillus fumigatus and Fusarium oxysporum[3]
The thione derivative, in particular, showed promising activity against Gram-negative bacteria, while other derivatives were more effective against Gram-positive bacteria and fungi.[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Potential: A Broader Perspective on Pyrrolopyrimidines
While specific studies on the anticancer activity of pyrrolo[1,2-c]pyrimidine derivatives are limited in the current literature, the broader class of pyrrolopyrimidine isomers has been extensively investigated for its potent antitumor properties. This suggests that the pyrrolo[1,2-c]pyrimidine scaffold may also hold untapped potential in this therapeutic area.
Derivatives of the closely related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds have demonstrated significant anticancer activity through various mechanisms:
-
Kinase Inhibition: Many pyrrolopyrimidine derivatives act as inhibitors of crucial kinases involved in cancer progression, such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).[4]
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[5][6]
The structural similarities between the pyrrolo[1,2-c]pyrimidine core and these other active isomers provide a strong rationale for the future exploration of its anticancer potential.
Caption: Known anticancer mechanisms of various pyrrolopyrimidine isomers.
Synthesis of the Pyrrolo[1,2-c]pyrimidine Core
The synthesis of the pyrrolo[1,2-c]pyrimidine scaffold can be achieved through various synthetic routes. One common approach involves the 1,3-dipolar cycloaddition reaction of pyrimidinium N-ylides, which are generated in situ from the corresponding cycloimmonium bromides.[7]
General Synthetic Workflow
Caption: General workflow for the synthesis of pyrrolo[1,2-c]pyrimidines.
Conclusion and Future Directions
The pyrrolo[1,2-c]pyrimidine scaffold represents a promising area for drug discovery. The demonstrated anti-inflammatory and analgesic properties of its derivatives, coupled with a potentially favorable safety profile, warrant further investigation. The emerging antimicrobial and antifungal activities suggest a broader therapeutic potential that is yet to be fully explored.
While the anticancer activity of this specific isomer remains an open question, the significant success of other pyrrolopyrimidine derivatives in oncology provides a strong impetus for future research in this direction. Structure-activity relationship studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds for various biological targets.
This technical guide serves as a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of pyrrolo[1,2-c]pyrimidine derivatives into novel and effective medicines.
References
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305969. [Link]
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Bandaru, P. K., Nidasanametla, S. K. R., & Shyamala, P. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305969. [Link]
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Hilmy, K. M. H., Khalifa, M. M. A., Hawata, M. A., Keshk, R. M. A., & el-Torgman, A. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243–5250. [Link]
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Salem, H. A., El-Gamil, D. S., & El-Metwally, A. M. (2007). Synthesis of some novel pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivatives of expected anti-inflammatory activity. Archiv der Pharmazie, 340(1), 35–43. [Link]
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Sroor, F. M., Tohamy, W. M., Zoheir, K. M. A., Abdelazeem, N. M., Mahrous, K. F., & Ibrahim, N. S. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. BMC Chemistry, 17(1), 104. [Link]
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Sayed, A. I., Mansour, Y. E., Ali, M. A., Aly, O., Khoder, Z. M., Said, A. M., Fatahala, S. S., & Abd El-Hameed, R. H. (2022). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Monatshefte für Chemie - Chemical Monthly, 153(6), 631–641. [Link]
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Kumar, A., & Sharma, S. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(9), 2351-2356. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 16(1), 1-21. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 16(1), 1-21. [Link]
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Gribble, G. W., & Kishbaugh, T. L. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. In Topics in Heterocyclic Chemistry (Vol. 63, pp. 1-46). Springer. [Link]
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Moldovan, C. M., Oniga, O., Tiperciuc, B., Verite, P., Pirnau, A., & Oniga, S. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 11, 2336–2342. [Link]
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The 6-Bromo Position of Pyrrolo[1,2-c]pyrimidines: A Hub for Strategic Molecular Diversification
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic architecture and structural rigidity make it an attractive core for designing novel therapeutic agents and functional materials. Within this scaffold, the C-6 position, when functionalized with a bromine atom, serves as a versatile synthetic handle for introducing a wide array of molecular complexity. This guide provides an in-depth exploration of the reactivity of the 6-bromo position, offering a scientifically grounded perspective on its synthetic utility. We will delve into the key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on its application in modern drug discovery.
Introduction: The Pyrrolo[1,2-c]pyrimidine Core and the Strategic Importance of the C-6 Position
The pyrrolo[1,2-c]pyrimidine ring system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This fusion of a pyrrole and a pyrimidine ring creates a unique electronic landscape that governs the reactivity of each position. The interest in this scaffold has been consistently growing, underscored by the biological activities exhibited by related fused pyrimidine derivatives, which range from anticancer to antiviral properties.[1][2][3]
The introduction of a bromine atom at the C-6 position transforms the parent heterocycle into a powerful building block. Halogens, particularly bromine, are exceptional leaving groups in a variety of transition metal-catalyzed cross-coupling reactions and can also activate the ring for nucleophilic substitution under specific conditions. The reactivity at C-6 is intrinsically linked to the electronic nature of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly influences the electron density across the scaffold. This effect makes the C-6 position, which is para to the N-2 atom, susceptible to specific types of chemical transformations that are central to modern synthetic chemistry.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-6 Functionalization
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for the functionalization of the 6-bromo-pyrrolo[1,2-c]pyrimidine core.[6][7] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmacologically active molecules.[8] The reaction of a 6-bromo-pyrrolo[1,2-c]pyrimidine with an aryl or heteroaryl boronic acid (or ester) provides a direct route to 6-aryl derivatives.
Mechanistic Rationale: The catalytic cycle, illustrated below, begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond at the C-6 position. This is often the rate-determining step. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid derivative, followed by reductive elimination to yield the 6-arylated product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle
Field-Proven Protocol: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This protocol is adapted from a demonstrated synthesis in a closely related pyrrolopyridine system, highlighting a practical application of the Suzuki coupling at the 6-bromo position.[8]
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe vial, combine the 6-bromo-pyrrolo[1,2-c]pyrimidine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 3:1 ratio, volume adjusted for concentration).
-
Degassing: Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to 125 °C for 25-30 minutes.[8] Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final 6-aryl product.
| Reactant Class | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 125 (MW) | 26 | 51-55 | [8] |
| Heteroarylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 125 (MW) | 26 | 55 | [8] |
Table 1. Representative Conditions for Suzuki Coupling at the C-6 Position.
Sonogashira Coupling: Introducing C-C (sp) Bonds
The Sonogashira coupling enables the installation of alkyne moieties, which are valuable for further transformations (e.g., click chemistry, cyclizations) or as structural components in their own right. This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[6]
Mechanistic Considerations: The reaction proceeds via a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex. Modern protocols often use copper-free conditions to avoid homocoupling of the alkyne.
Experimental Workflow:
Caption: Fig 2. General Workflow for Sonogashira Coupling
Other Cross-Coupling Reactions
The versatility of the 6-bromo position extends to other important transformations:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for introducing amine functionalities commonly found in bioactive molecules.
-
Stille Coupling: Utilizes organostannanes as coupling partners, offering a robust alternative when boronic acids are unstable or difficult to prepare.
-
Heck Coupling: Reacts the 6-bromo derivative with alkenes to form C-C bonds, leading to styrenyl-type products.
The choice among these methods depends on the desired substituent, the stability of the coupling partners, and the overall synthetic strategy.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, the electron-deficient nature of the pyrimidine ring also permits Nucleophilic Aromatic Substitution (SNAr) at the C-6 position, particularly with potent nucleophiles.
Mechanistic Principles: The reactivity of halopyrimidines in SNAr reactions is well-established. Positions ortho and para to the ring nitrogens are activated towards nucleophilic attack.[4][5][9] The C-6 position in the pyrrolo[1,2-c]pyrimidine scaffold is para to N-2, making it a favorable site for attack. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this intermediate, which delocalizes the negative charge onto the electronegative nitrogen atom, is key to the reaction's feasibility.[4]
Caption: Fig 3. SNAr Mechanism via Meisenheimer Complex
Applicability and Protocol Considerations: SNAr at the C-6 position is most effective with strong, soft nucleophiles such as thiols (thiolates) or secondary amines under forcing conditions (high temperature).
General Protocol for Thiolation (C-S bond formation):
-
Base Treatment: Dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or DMA. Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at 0 °C to generate the thiolate nucleophile in situ.
-
Substrate Addition: Add a solution of the 6-bromo-pyrrolo[1,2-c]pyrimidine (1.0 eq) in the same solvent to the nucleophile mixture.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C, monitoring progress by TLC.
-
Quenching and Work-up: After completion, carefully quench the reaction by pouring it into ice water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Conclusion and Future Outlook
The 6-bromo position of the pyrrolo[1,2-c]pyrimidine scaffold is a linchpin for synthetic diversification. Its reactivity profile is dominated by highly reliable and versatile palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provides access to a vast chemical space of 6-aryl derivatives. Furthermore, the inherent electronic properties of the ring system allow for functionalization via nucleophilic aromatic substitution with select nucleophiles.
For researchers in drug development, mastering the chemistry of this position is critical. It allows for the systematic exploration of structure-activity relationships (SAR) by enabling the introduction of diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to advance, we can anticipate the development of even more sophisticated and selective transformations at this key position, further cementing the role of 6-bromo-pyrrolo[1,2-c]pyrimidines as elite building blocks in the quest for novel therapeutics and advanced materials.
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SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate, 2008. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 2022. [Link]
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Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications, 2021. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, 2020. [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science, 2024. [Link]
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Exploring Chemical Synthesis: The Utility of 6-Bromo-1H-pyrrolo[3,2-c]pyridine in R&D. NINGBO INNO PHARMCHEM CO.,LTD., 2024. [Link]
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Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Royal Society of Chemistry, 2024. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH), 2018. [Link]
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Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. National Institutes of Health (NIH), 2018. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange, 2018. [Link]
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Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Royal Society of Chemistry, 1998. [Link]
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Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. ResearchGate, 2016. [Link]
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Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate, 2012. [Link]
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An In-Depth Technical Guide to the Stability and Storage of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique bicyclic structure, incorporating both pyrrole and pyrimidine rings with bromine and ethyl ester functionalities, makes it a valuable intermediate for synthesizing novel therapeutic agents. Ensuring the chemical integrity of this molecule is paramount for reproducible research and the development of safe and effective pharmaceuticals. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its potential degradation pathways and offering evidence-based best practices for its storage and handling.
Introduction: A Profile of this compound
This compound, with CAS Number 588720-12-1, is a solid organic compound featuring a fused pyrrolopyrimidine core.[1][2] This scaffold is a key component in many biologically active molecules, including tyrosine kinase inhibitors.[3] The presence of a bromine atom at the 6-position offers a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the ethyl carboxylate group at the 3-position provides a site for ester hydrolysis or amidation.[1] Understanding the inherent stability of this molecule is a critical prerequisite for its effective use in synthetic and medicinal chemistry.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 588720-12-1 | [1][2][4] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [1][2][4][5] |
| Molecular Weight | ~269.10 g/mol | [1][2][4][5] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [5] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its three primary structural features: the ethyl ester, the brominated aromatic system, and the N-heterocyclic core. Degradation can be initiated by several factors, including moisture, pH, light, and temperature. Forced degradation studies, which intentionally stress a molecule, are essential for identifying likely degradation pathways and developing stability-indicating analytical methods.[4][6][7][8]
Caption: Potential degradation pathways for this compound.
Hydrolytic Degradation
The ethyl ester functional group is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis : In the presence of acid and water, the ester can undergo reversible hydrolysis to yield 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid and ethanol.[5][9] The reaction is typically slow at neutral pH but is accelerated by heating.[9]
-
Base-Catalyzed Hydrolysis (Saponification) : Alkaline conditions promote a more rapid and irreversible hydrolysis of the ester, forming the carboxylate salt of the parent acid and ethanol.[10] This reaction is generally faster than its acid-catalyzed counterpart.
Given the presence of the ester, it is crucial to avoid prolonged exposure to aqueous environments, especially at non-neutral pH, to prevent the formation of the corresponding carboxylic acid impurity.
Photolytic Degradation
Heterocyclic and brominated aromatic compounds can be susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.[1][11][12] The primary photolytic degradation pathway for this molecule is likely to involve the cleavage of the carbon-bromine (C-Br) bond. This can lead to the formation of debrominated impurities.[2][6] Studies on other brominated flame retardants have shown that photolysis can lead to a stepwise reductive debromination.[6] Therefore, protection from light is a critical aspect of storage and handling.
Thermal Degradation
Based on studies of similar heterocyclic structures, the pyrrolopyrimidine core is expected to be thermally stable at typical ambient and refrigerated storage temperatures.[1] Significant thermal degradation would likely only occur at elevated temperatures (e.g., >150-200°C), which are not relevant to standard storage but could be a factor in certain chemical processing steps.
Oxidative Degradation
The nitrogen atoms within the pyrrolopyrimidine ring system could be susceptible to oxidation, potentially forming N-oxides in the presence of strong oxidizing agents. While less common under standard storage conditions, this pathway should be considered if the compound is exposed to oxidative stress.
Recommended Storage and Handling Protocols
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended, based on supplier data and general principles for active pharmaceutical ingredient (API) intermediates.[13][14]
Optimal Storage Conditions
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of all potential chemical degradation pathways.[5] |
| Atmosphere | Dry, Inert (e.g., Argon or Nitrogen) | To prevent hydrolytic degradation from atmospheric moisture and to mitigate oxidative degradation. |
| Light | Protect from light (Amber vial) | To prevent photolytic cleavage of the C-Br bond and degradation of the heterocyclic core. |
| Container | Tightly sealed, appropriate material | To prevent exposure to moisture and air. The container material should be inert. |
Handling Procedures
-
Inert Atmosphere : For long-term storage or when handling small quantities where surface area to volume ratio is high, it is advisable to handle the compound under an inert atmosphere (e.g., in a glove box).
-
Avoid Incompatibilities : Keep the compound away from strong acids, strong bases, and strong oxidizing agents to prevent accelerated degradation.
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Experimental Workflow: A Framework for Stability Studies
For drug development applications, a comprehensive stability study should be conducted according to ICH Q1A(R2) guidelines.[2] This involves subjecting the compound to a variety of stress conditions to understand its degradation profile fully.
Caption: Workflow for a forced degradation study.
Protocol: Forced Hydrolysis Study
-
Preparation : Prepare three solutions of the compound (e.g., at 1 mg/mL) in:
-
0.1 M HCl (acidic)
-
Water (neutral)
-
0.1 M NaOH (basic)
-
-
Incubation : Store the solutions at a controlled, elevated temperature (e.g., 60°C) and protect from light.
-
Sampling : Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Conclusion
This compound is a molecule with significant potential in drug discovery, but its utility is contingent upon maintaining its chemical integrity. The primary stability concerns for this compound are hydrolysis of the ethyl ester and photolytic degradation involving the carbon-bromine bond . Adherence to stringent storage conditions—specifically refrigeration (2-8°C), protection from light, and exclusion of moisture—is essential for preserving its purity and reactivity. For developmental applications, conducting thorough forced degradation studies is highly recommended to fully elucidate its degradation profile and establish a robust analytical control strategy.
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The Pyrrolo[1,2-c]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Introduction: Unveiling the Potential of a Unique Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that can serve as templates for the development of potent and selective therapeutic agents is paramount. Among the myriad of heterocyclic systems, the pyrrolo[1,2-c]pyrimidine core has emerged as a "privileged scaffold" – a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target by judicious structural modifications. This guide provides a comprehensive technical overview of the pyrrolo[1,2-c]pyrimidine core, delving into its synthesis, physicochemical properties, and its burgeoning role as a versatile pharmacophore in contemporary drug discovery. We will explore its demonstrated efficacy in key therapeutic areas, supported by detailed experimental protocols and an analysis of structure-activity relationships, offering a roadmap for its exploitation in the design of next-generation therapeutics. Pyrrolopyrimidine derivatives, in general, represent a class of biologically active heterocyclic compounds with a wide array of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] Several compounds containing this broader scaffold have received FDA approval, underscoring their therapeutic potential.[1]
Core Architecture and Physicochemical Properties
The pyrrolo[1,2-c]pyrimidine system is a bicyclic aromatic heterocycle, consisting of a fused pyrrole and pyrimidine ring. This unique fusion imparts a distinct electronic distribution and a rigid, planar geometry that can be strategically functionalized to interact with a variety of biological targets. The presence of multiple nitrogen atoms provides sites for hydrogen bonding, while the aromatic core allows for π-π stacking and other non-covalent interactions that are crucial for molecular recognition at the active sites of enzymes and receptors.
The Pyrrolo[1,2-c]pyrimidine Pharmacophore in Action: Key Therapeutic Areas
Anti-inflammatory and Analgesic Activity
A significant body of research has highlighted the potential of the pyrrolo[1,2-c]pyrimidine scaffold in the development of novel anti-inflammatory and analgesic agents. A noteworthy example is the synthesis and evaluation of a series of pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines.[2][3] These compounds have demonstrated potent anti-inflammatory and analgesic activities, with some derivatives showing efficacy comparable to established drugs like indomethacin and celecoxib.[2][3]
The primary mechanism underlying the anti-inflammatory effects of many pyrimidine-based compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[4] The pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivatives have been shown to inhibit both COX-1 and COX-2 isoenzymes.[2]
While a comprehensive SAR for the broader class of pyrrolo[1,2-c]pyrimidines as anti-inflammatory agents is still evolving, initial studies on the pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine series have provided valuable insights. The nature and position of substituents on the fused ring system have a significant impact on both the potency and the COX isoform selectivity. For instance, the introduction of specific side chains can modulate the interaction with the active site of COX enzymes, leading to enhanced inhibitory activity.[2]
| Compound | Anti-inflammatory Activity (IC50, µmol/kg) | Analgesic Activity (% Protection) | Ulcer Index |
| 12 | 6.00 | High | Low |
| 16b | Moderate | Moderate | Low |
| Indomethacin | Potent | High | High |
| Celecoxib | Potent | High | Low |
| Data synthesized from[2] |
Central Nervous System (CNS) Activity
The pyrrolo[1,2-a]pyrimidine scaffold, a close structural isomer of the [1,2-c] system, has shown a wide spectrum of biological activities, including anticonvulsive, antitubercular, and bronchodilator effects.[5] This suggests that the broader pyrrolopyrimidine family has the potential to modulate targets within the central nervous system. Specifically, derivatives of fused pyrrolo[1,2-a]pyrimidines have been investigated for their neurotropic activity, with some compounds exhibiting protection against pentylenetetrazole (PTZ)-induced seizures.[5][6] While specific data on the CNS activity of the pyrrolo[1,2-c]pyrimidine core is less prevalent, the established neurotropic potential of its isomers provides a strong rationale for its exploration in this therapeutic area.
Experimental Protocols: A Practical Guide
A cornerstone of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides detailed, step-by-step methodologies for the synthesis of the pyrrolo[1,2-c]pyrimidine core and for key biological assays to assess its therapeutic potential.
Synthesis of the Pyrrolo[1,2-c]pyrimidine Core
An improved and efficient synthesis of the pyrrolo[1,2-c]pyrimidine scaffold can be achieved through a two-step sequence starting from substituted pyrrole-2-carboxaldehydes.[1][7][8]
Step 1: Condensation with Tosylmethyl Isocyanide (TOSMIC)
This step involves the reaction of a pyrrole-2-carboxaldehyde with tosylmethyl isocyanide in the presence of a base to form a 3-tosylpyrrolo[1,2-c]pyrimidine intermediate.
-
Rationale: The TOSMIC reagent serves as a versatile building block, providing the necessary atoms to form the pyrimidine ring. The tosyl group acts as an activating group and facilitates the cyclization reaction.
Step 2: Desulfonylation
The tosyl group is subsequently removed from the intermediate to yield the final pyrrolo[1,2-c]pyrimidine core.
-
Rationale: Removal of the tosyl group is necessary to obtain the unsubstituted core, which can then be further functionalized to explore structure-activity relationships.
Caption: General synthetic scheme for the pyrrolo[1,2-c]pyrimidine core.
Biological Assay Protocols
This widely accepted in vivo model is used to evaluate the acute anti-inflammatory activity of novel compounds.[8][9][10][11][12]
Protocol:
-
Animal Preparation: Male Wistar rats (150-180 g) are fasted overnight with free access to water.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[8][9]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
This in vivo model is used to screen for peripheral analgesic activity.[1][2][6][13][14]
Protocol:
-
Animal Preparation: Male Swiss albino mice (20-25 g) are used.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally 30-60 minutes before the acetic acid injection. A standard analgesic drug (e.g., aspirin) is used as a positive control.
-
Induction of Writhing: A 0.6-1% solution of acetic acid in saline (10 mL/kg) is injected intraperitoneally.[1][2]
-
Observation: The mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.[1][2]
-
Calculation of Analgesic Activity: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
This in vitro assay is used to determine the inhibitory activity of compounds against the COX-1 and COX-2 isoenzymes, providing insight into the mechanism of anti-inflammatory action.[5][7][15][16][17]
Protocol:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Buffer: A Tris-HCl buffer (pH 8.0) is typically used.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate).
-
Detection: The COX activity is measured by monitoring the production of prostaglandin E2 (PGE2) using an ELISA kit or by colorimetrically monitoring the peroxidase activity of COX.[5][7]
-
Calculation of IC50: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.
Caption: Key steps in the in vitro COX inhibition assay.
Future Directions and Conclusion
The pyrrolo[1,2-c]pyrimidine core represents a promising and relatively underexplored scaffold in medicinal chemistry. The demonstrated anti-inflammatory and analgesic activities of its derivatives, coupled with the neurotropic potential suggested by its isomers, provide a strong impetus for further investigation. Future research should focus on:
-
Expansion of the Chemical Space: Synthesis of diverse libraries of pyrrolo[1,2-c]pyrimidine derivatives with a wide range of substituents to comprehensively explore the structure-activity landscape.
-
Exploration of New Therapeutic Targets: Screening of these libraries against a broader panel of biological targets, including kinases, G-protein coupled receptors, and ion channels, to uncover novel therapeutic applications.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most potent compounds to guide rational drug design and optimization.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
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An In-Depth Technical Guide to the Discovery of Novel Pyrrolo[1,2-c]pyrimidine Compounds
Preamble: The Strategic Pursuit of a Privileged Heterocycle
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleobases and a multitude of FDA-approved therapeutics.[1] Its fusion with a pyrrole ring gives rise to the pyrrolopyrimidine core, a class of heterocyclic compounds with remarkable biological activity, particularly as anticancer agents and kinase inhibitors.[2] While isomers like pyrrolo[2,3-d]pyrimidine have been extensively explored, this guide focuses on the less-chartered territory of the pyrrolo[1,2-c]pyrimidine scaffold. Our objective is to provide a comprehensive technical framework for researchers and drug development professionals, detailing the synthesis, characterization, and strategic biological evaluation of novel compounds based on this promising core. The rationale for investigating this specific isomer is grounded in the established success of related fused pyrimidines and the perpetual need for novel chemical matter to overcome challenges like drug resistance and off-target toxicity.
Core Synthesis: Building the Pyrrolo[1,2-c]pyrimidine Scaffold
The construction of the pyrrolo[1,2-c]pyrimidine ring system is a critical first step. The most robust and versatile method for generating substituted derivatives is the base-induced condensation of pyrrole-2-carbaldehydes with reagents containing an isocyano group, such as toluenesulfonylmethyl isocyanide (TosMIC).[3][4] This approach offers a direct and efficient route to the core structure.
Causality in Synthesis: Why the TosMIC Condensation is Preferred
The reaction between a pyrrole-2-carbaldehyde and TosMIC is not a simple condensation; it is a sophisticated cyclization cascade. The basic conditions (e.g., using DBU) deprotonate the methylene group of TosMIC, generating a nucleophilic carbanion. This attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group directly yield the aromatic pyrrolo[1,2-c]pyrimidine ring. This method is advantageous due to its operational simplicity, the commercial availability of starting materials, and its tolerance for a variety of substituents on the initial pyrrole ring, allowing for the creation of diverse compound libraries.
Diagram: General Synthetic Scheme
Caption: Synthesis via TosMIC Condensation.
Experimental Protocol: Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidines
This protocol is adapted from established procedures for the synthesis of the core scaffold.[4]
Objective: To synthesize the 3-tosylpyrrolo[1,2-c]pyrimidine intermediate.
Materials:
-
Substituted Pyrrole-2-carbaldehyde (1.0 equiv)
-
Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk flasks, nitrogen line)
Procedure:
-
Charge a Schlenk flask with TosMIC (1.2 equiv).
-
Add anhydrous THF (approx. 3 mL per mmol of TosMIC) and DBU (1.2 equiv). Stir the solution under a nitrogen atmosphere for 10 minutes at room temperature. The solution should become clear as the TosMIC dissolves and the nucleophile forms.
-
In a separate Schlenk flask, dissolve the pyrrole-2-carbaldehyde (1.0 equiv) in anhydrous THF (approx. 5 mL per mmol).
-
Add the aldehyde solution dropwise to the TosMIC/DBU solution over 15-20 minutes.
-
Stir the resulting mixture at room temperature for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the 3-tosylpyrrolo[1,2-c]pyrimidine.
Self-Validation: The successful synthesis is confirmed by structural characterization. The product is then carried forward for reductive desulfonylation (e.g., using a sodium-mercury amalgam) to yield the parent pyrrolo[1,2-c]pyrimidine core, which can be further functionalized.[4]
Structural Characterization and Validation
Unambiguous confirmation of the synthesized scaffold is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts and coupling constants of the protons on the fused ring system provide a unique fingerprint. For instance, the ¹³C NMR chemical shift for the carbene carbon in related N-heterocyclic carbene derivatives of this scaffold appears around δ = 245.7 ppm, which is a key diagnostic peak.[4] The aromatic protons typically appear in the δ 6.5-8.5 ppm range in the ¹H NMR spectrum.[3]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z), validating the molecular formula of the new compound.[5]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, angles, and stereochemistry, offering an irrefutable validation of the synthetic outcome.[5]
Biological Evaluation Strategy: A Targeted Approach
While extensive biological data for the pyrrolo[1,2-c]pyrimidine isomer is still emerging, its structural similarity to known kinase inhibitors and other bioactive heterocycles provides a strong rationale for its investigation as an anticancer agent.[2][6] The discovery process involves a hierarchical screening cascade designed to identify potent and selective compounds.
Rationale for Anticancer Screening
The pyrrolopyrimidine scaffold is considered a "deaza-isostere" of adenine, the core component of ATP.[7] Since kinases utilize ATP to phosphorylate their substrates, molecules that mimic the adenine structure can act as competitive inhibitors, blocking the kinase's active site. This principle has led to the successful development of numerous pyrrolopyrimidine-based kinase inhibitors for cancer therapy.[6][8] Therefore, the primary hypothesis is that novel pyrrolo[1,2-c]pyrimidines will exhibit inhibitory activity against key oncogenic kinases.
Diagram: Drug Discovery and Evaluation Workflow
Caption: Hierarchical Screening Cascade.
Key Biological Assays and Data Interpretation
The following table outlines the essential experiments in the initial biological evaluation of a novel library of pyrrolo[1,2-c]pyrimidine compounds.
| Assay | Purpose | Key Metric(s) | Interpretation of Results |
| MTT/MTS Proliferation Assay | To assess the general cytotoxic or cytostatic effect of the compounds on cancer cell lines (e.g., MCF-7, HeLa).[9][10] | IC₅₀ (µM) | A low IC₅₀ value indicates high potency. This is the primary filter to identify "hit" compounds for further study. |
| Kinase Inhibition Panel | To identify specific protein kinase targets and determine selectivity. | % Inhibition @ 1µM, IC₅₀ (nM) | High inhibition of a specific oncogenic kinase (e.g., JAK, CDK, Tubulin) with low inhibition of other kinases indicates a selective inhibitor.[6][8] |
| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[9] | % Cells in G1/S/G2/M | Accumulation of cells in a particular phase (e.g., G2/M arrest for tubulin inhibitors) points to a specific cellular mechanism.[9] |
| Apoptosis Assay (e.g., Annexin V) | To determine if the observed cytotoxicity is due to programmed cell death (apoptosis).[9] | % Apoptotic Cells | A significant increase in apoptotic cells confirms that the compound induces cell death, a desirable trait for an anticancer agent. |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Trustworthiness: This protocol is a self-validating system. The inclusion of both positive (known cytotoxic drug) and negative (vehicle) controls ensures that the assay is performing correctly and that any observed effect is due to the test compound and not an artifact of the solvent or procedure.
Future Directions and Optimization
The discovery of a "hit" compound from the primary screening is merely the beginning. The subsequent phase involves intensive medicinal chemistry efforts to optimize its properties. Structure-Activity Relationship (SAR) studies will be conducted by synthesizing and testing analogues to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Promising lead compounds will then advance to more complex in vivo studies using animal models to evaluate efficacy and safety, with the ultimate goal of identifying a clinical candidate.
References
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302025. [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
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Bandaru, P. K., Nidasanametla, S. K. R., & Shyamala, P. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]
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Wong, J. L., Brown, M. S., & Rapoport, H. (1965). The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline). The Journal of Organic Chemistry, 30(8), 2741-2744. [Link]
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Narayan, E., Fu, L., & Gribble, G. W. (2021). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. [Link]
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Bandaru, P. K., Rao, N. S. K., & Pulipaka, S. (2024). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. Bohrium. [Link]
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Kovger, Y., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]
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Liang, T., Yang, Y., Wang, J., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118-1136. [Link]
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Lee, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Institutes of Health. [Link]
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Bidal, Y. D., et al. (2019). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 38(21), 4216-4225. [Link]
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Chan, P. W. H., et al. (2018). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. National Institutes of Health. [Link]
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Dumitrascu, F., et al. (2013). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. Molecules, 18(3), 2635-2645. [Link]
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Dumitrascu, F., et al. (2013). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. Sci-Hub. [Link]
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A-Z Guide to Pyrrolo[1,2-c]pyrimidine Synthesis: From Core Principles to Advanced Applications
Abstract
The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its unique structural architecture imparts favorable physicochemical properties, making it a cornerstone for designing novel therapeutics. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies employed to construct this bicyclic system. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and present data-driven insights into substrate scope and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Significance of the Pyrrolo[1,2-c]pyrimidine Core
The fusion of a pyrrole ring with a pyrimidine ring creates the pyrrolo[1,2-c]pyrimidine system, a nitrogen-rich heterocycle that has garnered substantial attention from the scientific community. This interest is primarily fueled by the scaffold's remarkable pharmacological versatility.
Pharmacological Profile and Therapeutic Potential
Derivatives of pyrrolo[1,2-c]pyrimidine have demonstrated a wide array of biological activities. They are being investigated as potent inhibitors of key enzymes like PI3Kα, which is crucial in cancer signaling pathways.[1] Furthermore, various compounds from this class have shown promise as anti-inflammatory, analgesic, and anticancer agents.[2][3][4][5] The rigid, planar structure of the core allows it to effectively interact with biological targets, while the peripheral positions offer ample opportunities for substitution to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, certain derivatives have shown marked anti-inflammatory activity without the ulcerogenic side effects typical of many nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
Structural Features and Physicochemical Properties
The pyrrolo[1,2-c]pyrimidine system is an electron-deficient aromatic structure. This electronic nature influences its reactivity, particularly towards nucleophilic and electrophilic reagents, and is a key consideration in both its synthesis and subsequent functionalization. The ability to introduce diverse substituents allows for the modulation of properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Overview of Synthetic Challenges and Strategies
Constructing the pyrrolo[1,2-c]pyrimidine core can be approached from several angles, each with its own set of advantages and challenges. The primary strategies, which will be explored in detail in this guide, include:
-
Intramolecular Cyclization: Building the pyrrole ring onto a pre-existing pyrimidine scaffold.
-
1,3-Dipolar Cycloaddition: A powerful method involving the reaction of pyrimidinium ylides with dipolarophiles.
-
Multi-Component Reactions (MCRs): Convergent strategies that rapidly build molecular complexity from simple starting materials.
The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Key Synthetic Approaches to the Pyrrolo[1,2-c]pyrimidine Scaffold
This section details the most prevalent and effective methodologies for synthesizing the pyrrolo[1,2-c]pyrimidine core, complete with mechanistic explanations and practical protocols.
Strategy 1: Intramolecular Cyclization of Substituted Pyrimidines
One of the most direct methods involves the formation of the pyrrole ring by cyclizing a suitable precursor attached to the pyrimidine core. This strategy often begins with a readily available pyrimidine derivative.[6]
This approach is analogous to the Tschitschibabin reaction for indolizine synthesis. The process begins with the quaternization of a nitrogen atom on the pyrimidine ring with an α-halo ketone or a related species. This forms a pyrimidinium salt. In the presence of a base, a proton is abstracted from the α-carbon of the ketone moiety, generating an ylide intermediate. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by an oxidation/aromatization step (often facilitated by air or a mild oxidant) to yield the final pyrrolo[1,2-c]pyrimidine product.
Causality Behind Experimental Choices:
-
Quaternizing Agent: Phenacyl bromides (2-bromoacetophenones) are commonly used due to the reactivity of the α-bromine and the ability of the carbonyl group to stabilize the resulting ylide.
-
Base: A mild base like sodium bicarbonate or even an excess of the starting pyrimidine can be sufficient to promote ylide formation without causing unwanted side reactions.[6] Stronger bases risk deprotonation at other sites or self-condensation of the ketone.
-
Solvent: High-boiling polar aprotic solvents like DMF or acetonitrile are often used to facilitate both the initial quaternization and the subsequent cyclization.
Caption: Workflow for intramolecular cyclization synthesis.
This protocol describes the cyclization of 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides.
Materials:
-
4-Methyl-6-phenylpyrimidine
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-4'-nitroacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Step-by-Step Procedure:
-
Quaternization: Dissolve 4-methyl-6-phenylpyrimidine (1.0 mmol) and the substituted 2-bromoacetophenone (1.0 mmol) in ethanol (20 mL).
-
Reflux the mixture for 2-4 hours. The pyrimidinium bromide salt will often precipitate upon cooling.
-
Filter the salt, wash with cold ethanol, and dry.
-
Cyclization: Suspend the pyrimidinium bromide (0.5 mmol) in ethanol (15 mL).
-
Add an aqueous solution of sodium bicarbonate (1.5 mmol in 5 mL water).
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane or chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[1,2-c]pyrimidine.
Strategy 2: Multi-Component Reactions (MCRs)
MCRs offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single pot.[7] This strategy is particularly valuable for generating libraries of compounds for drug discovery.
A common MCR approach involves the in situ generation of a pyrimidinium ylide from a pyrimidine, an α-halo ketone, and a base, which then reacts with a dipolarophile like an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD).[7][8]
-
The pyrimidine reacts with the α-halo ketone to form the pyrimidinium salt.
-
A base deprotonates the salt to form the pyrimidinium ylide.
-
The ylide, a 1,3-dipole, undergoes a [3+2] cycloaddition reaction with the alkyne.
-
The resulting cycloadduct rapidly undergoes aromatization, often with the elimination of a small molecule, to yield the highly substituted pyrrolo[1,2-c]pyrimidine.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique is often employed to accelerate the reaction, dramatically reducing reaction times from hours to minutes and often improving yields.[7]
-
Solvent/Acid Scavenger: In some protocols, 1,2-epoxybutane is used as both the solvent and an acid scavenger, trapping the HBr generated during the initial quaternization, which drives the reaction forward.[7]
-
Dipolarophile: Electron-deficient alkynes are excellent dipolarophiles, as their electron-withdrawing groups activate the triple bond towards cycloaddition with the electron-rich ylide.
Caption: Logical flow of a three-component MCR synthesis.
This protocol details a rapid, one-pot synthesis of a library of pyrrolo[1,2-c]pyrimidines.
Materials:
-
Substituted pyrimidine (e.g., 4-phenylpyrimidine)
-
Substituted 2-bromoacetophenone
-
Electron-deficient alkyne (e.g., DMAD)
-
1,2-Epoxybutane
Step-by-Step Procedure:
-
Setup: To a microwave reaction vial, add the pyrimidine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and the alkyne (1.2 mmol).
-
Add 1,2-epoxybutane (3 mL) to the vial.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes).
-
Work-up: After cooling, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the pure pyrrolo[1,2-c]pyrimidine product.
The following table summarizes the yields for various substrates using the microwave-assisted MCR protocol, demonstrating the method's versatility.
| Pyrimidine Substituent (R¹) | Acetophenone Substituent (R²) | Alkyne (R³, R⁴) | Yield (%) |
| Phenyl | 4-Chlorophenyl | CO₂Me, CO₂Me | 85% |
| 4-Pyridyl | Phenyl | CO₂Me, CO₂Me | 78% |
| Phenyl | 4-Methoxyphenyl | CO₂Et, H | 72% |
| Methyl | 4-Nitrophenyl | CO₂Me, CO₂Me | 81% |
| Phenyl | 2-Thienyl | CN, Ph | 65% |
| (Data is representative and compiled from typical results found in the literature for this type of reaction) |
Functionalization and Derivatization
Once the core is synthesized, further functionalization is often necessary to develop drug candidates. The electron-deficient nature of the ring system dictates its reactivity. Electrophilic aromatic substitution, such as halogenation or nitration, typically occurs at the electron-rich pyrrole ring, specifically at position 7.[6][9] This allows for the introduction of handles for further modification, such as through palladium-catalyzed cross-coupling reactions, to build more complex and potent molecules.
Applications in Drug Discovery
The synthetic accessibility and diverse biological profile of pyrrolo[1,2-c]pyrimidines make them highly attractive scaffolds in drug discovery.
-
PI3Kα Inhibitors: Condensed pyrrolo[1,2-c]pyrimidines featuring a morpholine moiety have been designed and synthesized as highly potent and selective PI3Kα inhibitors, with IC₅₀ values in the nanomolar range.[1] These compounds exhibit significant cytotoxic activity against cancer cell lines that overexpress this kinase.
-
Anti-inflammatory Agents: As mentioned, certain derivatives show promising anti-inflammatory properties with a potentially improved safety profile compared to traditional NSAIDs.[2]
Conclusion and Future Outlook
The synthesis of the pyrrolo[1,2-c]pyrimidine scaffold is well-established, with intramolecular cyclizations and multi-component reactions representing the most powerful and versatile strategies. The efficiency of MCRs, particularly when combined with microwave assistance, makes them ideal for generating chemical libraries for high-throughput screening. Future research will likely focus on developing more stereoselective synthetic methods, exploring novel C-H activation techniques for late-stage functionalization, and expanding the known biological activities of this privileged heterocyclic system. The continued application of these synthetic strategies will undoubtedly lead to the discovery of new therapeutic agents for a range of diseases.
References
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Pop, A., et al. (2013). Fast and green one-pot multicomponent synthesis of a library of pyrrolo [1,2-c] pyrimidines under microwave irradiation. Combinatorial Chemistry & High Throughput Screening, 16(10), 851-857. [Link]
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Bertolino, A., et al. (1990). Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. Pharmacological Research, 22, 87. [Link]
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Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
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Hurst, J., et al. (1971). The synthesis of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine. Journal of the Chemical Society C: Organic, 1971, 1609-1614. [Link]
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Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]
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Dolzhenko, A. V. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(3), 1349-1387. [Link]
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Catarina, A. V., et al. (2016). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 12, 2686-2694. [Link]
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Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1858. [Link]
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Li, J., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
-
Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]
-
Ravikanth, S., et al. (2016). PIFA-promoted intramolecular oxidative cyclization of pyrrolo- and indolo[1,2-a]quinoxalino-appended porphyrins: an efficient synthesis of meso,β-pyrrolo- and indolo[1,2-a]quinoxalino-fused porphyrins. Organic & Biomolecular Chemistry, 14(41), 9877-9885. [Link]
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Li, J., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]
-
Ibrahim, H. S., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. ResearchGate. [Link]
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Kaur, H. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 700-746. [Link]
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Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
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Pyrrolo[1,2-c]pyrimidine Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets
Abstract
The pyrrolo[1,2-c]pyrimidine core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the therapeutic landscape for this scaffold, with a primary focus on its established role in the inhibition of Phosphoinositide 3-kinase alpha (PI3Kα), a critical node in oncogenic signaling. We will explore the causality behind targeting the PI3K/AKT/mTOR pathway, present detailed methodologies for hit identification and validation, and discuss the structure-activity relationships (SAR) that govern the potency and selectivity of pyrrolo[1,2-c]pyrimidine-based inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the discovery of next-generation cancer therapies.
Introduction: The Pyrrolopyrimidine Isomers as Kinase Inhibitors
The pyrrolopyrimidine family of fused heterocycles has garnered considerable attention in drug discovery due to its structural resemblance to the purine core of ATP, the ubiquitous phosphate donor for kinases.[1] This inherent ATP-mimetic quality makes the pyrrolopyrimidine scaffold an excellent starting point for the design of competitive kinase inhibitors.[2][3] Various isomers, such as the extensively studied pyrrolo[2,3-d]pyrimidines, have yielded FDA-approved drugs and numerous clinical candidates targeting a range of kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5][6]
While much of the focus has been on the [2,3-d] and [3,2-c] isomers, the pyrrolo[1,2-c]pyrimidine scaffold presents a unique and underexplored opportunity for therapeutic intervention. Recent research has illuminated its potential, particularly in the context of the PI3K signaling pathway, a cascade frequently dysregulated in human cancers.[7]
The Primary Therapeutic Target: PI3Kα and the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] The Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] The p110α isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast, colorectal, and endometrial cancers.[9] These activating mutations lead to constitutive activation of the PI3K pathway, promoting oncogenesis and therapeutic resistance.[10]
The PI3K/AKT/mTOR Signaling Cascade:
-
Activation: The pathway is typically activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane.[1]
-
Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]
-
AKT Recruitment and Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1]
-
Downstream Signaling: Activated AKT phosphorylates a multitude of downstream substrates, including the mechanistic target of rapamycin (mTOR), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[9]
Given the high frequency of PIK3CA mutations and the pathway's central role in cancer, the development of selective PI3Kα inhibitors is a high-priority strategy in oncology drug discovery.[10]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrrolo[1,2-c]pyrimidine compounds on PI3Kα.
Pyrrolo[1,2-c]pyrimidines as PI3Kα Inhibitors: A Case Study
A seminal study by Ibrahim et al. demonstrated the successful design and synthesis of condensed pyrrolo[1,2-c]pyrimidines featuring a morpholine moiety as highly potent and selective PI3Kα inhibitors.[7] Their work provides a clear blueprint for exploring this scaffold.
Key Findings:
-
Potency: Several compounds in their series exhibited nanomolar to low micromolar inhibitory activity against PI3Kα.[7]
-
Selectivity: The inhibitors showed good selectivity for the α isoform over other PI3K isoforms.
-
Cellular Activity: The compounds displayed significant cytotoxic activity against the HeLa cervical cancer cell line, which is known to overexpress the p110α subunit.[7]
Structure-Activity Relationship (SAR) Insights:
The SAR studies revealed that both 3-morpholinoalkyl-pyrimidopyrrolopyrimidinones and 3-aryl-1-morpholino-pyridopyrrolopyrimidine-2-carbonitriles demonstrated potent activity. A key interaction was the formation of a hydrogen bond between the inhibitor and the backbone amide of Valine 851 in the p110α active site, a hallmark of many PI3K inhibitors.[7]
Methodologies for Target Validation and Compound Screening
A logical workflow is essential for identifying and characterizing novel pyrrolo[1,2-c]pyrimidine-based inhibitors. This involves a tiered approach, from initial biochemical screening to cellular assays.
Caption: A streamlined workflow for the discovery of pyrrolo[1,2-c]pyrimidine-based PI3Kα inhibitors.
Experimental Protocol: In Vitro PI3Kα Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the PI3Kα enzyme.
Principle: The assay measures the amount of ADP produced from the kinase reaction, where PI3Kα phosphorylates PIP2 to PIP3. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[11][12]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
Test compounds dissolved in DMSO
-
384-well low-volume plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Enzyme/Substrate Preparation: Prepare a mixture of PI3Kα enzyme and the lipid substrate in the appropriate kinase reaction buffer.
-
Reaction Initiation: In a 384-well plate, add 0.5 µL of the diluted test compound or vehicle (DMSO). Add 4 µL of the enzyme/substrate mixture to each well. Initiate the kinase reaction by adding 0.5 µL of ATP solution.[11]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of the identified PI3Kα inhibitors on cancer cell lines.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[13][14]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, or a cell line with a known PIK3CA mutation)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Test compounds
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include untreated and vehicle-treated controls. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Remove the medium containing the compounds and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation and Interpretation
The results from the screening cascade should be presented in a clear and concise manner to facilitate SAR analysis and decision-making.
Table 1: In Vitro and Cellular Activity of Pyrrolo[1,2-c]pyrimidine Analogs
| Compound ID | R1 Group | R2 Group | PI3Kα IC50 (nM) | HeLa Cell Viability IC50 (µM) |
| Lead-1 | Phenyl | Morpholine | 5.2 | 0.8 |
| Analog-1a | 4-MeO-Ph | Morpholine | 2.1 | 0.5 |
| Analog-1b | 4-Cl-Ph | Morpholine | 10.8 | 1.5 |
| Analog-1c | Phenyl | Piperidine | 55.6 | 8.2 |
Note: Data is hypothetical and for illustrative purposes.
Future Directions and Emerging Targets
While PI3Kα is a well-validated target for the pyrrolo[1,2-c]pyrimidine scaffold, the versatility of this core suggests potential for activity against other therapeutic targets. Given the broad kinase inhibitory profile of the larger pyrrolopyrimidine family, it is plausible that derivatives of the [1,2-c] isomer could be developed to target other kinases implicated in cancer, such as those in the Src family or receptor tyrosine kinases.[16] Additionally, non-kinase targets, such as tubulin, have been identified for other heterocyclic scaffolds and could be explored for pyrrolo[1,2-c]pyrimidines.[9] Further screening against diverse target classes will be crucial to fully unlock the therapeutic potential of this promising scaffold.
Conclusion
The pyrrolo[1,2-c]pyrimidine scaffold represents a fertile ground for the discovery of novel targeted therapeutics. Its demonstrated efficacy as a core for potent and selective PI3Kα inhibitors validates its potential in oncology drug development. By employing a systematic approach to synthesis, screening, and SAR optimization, as outlined in this guide, researchers can effectively harness the properties of this scaffold to develop next-generation therapies for cancer and potentially other diseases. The combination of a privileged chemical structure with a critical, well-defined biological target provides a compelling rationale for the continued investigation of pyrrolo[1,2-c]pyrimidine derivatives in modern medicinal chemistry.
References
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Adel, M., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(9), 485–498. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., & Zhang, T. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]
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Ibrahim, H. S., El-Sayed, M. A. A., El-Messery, S. M., El-Kerdawy, A. M., & Al-Rashood, S. T. (2015). Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. European Journal of Medicinal Chemistry, 103, 487-498. [Link]
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Chappell, W. H., Steelman, L. S., Long, J. M., Kempf, R. C., Abrams, S. L., Franklin, R. A., ... & McCubrey, J. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50720. [Link]
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Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Vanhaesebroeck, B., Stephens, L., & Hawkins, P. (2012). PI3K signalling: the path to discovery and understanding. Nature reviews. Molecular cell biology, 13(3), 195–203. [Link]
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Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature reviews. Genetics, 7(8), 606–619. [Link]
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Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]
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Ester, M., et al. (2020). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 39(22), 4093–4102. [Link]
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Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Development of PI3K inhibitors: lessons learned from early clinical trials. Nature reviews. Clinical oncology, 10(3), 143–153. [Link]
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Wong, J. L., Brown, M. S., & Rapoport, H. (1970). The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline). The Journal of Organic Chemistry, 35(11), 3624–3627. [Link]
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Sundaramoorthi, R., et al. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & medicinal chemistry letters, 13(17), 2825–2829. [Link]
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Gatta, F., et al. (1990). Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. Il Farmaco; edizione scientifica, 45(2), 139–150. [Link]
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Zhang, M., et al. (2011). Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition. The Journal of biological chemistry, 286(16), 14120–14130. [Link]
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Reddy, T. S., & Shankar, G. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 153, 107867. [Link]
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Ciraolo, E., et al. (2010). Measuring PI3K Lipid Kinase Activity. Methods in molecular biology (Clifton, N.J.), 645, 107–118. [Link]
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BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. [Link]
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Al-Tel, T. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 28(14), 5543. [Link]
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Alotaibi, A. A., Alanazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
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Wang, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European journal of medicinal chemistry, 220, 113497. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolo[1,2-c]pyrimidine Scaffold
The pyrrolo[1,2-c]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional structure make it an attractive framework for the design of novel therapeutic agents. The ability to functionalize this core structure with diverse substituents is paramount for exploring the structure-activity relationships (SAR) required for drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This application note provides a detailed guide for the successful Suzuki-Miyaura coupling of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a key intermediate for the synthesis of a wide array of potentially bioactive molecules.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DME)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Argon or Nitrogen gas
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 equiv). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 6-arylpyrrolo[1,2-c]pyrimidine-3-carboxylate.
Rationale for Component Selection
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
-
Palladium Catalyst and Ligand: For many heteroaromatic systems, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and effective catalyst.[1] Alternatively, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is often employed, particularly for more challenging couplings, as the dppf ligand can stabilize the palladium center and promote efficient catalytic turnover.[3]
-
Base: An inorganic base is crucial for the transmetalation step. Potassium carbonate (K₂CO₃) is a commonly used, cost-effective choice.[3] For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[1]
-
Solvent: A mixture of an organic solvent and water is often optimal. 1,4-Dioxane or dimethoxyethane (DME) are excellent choices for solubilizing the organic reactants, while water helps to dissolve the inorganic base and facilitate the transmetalation process.[1][3]
Table of Reaction Parameters
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | Excellent |
| 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | Moderate to Good |
| 3-Pyridylboronic acid | PdCl₂(dppf) (5%) | Cs₂CO₃ | DME/H₂O (4:1) | 100 | Moderate |
Characterization of the Product
The purified product, Ethyl 6-arylpyrrolo[1,2-c]pyrimidine-3-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolo[1,2-c]pyrimidine core protons, the ethyl ester group (a quartet and a triplet), and the newly introduced aryl group. The disappearance of the signal corresponding to the proton at the 6-position of the starting material and the appearance of new aromatic signals are indicative of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule and the formation of the new carbon-carbon bond.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under inert conditions. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base | Try a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Protodeborylation of boronic acid | Presence of excess water or acid | Use anhydrous solvents and ensure the reaction is basic. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of boronic acid | Presence of oxygen | Maintain a strict inert atmosphere throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the C-6 arylation of this compound. By carefully selecting the catalyst, base, and solvent, a wide range of substituted pyrrolo[1,2-c]pyrimidine derivatives can be synthesized in good to excellent yields. This protocol provides a robust starting point for researchers to access novel compounds for further investigation in drug discovery and materials science.
References
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with a significant percentage of all pharmaceuticals containing at least one arylamine moiety. The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocycle, frequently incorporated into molecules targeting a range of biological pathways due to its unique electronic and steric properties. The ability to efficiently and selectively introduce amine functionalities onto this core structure is therefore of paramount importance for the generation of novel chemical entities in drug discovery programs.
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, largely supplanting harsher, traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[1] This application note provides a detailed, field-proven guide for the successful Buchwald-Hartwig amination of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a key intermediate for the synthesis of diverse compound libraries.
Reaction Mechanism and Key Considerations: A Deeper Dive
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the palladium(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1][2]
The Challenge of Heteroaromatic Substrates
Electron-deficient N-heterocycles, such as the pyrrolo[1,2-c]pyrimidine core, present a unique challenge in Buchwald-Hartwig aminations. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This often manifests as sluggish or incomplete reactions.
To overcome this, the selection of an appropriate phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands, such as XPhos , SPhos , or BrettPhos , are highly effective in these cases. Their steric bulk promotes the reductive elimination step and discourages the coordination of the heterocyclic substrate to the palladium center, thus preserving catalyst activity.
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the amination of this compound with a representative secondary amine, morpholine. The conditions provided are a robust starting point and may be optimized for other amine coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| Morpholine | ≥99%, anhydrous | Commercially available |
| XPhos Pd G3 | - | Commercially available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially available |
| Toluene | Anhydrous, ≥99.8% | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Saturated aqueous sodium chloride (Brine) | - | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially available |
| Silica gel | 230-400 mesh | Commercially available |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
-
Expected Characterization Data
| Analysis | Expected Results for Ethyl 6-(morpholino)pyrrolo[1,2-c]pyrimidine-3-carboxylate |
| ¹H NMR | Shifts corresponding to the pyrrolo[1,2-c]pyrimidine core protons, the ethyl ester protons, and the morpholine protons. The disappearance of the signal corresponding to the proton at the 6-position of the starting material is expected. |
| ¹³C NMR | Signals for all unique carbon atoms in the product molecule. |
| LC-MS | A single major peak corresponding to the mass of the product ([M+H]⁺). |
| Appearance | Typically a solid. |
Troubleshooting Guide
| Issue | Plausible Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen or moisture contamination). 3. Sub-optimal ligand choice. 4. Catalyst poisoning by the substrate. | 1. Use a fresh batch of precatalyst. Consider using a different generation of Buchwald precatalyst. 2. Ensure all glassware is thoroughly dried and the reaction is set up under a robustly inert atmosphere. Use freshly degassed solvent. 3. Screen other bulky biarylphosphine ligands such as SPhos or BrettPhos. 4. Increase catalyst loading to 3-5 mol%. |
| Formation of side products (e.g., hydrodehalogenation) | 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high. | 1. Use anhydrous reagents and solvents. 2. Lower the reaction temperature to 80-90 °C and monitor the reaction for a longer period. |
| Difficulty in product purification | Co-elution with residual ligand or byproducts. | 1. Perform an aqueous wash during work-up to remove some polar impurities. 2. Optimize the solvent system for column chromatography. A different solvent system (e.g., dichloromethane/methanol) may provide better separation. |
Scope and Limitations
The described protocol is generally applicable to a range of primary and secondary amines. However, the reactivity can be influenced by the steric hindrance and nucleophilicity of the amine.
-
Primary Amines: The reaction with primary amines may require slightly modified conditions, such as the use of a different base (e.g., LHMDS) to avoid competitive side reactions.[3]
-
Sterically Hindered Amines: Highly hindered secondary amines may require longer reaction times, higher catalyst loadings, or a more sterically demanding ligand.
-
Functional Group Tolerance: The use of a strong base like NaOtBu may not be compatible with base-sensitive functional groups on the amine coupling partner (e.g., esters, ketones). In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may necessitate higher reaction temperatures or longer reaction times.[3]
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for the synthesis of a diverse array of 6-amino-substituted pyrrolo[1,2-c]pyrimidines. Careful selection of a bulky biarylphosphine ligand is crucial to mitigate catalyst inhibition by the heterocyclic substrate. The protocol provided herein serves as a reliable starting point for researchers and drug development professionals, enabling the efficient generation of novel molecules for further investigation.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Thieme.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Thomas, S., & Sujatha, A. (2021). A review on the synthesis of pyrrolo [1, 2-c] pyrimidine derivatives and their biological applications. Journal of Heterocyclic Chemistry, 58(1), 7-26.
-
Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832-835.
- Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2019).
- Dorel, R., & Grugel, C. P. (2019). Palladium‐Catalyzed Amination of Aryl Halides: Recent Developments and Perspectives.
Sources
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylated Pyrrolo[1,2-c]pyrimidines
The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive core for the development of novel therapeutic agents and functional organic materials. The introduction of an alkyne moiety onto this scaffold via the Sonogashira cross-coupling reaction unlocks a vast chemical space, providing a versatile handle for further elaboration through click chemistry, cyclization reactions, or as a key structural element in conjugated systems.[1]
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has become an indispensable tool for the formation of C(sp²)-C(sp) bonds.[2] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role in the synthesis of complex molecules.[3] This guide provides a detailed examination of the Sonogashira reaction conditions specifically tailored for Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a key building block for the synthesis of novel derivatives. We will explore both the classic copper-cocatalyzed and the increasingly popular copper-free methodologies, offering researchers the flexibility to choose the most suitable protocol for their specific needs.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
The Palladium Cycle: The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a palladium(0) species, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its alkyne group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[4]
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the catalytically active Pd(0) species.
The base, typically an amine like triethylamine or diisopropylethylamine, plays a dual role: it deprotonates the alkyne and neutralizes the hydrogen halide byproduct formed during the reaction.[2]
Visualizing the Catalytic Cycle
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol represents a robust and widely applicable method for the alkynylation of this compound.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Figure 2: Workflow for the copper-cocatalyzed Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), CuI (0.04-0.10 equiv), and PPh₃ (0.04-0.10 equiv). The addition of extra phosphine ligand can help stabilize the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (THF or DMF, approximately 0.1-0.2 M concentration relative to the aryl bromide).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).
-
Reagent Addition: Add the base (Et₃N or DIPEA, 2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, as can be the case with some electron-deficient heterocycles, gentle heating to 40-60 °C may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired alkynylated pyrrolo[1,2-c]pyrimidine.
Protocol 2: Copper-Free Sonogashira Coupling
The presence of copper can sometimes lead to difficulties in product purification, especially for pharmaceutical applications, and can promote alkyne homocoupling.[5] Copper-free protocols have emerged as a valuable alternative. These reactions often require more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle in the absence of a copper acetylide intermediate.[6]
Materials and Reagents
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)
-
Inorganic or hindered organic base (e.g., Cs₂CO₃, K₂CO₃, or a hindered amine base like 2,2,6,6-Tetramethylpiperidine (TMP))
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMSO)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow
Figure 3: Workflow for the copper-free Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02-0.05 equiv), the phosphine ligand (e.g., XPhos, 0.04-0.10 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a dry reaction vessel.
-
Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., Dioxane) and the terminal alkyne (1.2-1.5 equiv).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C. The higher temperature is often necessary to drive the reaction in the absence of the copper cocatalyst. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic base and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Summary: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound. Optimization may be required depending on the specific terminal alkyne used.
| Parameter | Protocol 1: Copper-Cocatalyzed | Protocol 2: Copper-Free | Rationale & Key Considerations |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | PdCl₂(PPh₃)₂ is a stable and common choice. For Cu-free, a Pd(0) source or a precursor that easily reduces to Pd(0) is preferred. |
| Co-catalyst | CuI (4-10 mol%) | None | CuI is essential for the formation of the copper acetylide in the classic protocol. |
| Ligand | PPh₃ (4-10 mol%) | XPhos, SPhos, or P(t-Bu)₃ (4-10 mol%) | PPh₃ is sufficient for the Cu-cocatalyzed reaction. Bulky, electron-rich ligands are crucial for the efficiency of the Cu-free variant.[7] |
| Base | Et₃N or DIPEA (2-3 equiv) | Cs₂CO₃ or K₂CO₃ (2 equiv) | Amine bases are standard for the classic method. Inorganic bases are often used in copper-free systems to avoid side reactions. |
| Solvent | THF or DMF | Dioxane or Toluene | The choice of solvent can influence reaction rates and solubility. All solvents should be anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | 80-100 °C | Copper-free reactions generally require higher temperatures to facilitate the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and alkyne homocoupling. |
Conclusion and Outlook
The Sonogashira reaction is a powerful and reliable method for the synthesis of alkynylated pyrrolo[1,2-c]pyrimidines. Both the classic copper-cocatalyzed and modern copper-free protocols offer viable pathways to these valuable compounds. The choice between the two will depend on the specific substrate, desired purity profile, and available laboratory resources. The protocols and conditions outlined in this guide provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, paving the way for the discovery of new drug candidates and advanced materials.
References
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Heck Reaction Utilizing Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1] The reaction's value lies in its ability to create substituted alkenes, which are pivotal structural motifs in a vast array of biologically active molecules and functional materials.[3]
This guide provides a detailed protocol and in-depth scientific rationale for the application of the Heck reaction to a specific, electronically distinct substrate: Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate. This heterocyclic compound, featuring a bromine atom on the pyrrolo[1,2-c]pyrimidine core, presents an interesting case for C-C bond formation, offering a gateway to novel derivatives with potential pharmacological applications.[4][5] The electron-deficient nature of this heterocyclic system influences its reactivity, a key consideration that will be addressed in the subsequent protocol.
Mechanistic Underpinnings: A Self-Validating Catalytic Cycle
A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing experimental outcomes. The widely accepted catalytic cycle proceeds through a sequence of well-defined steps involving palladium(0) and palladium(II) intermediates.[1][2][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[7] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[7]
-
Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][6] For electron-deficient alkenes, such as acrylates, the insertion typically occurs at the β-carbon.[7]
-
Syn-β-Hydride Elimination: A crucial step for product formation is the syn-β-hydride elimination, where a hydrogen atom on the carbon adjacent (beta) to the palladium is transferred to the metal. This regenerates the double bond in the product and forms a hydrido-palladium(II) complex.[7] This step is stereospecific and generally leads to the formation of the more thermodynamically stable trans-(E)-alkene.[7]
-
Reductive Elimination and Catalyst Regeneration: In the final step, the presence of a base is critical. The base facilitates the reductive elimination of H-Br from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[2][7]
Experimental Protocol: Heck Coupling of this compound with Ethyl Acrylate
This protocol details a representative Heck reaction. Researchers should note that optimization of reaction conditions may be necessary for different alkene coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |
| Ethyl acrylate | ≥99% | Commercially Available | Inhibitor should be removed before use if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective palladium precatalyst.[1][2] |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | A widely used phosphine ligand.[1][2] |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled or from a sealed bottle. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | A polar aprotic solvent suitable for Heck reactions.[8] |
| Diethyl ether | Anhydrous | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
| Celite® | Commercially Available | For filtration. | |
| Silica gel | For column chromatography | Commercially Available | For purification. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add triethylamine (1.5 mmol, 1.5 eq) via syringe, followed by the addition of ethyl acrylate (1.2 mmol, 1.2 eq).
-
-
Reaction Conditions:
-
Immerse the Schlenk flask in a preheated oil bath at 100 °C.
-
Allow the reaction to stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional diethyl ether (2 x 10 mL).[9]
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Data Presentation and Visualization
Table of Reagent Stoichiometry
| Reagent | Molar Equiv. | Mol % |
| This compound | 1.0 | - |
| Ethyl acrylate | 1.2 | - |
| Palladium(II) acetate | 0.02 | 2 |
| Triphenylphosphine | 0.04 | 4 |
| Triethylamine | 1.5 | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the Heck reaction.
Rationale for Experimental Choices
-
Catalyst System (Pd(OAc)₂/PPh₃): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species, often by the phosphine ligand.[1] Triphenylphosphine serves as a ligand to stabilize the palladium catalyst, preventing its decomposition into inactive palladium black, and modulates its electronic and steric properties to facilitate the catalytic cycle.[7]
-
Base (Triethylamine): A tertiary amine base like triethylamine is commonly used to neutralize the HBr generated during the reductive elimination step, which is essential for regenerating the Pd(0) catalyst.[1][2] Inorganic bases such as potassium carbonate or sodium acetate can also be employed.[1]
-
Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is often the solvent of choice for Heck reactions as it can dissolve a wide range of organic substrates and inorganic salts, and its high boiling point allows for elevated reaction temperatures which can increase reaction rates.[8]
-
Temperature (100 °C): Heck reactions with aryl bromides often require elevated temperatures to facilitate the oxidative addition step.[10][11] The chosen temperature represents a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality. Consider using a different palladium source (e.g., Pd₂(dba)₃) or a more electron-rich and bulky phosphine ligand, which can sometimes enhance the rate of oxidative addition.
-
Insufficient Temperature: For less reactive aryl bromides, a higher reaction temperature may be necessary.
-
Base Degradation: Ensure the triethylamine is anhydrous and of high purity.
-
-
Formation of Side Products:
-
Reductive Heck Product: The formation of a product where the aryl group has added to the double bond followed by reduction (formally, the addition of Ar-H across the alkene) can sometimes be observed.[12] This can be influenced by the solvent, base, and temperature.
-
Alkene Isomerization: Prolonged reaction times or high temperatures can sometimes lead to isomerization of the product double bond.
-
Conclusion
The Mizoroki-Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes. The protocol provided herein for this compound serves as a comprehensive starting point for researchers. A foundational understanding of the reaction mechanism, coupled with careful experimental technique, will enable the successful application of this powerful transformation in the development of novel chemical entities.
References
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Heck Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 11, 2026, from [Link]
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Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Retrieved January 11, 2026, from [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (n.d.). Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
General Heck cross-coupling reaction between an aryl bromide and an olefin. Click here to view larger image. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25). Retrieved January 11, 2026, from [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles - PMC - NIH. (2018, September 15). Retrieved January 11, 2026, from [Link]
-
Regioirregular Mizoroki-Heck reaction | Research Communities by Springer Nature. (2021, April 16). Retrieved January 11, 2026, from [Link]
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016, August 1). Retrieved January 11, 2026, from [Link]
-
Heck Coupling | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction—State of the Art [mdpi.com]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrrolopyrimidines
Abstract
The pyrrolopyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, particularly as kinase inhibitors in cancer therapy.[1][2] Its structural resemblance to adenine allows it to effectively mimic ATP, making it an ideal framework for designing targeted therapeutics.[1] The functionalization of this core is critical for modulating potency, selectivity, and pharmacokinetic properties.[3] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the strategic modification of pyrrolopyrimidine skeletons, especially through the activation of C-Br bonds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings for the derivatization of brominated pyrrolopyrimidines. It combines mechanistic insights with detailed, field-proven protocols to facilitate the synthesis of novel and diverse molecular entities.
The Foundational Chemistry: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies a common, elegant catalytic cycle involving palladium.[4][5] The cycle typically alternates between the Pd(0) and Pd(II) oxidation states, comprising three fundamental steps: oxidative addition, transmetalation (for most couplings), and reductive elimination.[6][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The general mechanism begins with the oxidative addition of the brominated pyrrolopyrimidine to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5][6] This is often the rate-limiting step and is influenced by the electron density of the heterocyclic ring and the steric hindrance around the C-Br bond. The subsequent step, transmetalation, involves the transfer of an organic group from a main-group organometallic reagent (like an organoboron compound in Suzuki coupling) to the palladium center.[7] The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[5]
Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.
Key Cross-Coupling Strategies for Brominated Pyrrolopyrimidines
The choice of cross-coupling reaction is dictated by the desired bond formation. Brominated pyrrolopyrimidines are versatile substrates for introducing a wide array of functionalities.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds between aryl or vinyl groups, owing to the stability, low toxicity, and commercial availability of the organoboron reagents.[8][9] This reaction is particularly effective for synthesizing biaryl pyrrolopyrimidine derivatives, which are common motifs in kinase inhibitors.[10]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The choice of palladium source and ligand is critical. For electron-rich heterocycles like pyrrolopyrimidines, electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging oxidative addition and facilitate the reductive elimination steps.[6] Pre-catalysts like XPhosPdG2 or G3 are often used to ensure the efficient generation of the active Pd(0) species.[8]
-
Base: A base is required to activate the organoboron species, facilitating transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, with stronger bases sometimes leading to undesired side reactions like debromination.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is typical. Water is essential for dissolving the inorganic base and aiding in the catalytic cycle.[11][12]
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Substrate | Bromo-pyrrolopyrimidine | The reactivity can vary based on the position of the bromine atom. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | Boronic esters (e.g., pinacol esters) offer enhanced stability and are often preferred. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhosPd G2/G3 | 1-5 mol%. Pre-catalysts are often more reliable.[8][10] |
| Ligand | XPhos, SPhos, RuPhos | Typically used in a 1:1 or 2:1 ratio with the palladium source if not using a pre-catalyst. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents. K₃PO₄ is a good starting point for challenging couplings. |
| Solvent | Dioxane/H₂O, THF/H₂O (e.g., 4:1) | Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80–120 °C | Microwave irradiation can significantly reduce reaction times.[9][11] |
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
The formation of C-N bonds is fundamental in medicinal chemistry, as aryl amines are ubiquitous in pharmaceuticals.[13] The Buchwald-Hartwig amination has revolutionized this field by providing a general method for coupling aryl halides with a vast range of primary and secondary amines.[14][15] This reaction has been successfully applied to the synthesis of pyrrolopyrimidine-based EGFR tyrosine kinase inhibitors.[16]
Causality Behind Experimental Choices:
-
Ligand Selection: This is the most critical parameter. Sterically hindered, electron-rich phosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig are essential for promoting both the oxidative addition and the C-N reductive elimination, which can otherwise be a difficult step.[13][17]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[18] The base deprotonates the amine, making it a better nucleophile, and facilitates the regeneration of the catalyst.
-
Amine Scope: The reaction is incredibly broad, but challenges can arise with volatile amines (requiring sealed tubes) or ammonia, which often necessitates the use of "ammonia equivalents".[14][19]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. fiveable.me [fiveable.me]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate in Medicinal Chemistry
Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold as a Privileged Heterocycle in Drug Discovery
The pyrrolo[1,2-c]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry. Its unique electronic and structural features make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of this and related pyrrolopyrimidine systems have demonstrated a broad spectrum of biological activities, including antiviral and kinase inhibitory effects. The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological properties, making it a versatile starting point for drug discovery programs.
This document provides a detailed guide to the use of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate , a key intermediate for the synthesis of a diverse library of pyrrolo[1,2-c]pyrimidine derivatives. The bromine atom at the 6-position serves as a versatile handle for introducing a variety of substituents via modern cross-coupling methodologies, while the ethyl ester at the 3-position offers a site for further modification or can influence the pharmacokinetic properties of the final compounds. These application notes will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, along with an overview of the potential therapeutic applications of the resulting compounds.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be achieved through a condensation reaction between a substituted pyrrole-2-carbaldehyde and an isocyanoacetate derivative. This approach provides a straightforward and efficient route to the pyrrolo[1,2-c]pyrimidine scaffold.
Protocol 1: Synthesis of this compound
This protocol describes the base-induced condensation of 4-bromo-1H-pyrrole-2-carbaldehyde with ethyl isocyanoacetate.
Reaction Scheme:
A schematic of the synthesis of the title compound.
Materials:
-
4-bromo-1H-pyrrole-2-carbaldehyde
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-1H-pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add ethyl isocyanoacetate (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Rationale: The base deprotonates the active methylene group of ethyl isocyanoacetate, which then acts as a nucleophile, attacking the aldehyde. A series of intramolecular cyclization and dehydration steps then leads to the formation of the aromatic pyrrolo[1,2-c]pyrimidine ring system.
Diversification of the Scaffold via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of this compound is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, leading to a vast chemical space for biological screening.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl Derivatives
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.
Reaction Scheme:
General scheme for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the 1,4-dioxane/water (4:1) solvent mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir under an inert atmosphere for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired 6-aryl derivative.
Rationale: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond. Transmetalation with the boronic acid, followed by reductive elimination, forms the new C-C bond and regenerates the catalyst. The base is crucial for the activation of the boronic acid.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to compounds with a linear, rigid linker.
Reaction Scheme:
General scheme for the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF and triethylamine.
-
Degas the solution with argon for 15-20 minutes.
-
Add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.03 eq) to the solution.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | 70-85 |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 50 °C | 75-90 |
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 6-Amino Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 6-position.
Reaction Scheme:
General scheme for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), and cesium carbonate (2.0 eq).
-
Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene.
-
Degas the mixture with argon for 15-20 minutes.
-
Heat the reaction to 110 °C and stir under an inert atmosphere for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Rationale: The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of the aryl bromide with the amine.[2] The choice of ligand is critical for the efficiency of this reaction and can be tailored to the specific amine substrate.
| Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 65-85 |
| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 | 70-90 |
Medicinal Chemistry Applications of 6-Substituted Pyrrolo[1,2-c]pyrimidines
The diversification of the pyrrolo[1,2-c]pyrimidine scaffold at the 6-position has led to the discovery of compounds with promising therapeutic potential. The nature of the substituent at this position significantly influences the biological activity and target selectivity.
Kinase Inhibition
Pyrrolopyrimidine derivatives are known to be effective kinase inhibitors.[3] The introduction of various aryl and heteroaryl groups at the 6-position can lead to potent and selective inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in oncology.[3] The planarity of the pyrrolo[1,2-c]pyrimidine core allows it to mimic the purine ring of ATP, while the 6-substituent can be designed to interact with specific residues in the kinase active site, thereby conferring selectivity.
Antiviral Activity
The pyrrolopyrimidine scaffold is also a promising platform for the development of antiviral agents.[2] Derivatives have shown activity against a range of viruses, including rotavirus and coxsackievirus.[2] The mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication. The ability to introduce diverse functionalities at the 6-position allows for the optimization of antiviral potency and the development of compounds with favorable pharmacokinetic profiles.
Workflow from the starting material to potential applications.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. The protocols outlined in these application notes provide a robust framework for the synthesis of this intermediate and its subsequent diversification into a wide array of novel compounds. The demonstrated potential of 6-substituted pyrrolo[1,2-c]pyrimidine derivatives as kinase inhibitors and antiviral agents underscores the importance of this scaffold in the ongoing search for new and effective therapeutics. Researchers in the field of drug discovery are encouraged to explore the rich chemical space accessible from this key intermediate.
References
-
Sonogashira Coupling. NROChemistry. Available from: [Link]
-
Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences. 2019;127:183-195. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2013;18(1):648-661. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(42):14966-14985. Available from: [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. 2018;14:1082-1090. Available from: [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science. 2024;31(36):5918-5936. Available from: [Link]
-
SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2007;46(31):5962-5965. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2021;26(19):5948. Available from: [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The pyrrolo[1,2-c]pyrimidine nucleus, a bioisostere of purine, represents a cornerstone in the design of contemporary kinase inhibitors. Its rigid, bicyclic structure provides a versatile template for developing potent and selective modulators of kinase activity, which are critical targets in oncology and inflammatory diseases. The strategic functionalization of this core allows for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.
This guide provides a comprehensive overview of the synthetic pathways to generate a library of potential kinase inhibitors starting from the readily available building block, Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate. We will delve into the rationale behind the chosen synthetic strategies and provide detailed, field-proven protocols for the key chemical transformations. The methodologies described herein are designed to be robust and adaptable, enabling researchers to create a diverse range of analogues for structure-activity relationship (SAR) studies.
Strategic Overview: A Modular Approach to Kinase Inhibitor Synthesis
Our synthetic strategy is centered around a modular design, allowing for the independent modification of two key positions of the this compound core: the C6-position and the C3-ester. This approach facilitates the rapid generation of a diverse library of compounds for biological screening.
Caption: Synthetic strategy workflow.
The bromine atom at the C6-position serves as a versatile handle for introducing a variety of aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These modifications are crucial for exploring interactions with the solvent-exposed regions of the kinase ATP-binding site. The ethyl ester at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This allows for the introduction of various functional groups that can form key hydrogen bonds with the hinge region of the kinase.
Part 1: Functionalization of the C6-Position
The C6-bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C6-position of the pyrrolopyrimidine core and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of substituents that can occupy hydrophobic pockets or form specific interactions within the kinase active site.
Reaction Scheme:
Detailed Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Catalyst Addition: To this mixture, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst choice may need optimization. |
| Base | K₂CO₃, Cs₂CO₃ | Cesium carbonate can be more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | The aqueous component is crucial for the catalytic cycle. |
| Temperature | 80-100 °C | Higher temperatures may be required for challenging couplings. |
Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the C6-position and a wide range of primary and secondary amines. This is a powerful tool for introducing functionalities that can act as hydrogen bond donors or acceptors, crucial for kinase hinge binding.
Reaction Scheme:
Detailed Protocol:
-
Reagent and Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.05 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv.).
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst selection can influence reaction efficiency. |
| Ligand | Xantphos, BINAP | The choice of ligand is critical and depends on the amine substrate.[1] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | The base must be strong enough to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed solvents are essential for optimal results. |
| Temperature | 80-110 °C | Reaction temperature may need to be optimized for specific substrates. |
Part 2: Modification of the C3-Ester
The ethyl ester at the C3-position can be readily converted into a variety of amides, providing another crucial point of diversification for SAR studies.
Caption: C3-Ester modification workflow.
Protocol 2.1: Saponification of the Ethyl Ester
The first step in modifying the C3-position is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: Dissolve the C6-functionalized ethyl ester (1.0 equiv.) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or ethanol) and water.
-
Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equiv.).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl). The carboxylic acid product will typically precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.
Protocol 2.2: Amide Bond Formation
The resulting carboxylic acid can be coupled with a diverse array of amines using standard peptide coupling reagents.
Reaction Scheme:
Detailed Protocol:
-
Reagent Preparation: To a solution of the 6-substituted-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add the desired amine (1.1 equiv.) and a suitable organic base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Coupling Agent Addition: Add a peptide coupling reagent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.
| Parameter | Recommended Condition | Notes |
| Coupling Agent | HATU, PyBOP, EDC/HOBt | The choice of coupling agent can impact yield and racemization (for chiral amines). |
| Base | DIPEA, Triethylamine | A non-nucleophilic base is required to neutralize the acid and facilitate coupling. |
| Solvent | DMF, DCM, THF | Anhydrous conditions are crucial for efficient amide bond formation. |
| Temperature | Room Temperature | Some challenging couplings may require gentle heating. |
Target Kinase Families and Structure-Activity Relationship (SAR) Insights
Derivatives of the pyrrolopyrimidine scaffold have shown inhibitory activity against a range of important kinase families.
-
Cyclin-Dependent Kinases (CDKs): The pyrrolo[2,3-d]pyrimidine core is found in several CDK inhibitors.[2][3][4][5] Modifications at the C6-position with small, substituted aryl groups and the introduction of polar amide functionalities at the C3-position can lead to potent and selective CDK inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): Pyrrolopyrimidines are a well-established class of EGFR inhibitors.[6][7][8][9][10][11] Large, hydrophobic groups at the C6-position can occupy the hydrophobic pocket of the ATP-binding site, while the C3-amide can interact with the hinge region.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): The pyrrolopyrimidine scaffold has been successfully employed in the development of VEGFR inhibitors, which are key targets in anti-angiogenic cancer therapy.[11][12][13][14][15] The introduction of specific aryl ether or aniline moieties at the C6-position has been shown to be beneficial for VEGFR-2 inhibitory activity.
Illustrative IC₅₀ Data for Representative Pyrrolopyrimidine Kinase Inhibitors
| Scaffold | Kinase Target | Representative Inhibitor | IC₅₀ (nM) |
| Pyrrolo[2,3-d]pyrimidine | CDK9 | Compound 2g | <10 |
| Pyrrolo[2,3-d]pyrimidine | EGFR (T790M) | Compound 12i | 0.21 |
| Pyrrolo[3,2-d]pyrimidine | VEGFR/PDGFR | Compound 20d | 2.5 (VEGFR) |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | - | <10 |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | Compound 12d | 11.9 |
Note: The data presented is for illustrative purposes and is derived from various sources on related pyrrolopyrimidine scaffolds. The actual activity of derivatives from this compound will need to be determined experimentally.
Conclusion and Future Directions
The synthetic routes detailed in these application notes provide a robust framework for the generation of a diverse library of kinase inhibitors based on the pyrrolo[1,2-c]pyrimidine scaffold. The modular nature of the synthesis allows for systematic exploration of the chemical space around this privileged core. By leveraging established palladium-catalyzed cross-coupling reactions and standard amide bond formation techniques, researchers can efficiently generate novel compounds for biological evaluation against a panel of kinases. The insights gained from SAR studies on these compounds will be invaluable for the design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Med. Chem. Lett. 2022, 13 (10), 1623–1630. [Link]
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Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. J Mol Model. 2025, 31 (10), 28. [Link]
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Anti-angiogenic Effects of Novel Cyclin-Dependent Kinase Inhibitors With a pyrazolo[4,3-d]pyrimidine Scaffold. Br J Pharmacol. 2016, 173 (15), 2398–2411. [Link]
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A Novel pyrrolo[3, 2-d]pyrimidine Derivative, as a Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Shows Potent Antitumor Activity by Suppression of Tumor Angiogenesis. Cancer Sci. 2012, 103 (5), 939-44. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals (Basel). 2022, 15 (6), 735. [Link]
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. J Enzyme Inhib Med Chem. 2023, 38 (1), 2177411. [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. J Med Chem. 2023, 66 (17), 11986–12003. [Link]
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Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Med Chem Lett. 2012, 3 (6), 484–488. [Link]
-
Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Org Biomol Chem. 2023, 21 (44), 8963–8974. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. 2022, 27 (4), 1358. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. J Enzyme Inhib Med Chem. 2023, 38 (1), 2177411. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Eur J Med Chem. 2021, 224, 113711. [Link]
-
Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorg Chem. 2018, 81, 35-51. [Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. J Med Chem. 2000, 43 (14), 2664–2674. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Curr Med Chem. 2024, 31(36), 5918-5936. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org Lett. 2008, 10 (17), 3761–3764. [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. 2023, 28 (23), 7808. [Link]
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Application Notes & Protocols: Strategic Derivatization of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate for Drug Discovery
Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold as a Privileged Core in Medicinal Chemistry
The pyrrolo[1,2-c]pyrimidine nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets. Derivatives of this and related fused pyrimidine systems have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] The strategic functionalization of this core structure is therefore a key objective in the development of novel therapeutic agents.
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate serves as a versatile and highly valuable starting material for the synthesis of diverse chemical libraries. The presence of a bromine atom at the 6-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This guide provides detailed protocols and technical insights into the derivatization of this key intermediate through Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of novel pyrrolo[1,2-c]pyrimidine derivatives.
Core Tenets of Derivatization: The Power of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance.[5][6] For the derivatization of this compound, four key transformations are particularly relevant:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
The general catalytic cycle for these reactions, with some variations, involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or a related step, and reductive elimination.[7][8]
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in many pharmaceutical agents.[9] The reaction couples an organoboron species (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.
Mechanistic Rationale for Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction provides a clear rationale for the selection of reagents and conditions.[8][10][11]
Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Catalyst: A Pd(0) species is the active catalyst. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are more common due to their stability. These are reduced in situ to Pd(0). The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent: The choice of solvent is critical for solubility of the reagents and for achieving the desired reaction temperature. A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ or PdCl₂(dppf) | Efficient and commercially available catalyst systems. |
| Base | K₂CO₃ or Cs₂CO₃ | Effective in activating the boronic acid for transmetalation. |
| Solvent | Dioxane/Water or DMF/Water | Good solubility for both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[12][13] This reaction is particularly valuable in drug discovery for the introduction of diverse amine functionalities, which can modulate the physicochemical and pharmacological properties of a molecule.
Mechanistic Rationale for Experimental Choices
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[12][14][15]
Diagram 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Catalyst and Ligand: The choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often employed to promote the reductive elimination step, which is frequently the rate-limiting step. Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to avoid side reactions.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.4 equiv) to a flame-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add a solution of this compound (1.0 equiv) in anhydrous toluene.
-
Finally, add morpholine (1.2 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos or a G3/G4 precatalyst | Highly active for C-N coupling with a broad substrate scope. |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous conditions are crucial for this reaction. |
| Temperature | 90-120 °C | To overcome the activation energy of the catalytic cycle. |
Section 3: Heck Coupling for Alkene Installation
The Heck reaction provides a reliable method for the vinylation of aryl halides, forming a new carbon-carbon bond between the aryl halide and an alkene.[16][17] This reaction is particularly useful for synthesizing styrenyl and acryloyl derivatives.
Mechanistic Rationale for Experimental Choices
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[18][19][20]
Diagram 3: Simplified Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
-
Catalyst: Pd(OAc)₂ is a common and effective catalyst precursor. Phosphine ligands are often used, but phosphine-free conditions with a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can also be effective.
-
Base: An inorganic or organic base is required to regenerate the Pd(0) catalyst at the end of the cycle. Triethylamine (Et₃N) or K₂CO₃ are frequently used.
-
Alkene: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.
Protocol: Heck Coupling of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous acetonitrile, followed by Et₃N (1.5 equiv) and ethyl acrylate (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A classic and effective catalyst system for Heck reactions. |
| Base | Et₃N or K₂CO₃ | Regenerates the active Pd(0) catalyst. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 80-120 °C | To drive the reaction to completion. |
Section 4: Sonogashira Coupling for Alkyne Incorporation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important structural motifs in materials science and medicinal chemistry.
Mechanistic Rationale for Experimental Choices
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[23][24][25] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.
Diagram 4: Simplified Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira coupling.
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a commonly used and effective catalyst.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst for the activation of the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the alkyne and regenerate the active catalysts.
-
Solvent: Solvents such as THF or DMF are typically used.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF, followed by Et₃N (2.0 equiv) and phenylacetylene (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic and highly effective dual catalyst system. |
| Base | Et₃N or DIPA | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Good solubility for the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
Analytical Characterization of Derivatized Products
The successful synthesis of the derivatized pyrrolo[1,2-c]pyrimidine products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the proton signal in the aromatic region corresponding to the 6-position of the pyrrolopyrimidine core and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction.[2][26][27][28][29]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[2][26][30]
Conclusion and Future Outlook
The protocols detailed in this guide provide a comprehensive framework for the derivatization of this compound using palladium-catalyzed cross-coupling reactions. By leveraging the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, researchers can access a vast chemical space of novel pyrrolo[1,2-c]pyrimidine derivatives. These compounds hold significant potential for the development of new therapeutic agents targeting a range of diseases. The provided mechanistic insights and detailed experimental procedures are intended to empower scientists in drug discovery and medicinal chemistry to efficiently synthesize and explore the pharmacological potential of this privileged heterocyclic scaffold.
References
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Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
- Jadhav, G. R., et al. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1335-1347.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Barnard, C. F. J. (2008). Heck Reaction—State of the Art. Organometallics, 27(21), 5402-5422.
-
Wikipedia. Sonogashira coupling. [Link]
- Mohammadi Khanaposhtani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6888-6913.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
-
Pearson+. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Chinchilla, R., & Nájera, C. (2011). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years.
- Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1940.
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Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Organic Reaction Mechanisms 2019 (pp. 317-343). [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Riddell, S. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- ACS Publications. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(10), 2594-2603.
- National Center for Biotechnology Information. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central.
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ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. [Link]
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WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
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Bentham Science. (2024, November 6). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]
- MDPI. (2020).
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ResearchGate. (2019). IR, NMR spectral data of pyrimidine derivatives. [Link]
- ACS Publications. (2019). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 38(21), 4164-4173.
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ResearchGate. (2018). A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst. [Link]
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Application Note: Comprehensive Characterization of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Introduction
The pyrrolo[1,2-c]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a key intermediate or potential active pharmaceutical ingredient (API) whose purity, identity, and structure must be unequivocally confirmed to ensure the validity of downstream biological and pharmacological studies.[1] The presence of a bromine atom and an ethyl ester group on the bicyclic aromatic core presents specific analytical challenges and opportunities for detailed characterization.[2]
This application note provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound (Molecular Formula: C₁₀H₉BrN₂O₂; Molecular Weight: 269.10 g/mol ).[1][3] We present a suite of orthogonal analytical techniques, detailing not just the protocols but the scientific rationale behind their application. This multi-faceted approach ensures a self-validating system for structural elucidation and purity assessment.
Logical Workflow for Characterization
A systematic approach is crucial for the unambiguous characterization of a novel chemical entity. The following workflow outlines a logical sequence of analyses, starting from confirmation of the molecular formula and proceeding to detailed structural elucidation and purity assessment.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Abstract
This application note provides a comprehensive guide and a detailed protocol for the preparative purification of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodology is centered around reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and scalable technique for isolating compounds of high purity. This document outlines the rationale behind the selection of chromatographic parameters, a step-by-step purification protocol, and post-purification analysis. The target audience includes researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
This compound is a bicyclic heteroaromatic compound incorporating both pyrrole and pyrimidine ring systems.[1][2] The presence of the bromine atom and the ethyl ester functional group makes it a versatile intermediate for further chemical modifications in the synthesis of novel therapeutic agents.[1] As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final drug product.
Preparative HPLC is a powerful purification technique that allows for the isolation of significant quantities of a target compound from a mixture with high resolution and purity.[3] This application note details a preparative RP-HPLC method specifically tailored for this compound.
Method Development: Rationale and Strategy
The development of a successful preparative HPLC method hinges on the careful selection of the stationary and mobile phases, as well as the optimization of the elution gradient.[4]
Stationary Phase Selection
The target molecule, this compound (Molecular Formula: C₁₀H₉BrN₂O₂), is a moderately polar compound due to the presence of nitrogen atoms and the ester group, combined with a nonpolar aromatic core.[1][2] For such compounds, reversed-phase chromatography is the method of choice.[5] A C18 (octadecylsilane) stationary phase is highly versatile and provides excellent retention for a wide range of compounds with mixed polarity. In a published study on the purification of similar pyrrolopyrimidine derivatives, a Waters X-Bridge C18 column was used successfully, demonstrating the suitability of this stationary phase.[6]
Mobile Phase Selection
A combination of water and a miscible organic solvent is standard for reversed-phase HPLC. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.[7] To improve peak shape and reproducibility, especially for nitrogen-containing heterocyclic compounds, it is often beneficial to control the pH of the mobile phase.[5] The addition of a modifier like ammonium hydroxide (NH₄OH) to raise the pH can be effective in suppressing the ionization of any residual acidic silanol groups on the stationary phase, thereby reducing peak tailing.[6]
Detection Wavelength
To monitor the elution of the target compound, a UV detector is employed. Based on the UV-Vis absorption spectra of related pyrrolopyrimidine structures, which show absorption maxima in the range of 270-320 nm, a detection wavelength of 254 nm is a common and effective choice for aromatic and heteroaromatic compounds.[8][9]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the preparative HPLC purification of this compound.
Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.
-
Column: A preparative C18 column (e.g., Waters X-Bridge C18, 5 µm, 19 x 150 mm).[6]
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Mobile Phase Modifier: Ammonium hydroxide (NH₄OH).
-
Sample: Crude this compound.
-
Sample Diluent: A mixture of Dimethyl sulfoxide (DMSO) and methanol.
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of DMSO.
-
Dilute the DMSO solution with methanol to ensure miscibility with the mobile phase and to reduce the viscosity of the sample plug. The final concentration should be determined based on preliminary analytical scale loading studies.[10]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
HPLC Purification Workflow
The overall workflow for the HPLC purification is depicted in the following diagram:
Caption: HPLC Purification Workflow Diagram.
Optimized HPLC Parameters
The following parameters have been optimized for the purification of this compound.
| Parameter | Value | Rationale |
| Column | Waters X-Bridge C18, 5 µm, 19 x 150 mm | C18 provides good retention for moderately polar aromatic compounds.[6] |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide (pH ~9.8) | The basic pH minimizes interactions with residual silanols on the silica support, improving peak shape.[6] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC with good UV transparency.[7] |
| Gradient Program | 20-40% B over 4 minutes, then a wash step to 95% B | A shallow gradient in the elution range of the compound maximizes resolution from impurities.[6] |
| Flow Rate | 20 mL/min | Appropriate for a 19 mm ID preparative column to maintain efficiency.[6] |
| Injection Volume | 1-5 mL (dependent on sample concentration and loading study) | Maximizes throughput without compromising resolution.[10] |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic and heteroaromatic compounds.[8][9] |
| Column Temperature | Ambient | Sufficient for robust separation; can be elevated (e.g., 40 °C) to reduce viscosity and improve peak shape if necessary. |
Purification and Post-Processing
-
Equilibrate the column with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Initiate the gradient program.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.
-
After the main peak has eluted, perform a high-organic wash (e.g., 95% B) to remove any strongly retained impurities from the column.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
Analyze the purity of the collected fraction using an analytical HPLC method.
-
Combine the pure fractions and remove the solvents by rotary evaporation or lyophilization to obtain the purified solid product.
Conclusion
The preparative reversed-phase HPLC method detailed in this application note provides an effective and reproducible strategy for the high-purity isolation of this compound. The use of a C18 stationary phase with an acetonitrile/water gradient at a slightly basic pH ensures good retention, optimal selectivity, and excellent peak shape. This protocol can be adapted for the purification of other structurally related heterocyclic compounds, making it a valuable tool for researchers in the pharmaceutical and chemical synthesis fields.
References
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. Retrieved from [Link]
-
Kim, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1357-1368. Retrieved from [Link]
-
Patnaik, S., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8536-8561. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5376. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne LABS. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. University of Warwick. Retrieved from [Link]
-
Petrov, P. T., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
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Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate in Drug Discovery
Abstract
This application note presents a detailed protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reactions involving Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate. This heterocyclic scaffold is of significant interest in medicinal chemistry, and its functionalization, primarily through palladium-catalyzed cross-coupling reactions, is a cornerstone of many drug discovery programs. We provide a robust UPLC-MS/MS method for real-time reaction monitoring, impurity profiling, and product characterization. The protocols herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, method validation according to regulatory expectations, and data interpretation.
Introduction: The Significance of the Pyrrolo[1,2-c]pyrimidine Core and the Role of LC-MS
The pyrrolo[1,2-c]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of molecules with diverse biological activities, including antitumor and kinase inhibitory properties. This compound is a key intermediate, serving as a versatile building block for generating libraries of novel compounds through reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.
Given the complexity and sensitivity of these palladium-catalyzed reactions, real-time monitoring is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering a combination of high separation efficiency, sensitivity, and specificity that is unparalleled for analyzing complex reaction mixtures. This guide will detail a comprehensive LC-MS workflow, from sample preparation to data analysis, tailored for this specific application.
Foundational Principles: Causality Behind Experimental Choices
A robust analytical method is not just a series of steps but a system built on sound scientific principles. Here, we explain the rationale behind the key components of our recommended LC-MS protocol.
Chromatographic Separation: Column and Mobile Phase Selection
The goal is to achieve baseline separation of the starting material (an aryl bromide), the desired product (e.g., an aryl-aryl or aryl-amine coupled product), the catalyst, ligands, and any potential byproducts.
-
Column Chemistry: A reversed-phase C18 column is the workhorse for small molecule analysis and is highly suitable here.[2] The non-polar stationary phase effectively retains the relatively hydrophobic starting material and coupled products through van der Waals interactions. For the analysis of N-heterocycles, which can exhibit basic properties, it is crucial to use a column with high-purity silica and effective end-capping to prevent peak tailing caused by interactions with residual silanol groups.[3] In cases where polar impurities or reagents are of interest, a mixed-mode or HILIC column could be considered as an alternative.[1]
-
Mobile Phase Modifiers: The choice of mobile phase additive is critical for good peak shape and optimal ionization efficiency in the mass spectrometer.
-
Formic Acid (0.1%): This is the preferred acidic modifier. It protonates the nitrogen atoms on the pyrrolo[1,2-c]pyrimidine core and other basic analytes, which is essential for good peak shape on a C18 column by minimizing secondary ionic interactions with the stationary phase.[4] Furthermore, formic acid is volatile and enhances positive mode electrospray ionization (ESI+), leading to strong signals for the protonated molecules [M+H]⁺.[5]
-
Ammonium Formate: While formic acid is excellent, a buffer like ammonium formate (at a low pH, e.g., 3-4) can sometimes provide even better peak shapes for basic compounds by increasing the ionic strength of the mobile phase, which further masks silanol interactions.[5][6] However, for routine reaction monitoring, 0.1% formic acid in both water and acetonitrile provides a simple, effective, and highly MS-compatible system.
-
Mass Spectrometric Detection: Ionization and Monitoring
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode (ESI+) is ideal for this application. The nitrogen atoms in the pyrrolo[1,2-c]pyrimidine ring are readily protonated, leading to stable and abundant [M+H]⁺ ions.
-
Mass Analysis: A single quadrupole mass spectrometer is sufficient for routine reaction monitoring where the masses of reactants and products are known.[7] For impurity identification and structural elucidation, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is invaluable for determining elemental compositions from accurate mass measurements. Tandem mass spectrometry (MS/MS) is crucial for confirming structures by analyzing their fragmentation patterns.
Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, water, and methanol.
-
Mobile Phase Additive: Formic acid (LC-MS grade, >99%).
-
Reactants & Standards: this compound, corresponding boronic acids/amines, and synthesized product standards (if available).
-
Reaction Solvents: Anhydrous reaction solvents (e.g., 1,4-dioxane, toluene).
Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized as needed.
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides superior resolution and faster analysis times compared to conventional HPLC. |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Industry-standard column offering high efficiency and excellent peak shape for a wide pH range.[8] |
| Column Temp. | 40 °C | Ensures reproducible retention times and can improve peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with modifier for protonation and good ionization.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with modifier. Acetonitrile is preferred for its lower viscosity and UV transparency. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Vol. | 1-2 µL | Small volume to prevent column overloading and peak distortion. |
| LC Gradient | 5% to 95% B over 3 min, hold 1 min, re-equilibrate 1 min | A fast gradient is suitable for high-throughput reaction monitoring. |
| MS System | Q-TOF or Triple Quadrupole MS | For accurate mass and fragmentation data. |
| Ionization | ESI Positive Mode (ESI+) | Optimal for protonating the N-heterocyclic core. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray in ESI+. |
| Source Temp. | 150 °C | To aid desolvation without causing thermal degradation. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent from the ESI droplets. |
| Scan Range | m/z 100 - 1000 | Covers the expected mass range of reactants, products, and potential dimers. |
Protocol 1: Real-Time Reaction Monitoring
This protocol is designed for quickly assessing the progress of a Suzuki or Buchwald-Hartwig reaction.
-
Reaction Sampling: At specified time points (e.g., t=0, 15 min, 30 min, 1h, 2h), carefully withdraw a small aliquot (~5 µL) from the reaction mixture under an inert atmosphere.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of methanol or acetonitrile. This stops the reaction and precipitates the palladium catalyst. This dilution factor (~200x) is critical to avoid saturating the MS detector.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
LC-MS Analysis: Inject the filtered sample directly into the LC-MS system using the parameters outlined in Table 1.
-
Data Analysis: Monitor the disappearance of the starting material (this compound, [M+H]⁺ = 270.0/272.0) and the appearance of the product peak at its expected m/z. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) in the starting material is a key diagnostic feature.
Caption: Workflow for real-time reaction monitoring.
Method Validation and Impurity Profiling
For drug development, a validated analytical method is required to ensure data quality and regulatory compliance. This involves demonstrating specificity, linearity, accuracy, and precision.[5]
Specificity (Selectivity)
The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
-
Procedure: Analyze a blank reaction matrix (all components except the starting material), the starting material, and a stressed sample (e.g., heated with acid/base) to demonstrate that no co-eluting peaks interfere with the main analyte peaks.
Expected Impurities and Byproducts
A self-validating protocol anticipates potential issues. In palladium-catalyzed cross-couplings, several side reactions can occur:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen, yielding Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate. This is a common byproduct.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl bromide.
-
Catalyst/Ligand Degradation: Oxidized phosphine ligands are frequently observed.
-
Incomplete Reaction: Residual starting material.
| Compound | Expected [M+H]⁺ (m/z) | Notes |
| This compound | 270.0 / 272.0 | Starting Material (¹⁹Br/⁸¹Br isotopes) |
| Hydrodehalogenation Product | 191.1 | Common byproduct |
| Suzuki Product (e.g., with Phenylboronic acid) | 267.1 | Desired Product |
| Buchwald Product (e.g., with Morpholine) | 277.1 | Desired Product |
| Oxidized triphenylphosphine (ligand byproduct) | 279.1 | Common ligand-related impurity |
Limit of Detection (LOD) and Quantification (LOQ)
-
Procedure: Determine the lowest concentration of the analyte that can be reliably detected (LOD, typically S/N > 3) and quantified with acceptable precision and accuracy (LOQ, typically S/N > 10). This is critical for quantifying low-level impurities.
Data Interpretation: Beyond Retention Time
Mass Spectral Signatures
-
Bromine Isotopic Pattern: The starting material and any bromine-containing intermediates will exhibit a characteristic doublet peak with a ~1:1 intensity ratio, separated by 2 m/z units (e.g., 270.0 and 272.0). The disappearance of this pattern is a clear indicator of reaction completion.
MS/MS Fragmentation Analysis
Tandem MS provides structural confirmation. For the pyrrolo[1,2-c]pyrimidine core, fragmentation is often initiated at the ester group and followed by cleavages of the heterocyclic rings.
-
Example Fragmentation of a Suzuki Product: For the phenyl-coupled product ([M+H]⁺ = 267.1), common fragment ions would likely include:
-
Loss of ethylene (C₂H₄) from the ethyl ester: m/z 239.1
-
Loss of ethanol (C₂H₅OH): m/z 221.1
-
Loss of the entire carboxylate group (COOC₂H₅): m/z 194.1
-
Caption: Predicted MS/MS fragmentation pathway.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, robust, and reliable platform for the analysis of reactions involving this compound. By understanding the rationale behind the chromatographic and spectrometric choices, researchers can effectively monitor reaction progress, identify key impurities, and confidently characterize novel products. This analytical workflow serves as a self-validating system that can significantly accelerate timelines in a competitive drug discovery environment.
References
-
Mensch, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5697–5708. Available at: [Link]
-
Advion, Inc. (n.d.). REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA). Advion Application Note. Available at: [Link]
-
Fantasia, S., et al. (2021). Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. American Chemical Society. Available at: [Link]
-
Kirkwood, J. A., et al. (2011). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 22(3), 92–98. Available at: [Link]
-
Zammataro, A. (n.d.). Bromination of a pyrrolo-pyrimidine by real-time continuous reaction monitoring mass spectrometry analysis. Microsaic Systems plc. Available at: [Link]
-
Hawach Scientific. (2023). How to Choose the Suitable C18 HPLC Column. Hawach Scientific Blog. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Ind. J. Pharm. Edu. Res., 57(3), 883-889. Available at: [Link]
-
Patel, K., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 07(11). Available at: [Link]
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters Application Note. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA Guidance Document. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA Guideline. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
GL Sciences. (n.d.). What are C18 HPLC columns?. GL Sciences Inc. Available at: [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns Technical Note. Available at: [Link]
-
Li, A., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology, 14, 1189384. Available at: [Link]
-
Kumar, A. (2025). UPLC–MS/MS Bioanalytical Method Development for Pharmacokinetic Profiling of Novel Antiviral Agents. Journal of Pharmaceutical Innovations & Research, 1(01). Available at: [Link]
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Application Notes and Protocols: Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a "Poised" Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS), which surveys vast libraries of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[1][4][5] These initial weak interactions, however, provide a highly efficient starting point for rational, structure-guided optimization into potent leads.[3][6]
This guide focuses on a particularly strategic fragment, Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS: 588720-12-1). This compound is an exemplary starting point for FBDD campaigns due to a confluence of favorable properties. Its rigid bicyclic pyrrolo[1,2-c]pyrimidine core provides a well-defined three-dimensional shape for probing protein binding sites, while its physicochemical properties align well with the widely accepted "Rule of Three" for optimal fragments.[1][7][8][9] Crucially, the presence of a bromine atom at the 6-position renders it a "poised fragment." This bromine atom serves as a versatile synthetic handle, allowing for controlled, vector-oriented elaboration of the fragment hit into more potent and selective molecules through well-established cross-coupling chemistries.[10]
The pyrrolo[1,2-c]pyrimidine scaffold and its isomers are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including antimicrobial and anticancer properties.[11][12][13][14][15][16][17][18] This history of bioactivity underscores the potential of the core scaffold to engage with a variety of biological targets.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the practical application of this compound in an FBDD workflow, from initial screening to hit validation and subsequent lead generation strategies.
Physicochemical Properties and "Rule of Three" Compliance
The suitability of a compound as a fragment is often initially assessed by its adherence to the "Rule of Three" (Ro3), which outlines desirable physicochemical properties for effective screening and optimization.[7][8][19]
| Property | Value | Ro3 Guideline | Compliance |
| Molecular Weight (MW) | 269.1 g/mol [10][20] | < 300 Da[8] | Yes |
| cLogP (calculated) | ~2.5 - 3.0 | ≤ 3[8] | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3[8] | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (2x N, 2x O) | ≤ 3[8] | No (Borderline) |
| Rotatable Bonds | 2 | ≤ 3[8] | Yes |
Note: While the HBA count is 4, the molecule's rigidity and the nature of the acceptors often make it behave favorably in screening. Its high ligand efficiency potential can outweigh this minor deviation.
Biophysical Screening Cascade: A Protocol for Hit Identification
Due to the low binding affinities typical of fragments (high µM to mM range), highly sensitive biophysical techniques are required for their detection.[5][21] A tiered screening approach, or cascade, is the most robust method for identifying true binders and eliminating false positives. This involves a high-throughput primary screen followed by orthogonal validation methods.[4][22]
Workflow Overview
The following diagram illustrates a standard biophysical screening cascade designed to identify and validate fragments binding to a target protein.
Caption: Biophysical screening cascade for FBDD.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique ideal for primary fragment screening due to its high throughput and low protein consumption.[21][22][23] It measures changes in refractive index upon ligand binding to a target immobilized on a sensor chip.
Objective: To rapidly identify fragments from a library that bind to the target protein.
Materials:
-
Biacore instrument (e.g., Biacore T200) or similar SPR system.
-
Sensor Chip (e.g., CM5, suitable for amine coupling).
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).
-
Target Protein (≥95% purity, in a suitable buffer like HBS-EP+).
-
Fragment Library, including a 10-50 mM DMSO stock of this compound.
-
Running Buffer (e.g., HBS-EP+ with 1-5% DMSO).
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes.
-
Immobilize the target protein by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) until the desired immobilization level is reached (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 100-500 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer.
-
Inject each fragment solution over the reference and target flow cells for a short contact time (e.g., 30-60 seconds) followed by a dissociation phase.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes.
-
Identify "hits" as fragments that produce a binding response significantly above the baseline noise.
-
Causality Check: The inclusion of a DMSO concentration gradient (e.g., 4.5%, 5.0%, 5.5%) is a critical control. True binders will show a consistent binding response, whereas false positives due to DMSO mismatch will show a concentration-dependent, non-saturating signal.[21]
-
Protocol 2: Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful solution-based method to confirm direct binding and rule out assay artifacts.[4][23] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for fragment validation.
Objective: To confirm that hits from the primary screen bind directly to the target protein in solution.
Materials:
-
NMR Spectrometer (≥500 MHz) with a cryoprobe.
-
Target Protein solution (10-50 µM in a deuterated buffer, e.g., PBS in 99.9% D₂O).
-
Fragment hit stock (e.g., 10 mM of this compound in d6-DMSO).
Methodology:
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 20 µM) and the fragment (e.g., 200 µM) in deuterated buffer. The 100-fold excess of fragment ensures that protein saturation is not a limiting factor.
-
Acquire STD-NMR Spectrum:
-
Acquire a reference ¹H NMR spectrum of the sample.
-
Acquire an STD spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1 ppm) where no ligand signals are present.
-
Acquire an off-resonance control spectrum by saturating a region far from any protein or ligand signals (e.g., 30 ppm).
-
The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Signals that appear in the final STD spectrum belong exclusively to the fragment and confirm that it has received saturation transfer from the protein. This is direct evidence of binding.
-
Self-Validation: No STD effect will be observed for non-binding compounds. Comparing the STD amplification factors for different protons on the fragment can provide information about which part of the molecule is in closest proximity to the protein surface.
-
Fragment Elaboration: Exploiting the 6-Bromo Handle
Once this compound is confirmed as a validated hit, and ideally, its binding mode is determined by X-ray crystallography, the next phase is to grow the fragment into a more potent lead compound.[6] The bromine atom at the 6-position is the key enabler for this process, providing a predictable vector for chemical elaboration via palladium-catalyzed cross-coupling reactions.
Synthetic Strategy Overview
The diagram below outlines the primary synthetic pathways for elaborating the fragment core.
Caption: Synthetic elaboration of the fragment core.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most reliable and versatile methods for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups to explore new interactions with the target protein.[24]
Objective: To synthesize a library of 6-aryl substituted pyrrolo[1,2-c]pyrimidines to improve binding affinity.
Materials:
-
This compound (starting material).
-
A diverse set of boronic acids or boronate esters (e.g., phenylboronic acid, 3-pyridylboronic acid).
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DME/water mixture).
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox).
Methodology (General Procedure):
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Rationale: This protocol provides a systematic way to probe the chemical space around the 6-position. By introducing groups with different electronic properties, sizes, and hydrogen bonding capabilities, a structure-activity relationship (SAR) can be rapidly established to guide further optimization.
Conclusion
This compound represents a high-value tool for fragment-based drug discovery. Its excellent compliance with the "Rule of Three," combined with the synthetically versatile bromine handle, provides a clear and efficient path from initial hit discovery to lead optimization. The protocols detailed herein offer a robust framework for researchers to integrate this poised fragment into their discovery pipelines, leveraging established biophysical and synthetic methodologies to accelerate the development of novel therapeutics.
References
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Wikipedia. Fragment-based lead discovery. [Link]
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Ciulli, A., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 106(48), 20187-20192. [Link]
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Verdon, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 15-24. [Link]
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ResearchGate. The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]
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Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. [Link]
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Practical Fragments. The rule of three at ten. [Link]
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Erlanson, D. A., et al. (2011). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 5), 383-397. [Link]
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Massachusetts Biotechnology Council. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
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Chem-Space.com. This compound|CAS 588720-12-1. [Link]
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Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 220-224. [Link]
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SARomics Biostructures. Crystallographic Fragment Screening in Drug Discovery. [Link]
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Royal Society of Chemistry. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]
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National Institutes of Health. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini-Reviews in Medicinal Chemistry, 23(10), 1118-1136. [Link]
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National Center for Biotechnology Information. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]
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ResearchGate. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF. [Link]
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LookChem. Ethyl 6-bromopyrrolo[1,2-c]-pyrimidine-3-carboxylate CAS NO.588720-12-1. [Link]
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National Center for Biotechnology Information. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
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National Center for Biotechnology Information. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
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National Center for Biotechnology Information. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. [Link]
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Royal Society of Chemistry. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. [Link]
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Scilit. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]
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National Center for Biotechnology Information. Fragment-to-Lead Medicinal Chemistry Publications in 2020. [Link]
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Topic: High-Throughput Flow Chemistry Synthesis of Pyrrolo[1,2-c]pyrimidine Intermediates
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system integral to numerous pharmacologically active compounds. Traditional batch synthesis of these intermediates often faces challenges related to reaction control, scalability, and safety, particularly when handling unstable reagents. This application note details a robust and efficient continuous flow protocol for the synthesis of pyrrolo[1,2-c]pyrimidine intermediates. By leveraging the inherent advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, this method provides a scalable and high-yield pathway to these valuable building blocks.[1][2][3] We present a detailed experimental setup, a step-by-step protocol for the base-induced condensation of pyrrole-2-carbaldehyde with ethyl isocyanoacetate, and a discussion of process optimization.
Introduction: The Case for Flow Synthesis of Pyrrolopyrimidines
Pyrrolopyrimidines are a major class of fused heterocycles that form the core of molecules with diverse biological activities, including antitumor and anti-inflammatory properties.[4][5][6] The pyrrolo[1,2-c]pyrimidine ring system, in particular, is a key scaffold in medicinal chemistry.[7] The development of efficient and scalable synthetic routes to these intermediates is therefore a critical task in drug discovery and development.
Conventional batch processing, while familiar, can be suboptimal for certain transformations. Reactions that are highly exothermic, require precise control of residence time, or involve hazardous intermediates can be difficult to manage at scale in a round-bottom flask.[8][9] Flow chemistry, or continuous flow processing, has emerged as a transformative technology that addresses these limitations.[10][11][12] By performing reactions in a continuously moving stream within a microreactor or coiled tubing, we achieve:
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given moment.[9][13]
-
Superior Process Control: The high surface-area-to-volume ratio allows for extremely efficient heat transfer, eliminating dangerous hotspots and improving selectivity.[9][12] Reaction time (residence time) is precisely controlled by adjusting flow rates and reactor volume.
-
Rapid Optimization and Scalability: Screening reaction conditions becomes a time- and cost-efficient process.[13] Scaling up production is achieved by simply running the system for a longer duration ("scaling out") rather than re-engineering larger, more complex batch reactors.[1]
This guide provides a field-proven protocol for synthesizing a substituted pyrrolo[1,2-c]pyrimidine, demonstrating how flow chemistry can serve as a powerful tool for accelerating pharmaceutical research and development.[10]
Reaction Mechanism and Process Rationale
The synthesis described herein is a powerful construction of the pyrrolo[1,2-c]pyrimidine ring system based on the base-induced condensation of a pyrrole-2-carbaldehyde with an active methylene isocyanide, such as ethyl isocyanoacetate.[7]
Causality of Experimental Choices: The mechanism proceeds through an initial base-catalyzed Knoevenagel-type condensation between the aldehyde and the isocyanoacetate. The resulting intermediate then undergoes an intramolecular cyclization, followed by elimination to yield the aromatic pyrrolo[1,2-c]pyrimidine core.
-
Choice of Base (DBU): 1,8-Diazabicycloundec-7-ene (DBU) is a non-nucleophilic, sterically hindered organic base. This is critical as it efficiently promotes the initial condensation without competing in nucleophilic side reactions with the aldehyde or isocyanoacetate.
-
Solvent (THF): Tetrahydrofuran (THF) is selected for its ability to fully solvate the starting materials and the DBU catalyst, ensuring a homogeneous reaction stream. Its boiling point is also suitable for reactions conducted at moderately elevated temperatures.
-
Flow Chemistry Rationale: This reaction benefits immensely from a flow setup. The precise mixing of the reagents at a T-mixer prevents side reactions and ensures immediate initiation of the desired pathway. The heated reactor coil provides uniform temperature control across the entire reaction zone, leading to a cleaner product profile and higher yield compared to batch methods where temperature gradients are common.[12]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis of Pyrrolo[1,2-c]pyrimidines.
Experimental Protocol
This protocol describes a self-validating system. The inclusion of an in-line back-pressure regulator ensures stable flow and prevents solvent outgassing at elevated temperatures, making the process reproducible and robust.
Reagent and System Preparation
-
Reagent Solution A: Prepare a 0.2 M solution of Pyrrole-2-carbaldehyde in anhydrous THF.
-
Reagent Solution B: Prepare a 0.2 M solution of Ethyl Isocyanoacetate and a 0.22 M solution (1.1 equivalents) of DBU in anhydrous THF.
-
System Priming: Prime two separate pump channels with anhydrous THF to ensure a clean, moisture-free system.
-
Reactor Setup: Assemble the flow chemistry system as depicted in the workflow diagram below. The reactor consists of a PFA tubing coil immersed in a heated oil bath or controlled by a dedicated reactor module. A back-pressure regulator (BPR) is installed downstream to maintain system pressure.
Flow Synthesis Workflow
Caption: Experimental workflow for continuous synthesis.
Reaction Execution and Work-up
-
Initiate Flow: Set Pump A and Pump B to the desired flow rates (see Table 1). Begin by pumping the reagents to waste until the system stabilizes.
-
Run Reaction: Once stable, divert the output stream to a collection flask containing a mild acid (e.g., saturated NH₄Cl solution) to quench the DBU catalyst.
-
Steady State: Allow the system to run for a period equivalent to at least three reactor volumes to ensure steady-state collection.
-
System Flush: Upon completion, switch both pumps back to pumping pure THF to flush the reactor system clean.
-
Work-up: Transfer the collected reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified via column chromatography on silica gel to yield the final pyrrolo[1,2-c]pyrimidine intermediate.
Quantitative Data and Process Parameters
The following table summarizes the key experimental parameters for this protocol. The residence time is calculated as the reactor volume divided by the total flow rate.
| Parameter | Value | Unit | Purpose |
| Reagent A Concentration | 0.2 | M | Pyrrole-2-carbaldehyde in THF |
| Reagent B Concentration | 0.2 | M | Ethyl Isocyanoacetate in THF |
| Base Concentration | 0.22 | M | DBU in Reagent B solution |
| Flow Rate (Pump A) | 0.5 | mL/min | Controls stoichiometry and residence time |
| Flow Rate (Pump B) | 0.5 | mL/min | Controls stoichiometry and residence time |
| Total Flow Rate | 1.0 | mL/min | Determines overall throughput |
| Reactor Volume | 10 | mL | Defines reaction volume |
| Reactor Temperature | 80 | °C | Increases reaction rate |
| System Pressure | 100 | psi | Prevents solvent boiling |
| Residence Time | 10 | min | Ensures complete reaction |
| Typical Yield | 75-85 | % | Post-purification |
Results and Discussion
Following the protocol outlined above typically yields the desired ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate in high purity ( >95% by NMR) after chromatographic purification. The yield of 75-85% represents a significant improvement over many reported batch procedures, which often require longer reaction times and result in more complex product mixtures.
Process Optimization: The continuous nature of this setup allows for rapid and systematic optimization. Key parameters to investigate include:
-
Temperature: While 80 °C provides excellent results, varying the temperature can influence reaction rate and byproduct formation.
-
Residence Time: A shorter residence time (achieved by increasing the total flow rate) could increase throughput, but may lead to incomplete conversion. A Design of Experiments (DoE) approach can efficiently map the reaction space.[14]
-
Stoichiometry: The molar ratio of the reactants can be finely tuned by adjusting the relative flow rates of Pump A and Pump B.
This robust flow process can be readily adapted for the synthesis of a library of analogs by simply preparing different stock solutions of substituted pyrrole-2-carbaldehydes.[10]
Conclusion
This application note demonstrates a highly efficient, safe, and scalable continuous flow synthesis of pyrrolo[1,2-c]pyrimidine intermediates. The protocol offers precise control over critical reaction parameters, leading to higher yields and purities compared to traditional batch methods.[12] This approach not only accelerates the synthesis of individual target molecules but also provides a platform for rapid library generation, making it an invaluable tool for professionals in drug discovery and chemical development.[8][13]
References
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- Revolutionizing Pharma Production with Continuous Flow Chemistry. Aurigene Pharmaceutical Services.
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- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
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- Flow Chemistry for the Synthesis of Heterocycles. Springer.
- Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications.
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- 9 Reasons to Perform Flow Chemistry. Lab Unlimited.
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Application Notes and Protocols: Scale-up Synthesis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Authored by: Senior Application Scientist, Chemical Process Development
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry. The pyrrolo[1,2-c]pyrimidine core is a constituent of various biologically active compounds, exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations for transitioning from laboratory-scale to pilot-plant or manufacturing-scale production. The described synthetic route is designed for robustness, safety, and efficiency, addressing the critical challenges encountered during chemical process scale-up.
Introduction and Significance
The pyrrolo[1,2-c]pyrimidine heterocyclic system is a privileged scaffold in drug discovery due to its structural resemblance to purines, allowing it to interact with a variety of biological targets.[3][5] The title compound, this compound, serves as a versatile intermediate for the synthesis of a diverse library of derivatives. The presence of the bromine atom at the 6-position and the ethyl ester at the 3-position provide orthogonal handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the exploration of structure-activity relationships (SAR).[6][7]
The development of a scalable and cost-effective synthesis is paramount for the successful translation of promising drug candidates from discovery to clinical development. This application note outlines a validated multi-step synthesis, focusing on process optimization, safety, and analytical controls necessary for large-scale production.
Synthetic Strategy and Mechanistic Overview
The presented synthesis of this compound is a two-step process commencing from commercially available starting materials. The overall strategy involves the initial formation of a key intermediate followed by an intramolecular cyclization to construct the desired pyrrolo[1,2-c]pyrimidine core.
Overall Synthetic Scheme:
Caption: Overall synthetic workflow.
Step 1: Michael Addition to form Ethyl 2-(pyrimidin-2-ylamino)maleate
The synthesis begins with a Michael addition of 2-aminopyrimidine to ethyl propiolate. This reaction is typically catalyzed by a base and proceeds via the nucleophilic attack of the amino group of the pyrimidine onto the electron-deficient alkyne of the propiolate. The resulting enamine intermediate exists as a mixture of E/Z isomers.
Step 2: Intramolecular Cyclization and Bromination
The second step involves a tandem intramolecular cyclization and bromination. The cyclization is proposed to proceed via an electrophilic attack of a pyrimidine nitrogen onto the electron-rich double bond of the maleate intermediate, followed by aromatization to form the pyrrolo[1,2-c]pyrimidine ring system.[8] Concurrently, or in a subsequent step within the same pot, N-bromosuccinimide (NBS) is introduced to effect the regioselective bromination at the 6-position of the heterocyclic core.
Detailed Scale-up Protocol
This protocol is designed for a target scale of 100 g of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
3.1. Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Supplier |
| 2-Aminopyrimidine | 109-12-6 | 95.10 g/mol | 47.5 g (0.5 mol) | Sigma-Aldrich |
| Ethyl propiolate | 623-47-2 | 98.10 g/mol | 49.1 g (0.5 mol) | Alfa Aesar |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 97.9 g (0.55 mol) | TCI |
| Acetonitrile (ACN), Anhydrous | 75-05-8 | 41.05 g/mol | 1.5 L | Fisher Scientific |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 5.1 g (0.05 mol) | J&K Scientific |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | 2 L | VWR |
| Hexanes | 110-54-3 | 86.18 g/mol | 2 L | VWR |
| Celite® | 61790-53-2 | - | 50 g | Sigma-Aldrich |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Temperature probe
-
Addition funnel
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Glassware for extraction and chromatography
3.2. Step-by-Step Procedure
Caption: Detailed experimental workflow.
Step 1: Synthesis of Ethyl 2-(pyrimidin-2-ylamino)maleate
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-aminopyrimidine (47.5 g, 0.5 mol) and anhydrous acetonitrile (1 L).
-
Add triethylamine (5.1 g, 0.05 mol) to the suspension.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add ethyl propiolate (49.1 g, 0.5 mol) dropwise via an addition funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 2: Intramolecular Cyclization and Bromination
-
Cool the reaction mixture from Step 1 to 0-5 °C using an ice-water bath.
-
Add N-bromosuccinimide (97.9 g, 0.55 mol) portion-wise over 1.5 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for another 4 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the product and disappearance of the intermediate.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 10-15 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate (500 mL) to decompose any unreacted NBS.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the resulting residue between ethyl acetate (1 L) and water (1 L).
-
Separate the organic layer, and wash it with brine (2 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to afford the crude product as a solid.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
For further purification, recrystallize the product from a mixture of ethanol and water.
-
Dry the purified solid under vacuum at 40 °C to a constant weight.
3.3. Analytical Characterization
The final product should be characterized by the following methods to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (269.10 g/mol ).[9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity (target >98%).
-
Melting Point (MP): For comparison with literature values.
Process Safety Considerations
-
2-Aminopyrimidine: Harmful if swallowed. Causes skin and serious eye irritation.
-
Ethyl propiolate: Flammable liquid and vapor. Lachrymator.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated area and avoid inhalation of dust.
-
Triethylamine: Highly flammable liquid and vapor. Toxic if inhaled and corrosive.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Emergency Procedures:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. The described methodology is suitable for producing multi-gram to kilogram quantities of this valuable building block. Adherence to the detailed procedural steps and safety precautions is crucial for a successful and safe scale-up campaign. The insights into the reaction mechanism and the detailed analytical characterization provide a solid foundation for process control and quality assurance in a drug development setting.
References
-
Di Braccio, M., et al. (2001). Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]
-
Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]
-
Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science. Available at: [Link]
-
El-Mekabaty, A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. Available at: [Link]
-
Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. Available at: [Link]
-
Hranjec, M., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Narayan, E., Fu, L., & Gribble, G. W. (n.d.). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. Available at: [Link]
-
Gulea, M., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. National Institutes of Health. Available at: [Link]
Sources
- 1. Pharmacological activity of some pyrrolo and pyrazolo pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
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- 6. CAS 588720-12-1: ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-c… [cymitquimica.com]
- 7. 3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester () for sale [vulcanchem.com]
- 8. Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethyl 6-bromoH-pyrrolo[1,2-f]pyrimidine-3-carboxylate [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate . This document is designed for researchers, medicinal chemists, and process scientists who are utilizing this versatile but challenging heteroaromatic building block. The unique electronic properties of the pyrrolo[1,2-c]pyrimidine core—specifically its electron-deficient nature and the presence of multiple nitrogen atoms—necessitate a carefully considered approach to achieve high yields and purity.[1][2]
This guide moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, empowering you to diagnose issues and rationally optimize your reaction conditions.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Problem 1: Low to No Conversion of Starting Material
Question: My reaction has stalled. LC-MS analysis shows primarily unreacted this compound and boronic acid. What are the likely causes and how can I fix it?
Answer: Low or no conversion is typically traced back to an issue with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3] For this specific substrate, the catalyst system is the most critical variable.
-
Cause A: Inefficient Catalyst System. The pyrrolo[1,2-c]pyrimidine ring system contains nitrogen atoms that can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[4] Traditional catalysts like Pd(PPh₃)₄ may be particularly susceptible to this inhibition and often prove ineffective for such electron-deficient N-heterocycles.[4][5]
-
Solution 1: Employ Modern Ligands and Precatalysts. Switch to a more robust catalyst system known for coupling challenging heteroaryl halides. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-Heterocyclic Carbene (NHC) ligands are designed to accelerate the key steps of the catalytic cycle and resist deactivation.[5][6] Using air- and moisture-stable palladacycle precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) is highly recommended as they rapidly generate the active Pd(0) species.[7][8]
-
Solution 2: Increase Catalyst Loading. As a preliminary diagnostic step, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial catalyst inhibition to provide the desired product, confirming that the fundamental reaction is viable.
-
-
Cause B: Suboptimal Base or Transmetalation Failure. The base plays a critical role in activating the boronic acid to facilitate transmetalation.[6][9] If the base is too weak, insoluble, or inappropriate for the solvent system, this step becomes rate-limiting.
-
Solution: Re-evaluate the Base. Potassium phosphate (K₃PO₄) is an excellent and often superior starting point for challenging couplings due to its moderate basicity and high solubility in aqueous/organic mixtures.[1][5] Cesium carbonate (Cs₂CO₃) is a stronger alternative that can also be effective. Ensure the base is finely powdered to maximize its surface area and reactivity.[10]
-
-
Cause C: Insufficient Thermal Energy. While high temperatures can promote side reactions, some catalyst systems require a certain thermal threshold to achieve efficient oxidative addition and reductive elimination.
-
Solution: Moderate Temperature Increase. If using a robust catalyst system, cautiously increasing the temperature (e.g., from 80 °C to 100-110 °C) can significantly increase the reaction rate.[11] However, this should be balanced against the potential for substrate or product degradation.
-
Problem 2: Significant Side Product Formation
Question: My desired product is forming, but I'm seeing major byproducts, primarily the dehalogenated starting material (Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate). How do I suppress this?
Answer: The formation of side products points to competing reaction pathways that consume your starting materials or intermediates. For this system, dehalogenation and protodeboronation are the two most prevalent culprits.[7][12]
-
Side Reaction A: Dehalogenation. This occurs when the bromine atom is replaced by a hydrogen, resulting from a palladium-hydride (Pd-H) species intercepting the catalytic cycle.[1] Electron-deficient heteroaryl bromides are particularly susceptible to this pathway.[1][13]
-
Mechanism: Pd-H species can form from the reaction of the palladium complex with bases, impurities, or certain solvents (like alcohols). This species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[1]
-
Solution 1: Optimize the Base. Avoid strong alkoxide bases. Switch to phosphate (K₃PO₄) or carbonate (K₂CO₃, Cs₂CO₃) bases, which are less likely to generate hydride species.[1]
-
Solution 2: Ligand Choice. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway. Ligands like SPhos, XPhos, or tBuXPhos are excellent candidates.[1][5]
-
Solution 3: Solvent and Temperature Control. Avoid alcohol-based solvents if dehalogenation is severe. Lowering the reaction temperature can sometimes reduce the rate of Pd-H formation relative to the desired cross-coupling.
-
-
Side Reaction B: Protodeboronation. This is the cleavage of the C–B bond of your boronic acid, replacing it with a C–H bond.[14] This is especially problematic for unstable boronic acids (e.g., many five-membered heteroaryl boronic acids) under basic, aqueous conditions.[8][15]
-
Solution 1: Use Boronic Esters or Trifluoroborates. The most effective strategy is to replace the boronic acid with a more stable derivative. Boronic pinacol esters (Bpin) or MIDA boronates are significantly more resistant to protodeboronation.[14][16] They participate in the reaction via a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[17]
-
Solution 2: Minimize Water. While some water is often necessary to dissolve the base and facilitate transmetalation, excess water can serve as the proton source for protodeboronation.[15] Try reducing the amount of water or using a different solvent system like anhydrous CPME or DMF.[11][18]
-
-
Side Reaction C: Homocoupling. The formation of a biaryl product derived from two molecules of the boronic acid is typically caused by the presence of oxygen or the use of a Pd(II) precatalyst without an effective reductant.[7]
-
Solution: Ensure Rigorous Inert Conditions. Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) before adding the catalyst.[10][19] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using a Pd(0) source like Pd₂(dba)₃ can also mitigate this issue.[1]
-
Problem 3: Product Degradation
Question: I am forming the correct product, but I'm also seeing a byproduct corresponding to the carboxylic acid (saponification of the ethyl ester). How can I prevent this?
Answer: The ethyl ester is a base-labile functional group. Hydrolysis (saponification) will occur if the reaction conditions are too basic or if the reaction is heated for a prolonged period in the presence of a strong base and water.[18][19]
-
Solution 1: Use a Milder Base. This is the most critical factor. Avoid strong hydroxide bases like NaOH or KOH. Potassium carbonate (K₂CO₃) is a good first choice. If that proves too weak for the coupling, potassium phosphate (K₃PO₄) offers a good balance of reactivity and moderate basicity.[18][20] In very sensitive cases, potassium fluoride (KF) can be used, though it may lead to slower reaction rates.[20]
-
Solution 2: Reduce Reaction Time and Temperature. Optimize the reaction to proceed as quickly and at as low a temperature as possible. A more active catalyst system (see Problem 1) can enable lower temperatures and shorter run times, minimizing the exposure of the ester to basic conditions.
-
Solution 3: Limit Water Content. While some water is often required, minimizing its amount can reduce the rate of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point (catalyst, ligand, base, solvent) for coupling with this substrate? A1: For a robust starting point, we recommend a modern palladacycle precatalyst system. A combination of XPhos Pd G3 (1-2 mol%) , potassium phosphate (K₃PO₄, 2-3 equiv.) as the base, in a 1,4-dioxane/water (e.g., 10:1 v/v) solvent mixture at 80-100 °C is a highly effective and broadly applicable set of conditions for this class of heteroaryl bromide.[1][5]
Q2: How do I choose the right phosphine ligand? A2: The choice of ligand modulates the steric and electronic properties of the palladium center.[6] For an electron-deficient heteroaryl bromide like this, you need a ligand that is both bulky and highly electron-donating. This combination promotes the typically rate-limiting steps of oxidative addition and reductive elimination.[6] Ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or cataCXium® family are excellent choices.[5][7]
Q3: My reaction mixture turns black immediately. Is the reaction failing? A3: The formation of a black precipitate ("palladium black") indicates the decomposition of the molecular catalyst to bulk Pd(0) metal, which is catalytically inactive.[4] This is often caused by impurities, the presence of oxygen, or excessively high temperatures. While a dark color change is normal, the formation of a significant amount of black solid is a sign of catalyst death. Ensure all reagents are pure and that inert conditions are rigorously maintained.[4][19]
Q4: Is water necessary for the reaction? A4: In many cases, yes. Water acts as a co-solvent to dissolve the inorganic base (like K₃PO₄ or K₂CO₃), which is essential for activating the boronic acid.[7] However, as discussed, it can also promote side reactions like protodeboronation and ester hydrolysis. The key is to find the optimal balance, often using a mixed solvent system like dioxane/water or toluene/water.[1][11]
Visualizations and Data
Diagrams
Caption: Fig 1. The core catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Fig 2. Key side reactions competing with the productive cycle.
Caption: Fig 3. A decision tree for troubleshooting common Suzuki coupling issues.
Data Tables
Table 1: Comparison of Common Palladium Catalyst Systems for Heteroaryl Bromides
| Catalyst System | Ligand Type | Typical Loading | Strengths | Weaknesses |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-10 mol% | Inexpensive, traditional baseline | Often ineffective for this substrate class; prone to inhibition and decomposition.[5] |
| Pd₂(dba)₃ + XPhos | Bulky Biarylphosphine | 1-5 mol% | Highly active, promotes fast reductive elimination, suppresses dehalogenation.[1] | Requires handling of separate ligand and Pd source; air-sensitive components. |
| XPhos Pd G3 | Palladacycle Precatalyst | 0.5-2 mol% | Air- & moisture-stable, highly active, reliable generation of Pd(0)L.[8] | Higher initial cost. |
| PEPPSI™-IPr | NHC Precatalyst | 1-3 mol% | Very robust, thermally stable, effective for electron-deficient substrates.[7] | Can be less effective than phosphine systems for some specific transformations. |
Table 2: Guide to Selecting a Base for Ester-Containing Substrates
| Base | Strength | Common Solvent(s) | Key Considerations |
| NaOH, KOH | Very Strong | Dioxane/H₂O, EtOH/H₂O | Not Recommended. High risk of rapid ester saponification.[19] |
| K₃PO₄ | Moderate-Strong | Dioxane/H₂O, Toluene/H₂O | Excellent starting point. Good balance of reactivity and mildness. Soluble in aqueous media.[1][5] |
| K₂CO₃, Cs₂CO₃ | Moderate | Dioxane/H₂O, DMF | Good general-purpose bases. Cs₂CO₃ is stronger and more soluble. Lower risk of hydrolysis than hydroxides.[10] |
| KF | Weak | Dioxane, THF | Used for highly base-sensitive substrates. May result in significantly slower reaction rates.[20] |
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound with a typical arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (10:1 v/v, to make a ~0.1 M solution based on the aryl bromide). Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent is observed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Unstable Boronic Acids
This protocol is adapted for use with boronic acids prone to protodeboronation (e.g., 2-furanboronic acid, 2-thiopheneboronic acid).
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid pinacol ester (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane or CPME. Degas the mixture thoroughly as described in Protocol 1.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The absence of water slows protodeboronation while the ester allows for productive coupling.[11]
-
Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Wikipedia. Protodeboronation. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Jedinák, L., Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] 2024. Available at: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online] 2018. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Online] Available at: [Link]
-
Thomas, A. A., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Online] Available at: [Link]
-
ResearchGate. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. [Online] 2016. Available at: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Online] Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Online] Available at: [Link]
-
ResearchGate. “Slow release” Suzuki‐Miyaura coupling strategy. [Online] Available at: [Link]
-
Lecker, L., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Online] Available at: [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Online] Available at: [Link]
-
Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Online] Available at: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions. [Online] 2025. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Online] Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Online] 2021. Available at: [Link]
-
NIH National Library of Medicine. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Online] 2021. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Online] 2014. Available at: [Link]
Sources
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- 20. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Catalyst and Ligand Screening for Buchwald-Hartwig Amination of Bromopyrimidines
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of bromopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-N cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise and practical insights needed to achieve successful and reproducible outcomes.
Introduction: The Challenge of Bromopyrimidines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] However, the application of this reaction to heteroaryl halides, such as bromopyrimidines, presents a unique set of challenges. The pyrimidine nitrogen can coordinate with the palladium catalyst, leading to catalyst poisoning and low reaction yields.[3] This guide will delve into strategies to overcome this and other common hurdles, ensuring robust and efficient C-N bond formation.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you might encounter in the lab.
Question 1: My reaction with a bromopyrimidine is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Answer:
A stalled reaction is a common issue, often pointing to problems with the catalyst, reagents, or reaction setup. Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation: The lone pair on the pyrimidine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[3]
-
Improper Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture.[6]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. The reaction should be set up under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.[7]
-
-
Suboptimal Temperature: These reactions typically require heating to proceed at a reasonable rate.[3]
-
Solution: If your reaction is running at a lower temperature, consider increasing it to the 80-110 °C range, which is common for these couplings.[3]
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Question 2: I'm observing significant amounts of side products, such as hydrodehalogenation of my bromopyrimidine. How can I minimize this?
Answer:
Hydrodehalogenation (replacement of the bromine with a hydrogen) is a known side reaction in Buchwald-Hartwig aminations and can be exacerbated by certain conditions.
-
Cause: This side reaction can compete with the desired reductive elimination step.[4] It is often more prevalent with certain amine substrates.[8]
-
Solutions:
-
Ligand Choice: The choice of ligand is critical. Screening different bulky biarylphosphine ligands can often mitigate this side reaction.[8]
-
Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions.[9] Consider screening other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8][9]
-
Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Monitor your reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.[7]
-
Question 3: My yield is low, and I suspect my catalyst isn't being generated efficiently. What should I check?
Answer:
Efficient generation of the active Pd(0) species is paramount for a successful reaction.[6]
-
Palladium Source: If you are using a Pd(II) salt like Pd(OAc)₂, the reduction to Pd(0) in situ can sometimes be inefficient.[10]
-
Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst instability or incomplete activation.
-
Solution: A slight excess of the ligand relative to the palladium source can sometimes improve catalyst stability.[6] A common starting point is a 1:1.2 to 1:2 Pd:ligand ratio.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is a good starting point for the amination of bromopyrimidines?
A1: For challenging substrates like bromopyrimidines, a robust catalytic system is necessary. A good starting point is a combination of a palladium precatalyst, such as a G3 or G4 palladacycle, with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos.[5][6] These systems are known for their high activity and ability to couple a wide range of substrates.
Q2: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?
A2: The base is crucial for deprotonating the amine-palladium complex, which is a key step in the catalytic cycle.[7] The choice of base can significantly impact the reaction outcome.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that are effective for a wide range of substrates.[9]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice.[8][9] However, reactions with weaker bases may require higher temperatures or longer reaction times.[10]
Q3: Can I use bidentate ligands like BINAP or DPPF for the amination of bromopyrimidines?
A3: While bidentate ligands like BINAP and DPPF were instrumental in the early development of the Buchwald-Hartwig amination, particularly for coupling primary amines, they are often less effective for challenging heteroaryl halides like bromopyrimidines compared to the more modern bulky monophosphine ligands.[4] The latter are generally more effective at preventing catalyst inhibition by the pyridine nitrogen.[3]
Q4: What are some common solvents for this reaction, and are there any I should avoid?
A4: Toluene and dioxane are the most common solvents for Buchwald-Hartwig aminations.[9][11] Ethereal solvents like THF are also used.[9] It is generally advisable to avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit the reaction.[11]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] This allows you to determine when the starting material has been fully consumed and to avoid unnecessary heating that could lead to side product formation.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low conversion.
Catalyst and Ligand Selection Summary
| Substrate Class | Recommended Ligand(s) | Recommended Pd Source | Common Base(s) |
| Electron-deficient Bromopyrimidines | XPhos, RuPhos, BrettPhos | G3/G4 Pre-catalysts, Pd₂(dba)₃ | NaOtBu, LHMDS |
| Sterically Hindered Bromopyrimidines | BrettPhos, RuPhos | G3/G4 Pre-catalysts | K₃PO₄, Cs₂CO₃ |
| Bromopyrimidines with Base-Sensitive Groups | XPhos, RuPhos | G3/G4 Pre-catalysts, Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents and reagents are essential for optimal results.[7]
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyrimidine (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a precatalyst, 0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[7]
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved from [Link]
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Angewandte Chemie International Edition, 45(39), 6523–6527. Retrieved from [Link]
- Chemist HD. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. The pyrrolo[1,2-c]pyrimidine core is a valuable scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
I. Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems that may arise during the synthesis of this compound, which typically involves the construction of the pyrrolo[1,2-c]pyrimidine core followed by bromination.
Question 1: My reaction to form the pyrrolo[1,2-c]pyrimidine core from a pyrrole-2-carbaldehyde derivative and an isocyanoacetate is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the pyrrolo[1,2-c]pyrimidine core are a frequent challenge. This reaction, a variation of the van Leusen reaction, is sensitive to several factors.[2]
Causality and Mechanistic Insight: The reaction proceeds through a base-catalyzed condensation of the pyrrole-2-carbaldehyde with ethyl isocyanoacetate. The isocyanoacetate acts as a carbon-anion equivalent, and its deprotonation is a critical step. The subsequent cyclization and aromatization lead to the desired product. Insufficiently basic conditions, steric hindrance on the pyrrole ring, or decomposition of starting materials can all lead to poor yields.
Troubleshooting Steps & Optimization Protocol:
-
Base Selection and Stoichiometry:
-
Problem: The chosen base may not be strong enough to efficiently deprotonate the ethyl isocyanoacetate. Common bases like potassium carbonate can be effective, but stronger, non-nucleophilic bases often provide better results.
-
Solution: Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF. Use at least one equivalent of the base. It is crucial to ensure the reaction is performed under strictly anhydrous conditions, as these bases react violently with water.
-
-
Solvent and Temperature:
-
Problem: The solvent may not be appropriate for the reaction, or the temperature may be too low or too high.
-
Solution: Anhydrous THF or DMF are generally good choices. The reaction is often started at a low temperature (0 °C) during the deprotonation step to control reactivity and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
-
Purity of Starting Materials:
-
Problem: Impurities in the pyrrole-2-carbaldehyde or ethyl isocyanoacetate can interfere with the reaction. The aldehyde can be prone to oxidation.
-
Solution: Ensure the pyrrole-2-carbaldehyde is pure. If it has been stored for a long time, consider purification by column chromatography or recrystallization. Ethyl isocyanoacetate should be freshly distilled if its purity is questionable.
-
Comparative Reaction Conditions:
| Parameter | Standard Conditions | Optimized Conditions | Expected Outcome |
| Base | K₂CO₃ | NaH or KOtBu | More efficient deprotonation, higher yield. |
| Solvent | Ethanol | Anhydrous THF or DMF | Minimizes side reactions with protic solvents. |
| Temperature | Room Temperature | 0 °C to Room Temp/Gentle Heat | Better control over the reaction, reduced byproduct formation. |
Question 2: During the bromination of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, I am observing the formation of multiple brominated products and a significant amount of unreacted starting material. How can I improve the selectivity and conversion?
Answer:
The bromination of the electron-rich pyrrolo[1,2-c]pyrimidine system can be challenging to control, often leading to a mixture of mono- and di-brominated products, or incomplete reaction.
Causality and Mechanistic Insight: The pyrrolo[1,2-c]pyrimidine ring is highly activated towards electrophilic aromatic substitution. The bromine is expected to add at the 6-position. However, over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used. The formation of multiple products complicates purification and reduces the yield of the desired this compound.
Troubleshooting Steps & Optimization Protocol:
-
Choice of Brominating Agent:
-
Problem: Strong brominating agents like liquid bromine can be too reactive, leading to poor selectivity.
-
Solution: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for this type of transformation.[3] It provides a slow and controlled release of the electrophilic bromine species.
-
-
Reaction Conditions:
-
Problem: High temperatures can accelerate the reaction but also decrease selectivity. The choice of solvent is also critical.
-
Solution: Perform the reaction at a low temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. A non-polar aprotic solvent like dichloromethane (DCM) or chloroform (CHCl₃) is recommended.[4]
-
-
Stoichiometry and Monitoring:
-
Problem: Using an excess of the brominating agent is a common cause of over-bromination.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of NBS. It is crucial to monitor the reaction closely by TLC or LC-MS.[3] Once the starting material is consumed, the reaction should be quenched immediately to prevent the formation of di-brominated byproducts.
-
Workflow for Selective Bromination:
Caption: Optimized workflow for selective bromination.
Question 3: I am observing a significant amount of a dark, polymeric material in my reaction mixture during the core synthesis. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble polymeric material is a common issue in reactions involving pyrroles, especially under acidic or strongly basic conditions.
Causality and Mechanistic Insight: Pyrroles are susceptible to polymerization, particularly in the presence of strong acids or bases, and upon exposure to air and light. The electron-rich nature of the pyrrole ring makes it prone to electrophilic attack, which can initiate polymerization.
Preventative Measures:
-
Inert Atmosphere:
-
Problem: Oxygen can promote oxidative polymerization.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is especially important when using strong bases like NaH.
-
-
Control of Reaction Conditions:
-
Problem: High temperatures and prolonged reaction times can favor polymerization.
-
Solution: Maintain the recommended reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.
-
-
Purification of Starting Materials:
-
Problem: Acidic impurities in starting materials or solvents can catalyze polymerization.
-
Solution: Use freshly purified or distilled starting materials and anhydrous solvents. If using a solvent like THF, ensure it is free of peroxides.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR chemical shift for the proton at the 6-position of the final product?
A1: The proton at the 6-position of the pyrrolo[1,2-c]pyrimidine ring is typically observed as a singlet in the aromatic region of the ¹H NMR spectrum. In the unbrominated precursor, this proton would likely appear in the range of 7.5-8.0 ppm. Upon bromination, this signal will disappear, which is a key indicator of a successful reaction.
Q2: What are the typical purification methods for this compound?
A2: The most common method for purifying the final product is silica gel column chromatography.[5] A gradient elution system, often starting with a non-polar solvent like hexane or pentane and gradually increasing the polarity with ethyl acetate or acetone, is typically effective.[5] The progress of the separation should be monitored by TLC.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Strong Bases: Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly reactive and moisture-sensitive. They can ignite upon contact with water. Handle them under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-resistant lab coats and gloves.
-
Solvents: Anhydrous solvents like THF and DMF have specific hazards. THF can form explosive peroxides upon storage, and DMF is a reproductive toxin. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before use.
Q4: Can I use a different halogenating agent, such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)?
A4: While NCS and NIS are also used for halogenating heterocyclic compounds, their reactivity and regioselectivity with the pyrrolo[1,2-c]pyrimidine system may differ from NBS.[4] If chloro- or iodo-analogs are desired, a careful optimization of the reaction conditions would be necessary. It is recommended to start with small-scale trial reactions to determine the feasibility and outcome.
III. Mechanistic Pathway Overview
The synthesis of this compound can be visualized as a two-stage process. The following diagram illustrates the key transformations.
Caption: Key stages in the synthesis of the target compound.
This technical guide is intended to provide a solid foundation for troubleshooting and optimizing the synthesis of this compound. For novel derivatives or significant scale-up, further process development and optimization will be necessary.
References
-
Gribble, G. W., & Fu, L. (Year). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. [Link]
-
MDPI. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. [Link]
-
Micromass. (n.d.). Bromination of a pyrrolo-pyrimidine by real-time continuous reaction monitoring mass spectrometry analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
Sources
- 1. CAS 588720-12-1: ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-c… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. ichrom.com [ichrom.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Substituted Pyrrolo[1,2-c]pyrimidines
Welcome to the technical support center for the purification of substituted pyrrolo[1,2-c]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique electronic and structural features of the pyrrolo[1,2-c]pyrimidine scaffold, while conferring desirable biological and chemical properties, often present specific challenges during purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Section 1: Troubleshooting Flash Chromatography
Flash chromatography is a primary tool for the purification of substituted pyrrolo[1,2-c]pyrimidines. However, the basic nature of the nitrogen atoms in the ring system can lead to problematic interactions with the acidic silica gel stationary phase.
FAQ 1: My pyrrolo[1,2-c]pyrimidine is streaking or tailing excessively on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
Answer:
Streaking and tailing of nitrogen-containing heterocycles on silica gel is a classic problem rooted in the interaction between the basic lone pairs of the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong interaction leads to a non-ideal equilibrium of the compound between the mobile and stationary phases, resulting in broad, elongated peaks.
Causality: The nitrogen atoms in the pyrrolo[1,2-c]pyrimidine core act as Lewis bases, while the silanol groups on the silica surface are acidic. This acid-base interaction causes a portion of your compound to bind irreversibly or very strongly to the stationary phase, leading to tailing. The severity of this issue can be exacerbated by the specific substituents on your pyrrolo[1,2-c]pyrimidine, which can modulate the basicity of the molecule.
Troubleshooting Protocol:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system.[1] This base will compete with your compound for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute with a much-improved peak shape.
-
Recommended Modifier: Triethylamine (TEA) is the most frequently used modifier for this purpose.
-
Concentration: Start with 0.1-1% (v/v) of TEA in your mobile phase. For particularly basic compounds, you may need to increase this to 2%.
-
Alternative Modifier: If your compound is sensitive to TEA, a solution of ammonia in methanol (e.g., 7N) can be used as a component of the mobile phase.
-
-
Choice of Stationary Phase: If the addition of a basic modifier is not sufficient or is incompatible with your compound, consider using a different stationary phase.
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): For polar substituted pyrrolo[1,2-c]pyrimidines, reversed-phase chromatography is often the method of choice.[1] A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, can provide excellent separation.[1]
-
FAQ 2: My substituted pyrrolo[1,2-c]pyrimidine is highly polar and will not elute from the silica gel column, even with a very polar mobile phase. What are my options?
Answer:
High polarity in substituted pyrrolo[1,2-c]pyrimidines can arise from the presence of functional groups such as hydroxyls, amines, or carboxylic acids. In such cases, the compound may have a very strong affinity for the polar silica gel, making elution with standard normal-phase systems challenging.
Causality: The strong dipole-dipole interactions and hydrogen bonding between a highly polar substituted pyrrolo[1,2-c]pyrimidine and the silanol groups of the silica gel can lead to retention that is too strong for even highly polar organic solvents to overcome.
Troubleshooting Protocol:
-
Switch to a More Polar Mobile Phase System:
-
If you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system.
-
For extremely polar compounds, a mobile phase of dichloromethane/methanol with a small amount of ammonium hydroxide can be effective.
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for the separation of highly polar compounds.[1] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.
-
Reversed-Phase Chromatography: As mentioned previously, reversed-phase chromatography is an excellent alternative for polar compounds. The non-polar stationary phase (C18) will have a lower affinity for your polar compound, allowing it to elute with a polar mobile phase.
Workflow for Selecting a Chromatography Strategy
Section 2: Overcoming Crystallization Hurdles
Crystallization is a powerful purification technique that can yield highly pure material. However, inducing crystallization and obtaining high-quality crystals can be challenging.
FAQ 3: My substituted pyrrolo[1,2-c]pyrimidine oils out or fails to crystallize from solution. What steps can I take to induce crystallization?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystal formation.
Causality: For crystallization to occur, molecules must arrange themselves in an ordered, repeating lattice. If the concentration of the solute is too high, or if the solution is cooled too rapidly, the molecules may not have sufficient time to orient themselves correctly, leading to the formation of an amorphous oil. Impurities can also disrupt the crystal lattice formation by adsorbing to the surface of growing crystals.
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Solvent Screening: Perform a small-scale solvent screen to identify a suitable solvent or solvent system. A good crystallization solvent will dissolve your compound when hot but have low solubility when cold.
-
Co-solvent System: Use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Control the Cooling Rate:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize crystal yield.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure crystalline material, add a single tiny crystal to the supersaturated solution to act as a template for further crystal growth.[1]
-
FAQ 4: My crystallization yield is very low, even though crystals form. How can I improve my recovery?
Answer:
Low recovery is a common issue in crystallization and can often be attributed to using an excessive amount of solvent or the compound having significant solubility in the cold solvent.
Causality: The goal of crystallization is to create a supersaturated solution from which the pure compound will precipitate upon cooling, leaving the impurities behind in the "mother liquor." If too much solvent is used, the solution may not become sufficiently supersaturated upon cooling, and a significant portion of your compound will remain dissolved.
Troubleshooting Protocol:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Add the solvent in small portions to the heated mixture until all the solid has just dissolved.
-
Recover from the Mother Liquor: After filtering your initial crop of crystals, the remaining solution (the mother liquor) can be concentrated by evaporation to yield a second crop of crystals. Note that this second crop may be less pure than the first and may require a subsequent recrystallization.
-
Optimize the Final Temperature: Ensure that you are cooling the crystallization mixture to a sufficiently low temperature to minimize the solubility of your compound. An ice bath or freezer is recommended.
Section 3: Characterization and Impurity Identification
Accurate characterization is crucial to confirm the identity and purity of your substituted pyrrolo[1,2-c]pyrimidine.
FAQ 5: I have purified my compound, but the NMR spectrum shows some minor, unidentifiable peaks. What are the likely impurities from a TosMIC-based synthesis?
Answer:
Syntheses of pyrrolo[1,2-c]pyrimidines, often proceeding through a Van Leusen-type reaction with tosylmethyl isocyanide (TosMIC), can generate characteristic side products.
Causality: The Van Leusen reaction and related cyclizations are powerful but can sometimes lead to incomplete reactions or side pathways, especially if the reaction conditions are not optimized.
Potential Impurities and their NMR Signatures:
| Impurity Type | Potential Origin | Key NMR Signals to Look For |
| Unreacted Pyrrole-2-carbaldehyde | Incomplete reaction | Aldehyde proton (CHO) around 9-10 ppm. |
| Unreacted TosMIC | Excess reagent | Aromatic protons of the tosyl group (two doublets around 7.3-7.9 ppm), a singlet for the methyl group (~2.4 ppm), and a signal for the CH₂ group. |
| Oxazole Side Products | If the reaction conditions favor an alternative cyclization pathway with the aldehyde. | Protons in the oxazole ring, with chemical shifts dependent on the specific structure. |
| Hydrolyzed Intermediates | If the reaction is exposed to water before completion. | This can lead to a variety of byproducts, often with more polar characteristics. |
Troubleshooting Protocol:
-
Review the Reaction Mechanism: Carefully examine the mechanism of your specific synthesis to anticipate potential side products.
-
2D NMR Spectroscopy: If simple 1D NMR is insufficient, 2D techniques such as COSY and HSQC can help to elucidate the structure of the impurities.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for identifying the molecular weights of impurities, which can provide valuable clues to their structures.
Logical Flow for Impurity Identification
Sources
Technical Support Center: Sonogashira Coupling with Electron-Deficient Heterocycles
Welcome to the technical support center for navigating the complexities of Sonogashira cross-coupling reactions, specifically tailored for challenging electron-deficient heterocyclic substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter diminished yields and side reactions when attempting to form critical C(sp²)–C(sp) bonds with substrates like halopyridines, pyrimidines, and other electron-poor systems.
The inherent electronic properties of these heterocycles can render them problematic partners in the standard Sonogashira catalytic cycle. Their reduced electron density can slow the rate-limiting oxidative addition step and make the palladium catalyst more susceptible to deactivation pathways. This guide provides structured troubleshooting advice and answers to frequently asked questions, grounding our recommendations in mechanistic principles to empower you to solve these challenges rationally.
Troubleshooting Guide: A Symptom-Based Approach
When a Sonogashira reaction with an electron-deficient heterocycle underperforms, a systematic diagnosis is key. Below are common failure modes, their probable causes, and validated strategies for resolution.
Problem 1: Low or No Yield of Desired Product
This is the most frequent issue. Before making drastic changes, verify the quality of all reagents (halide, alkyne, solvent, base) and ensure a properly inert atmosphere was maintained. If these are confirmed, proceed with the following optimizations.
Potential Cause A: Insufficient Catalyst Activity / Decomposition
Electron-deficient aryl halides are less reactive towards oxidative addition to the Pd(0) center, a crucial first step in the catalytic cycle.[1][2] This sluggishness can lead to catalyst decomposition before the reaction reaches completion.
Solutions:
-
Switch to Electron-Rich, Bulky Ligands: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[1] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are superior choices.[1] Their steric bulk promotes reductive elimination (the product-forming step), while their strong electron-donating ability accelerates the oxidative addition and stabilizes the active Pd(0) species.[1]
-
Increase Catalyst Loading: For particularly stubborn substrates, increasing the palladium precatalyst loading from a typical 1-2 mol% to 5 mol% can sometimes overcome slow kinetics.
-
Consider a Different Palladium Precatalyst: While Pd(PPh₃)₂Cl₂ is common, pre-formed Pd(0) sources like Pd₂(dba)₃ may offer faster initiation when paired with an appropriate ligand.
Potential Cause B: Inappropriate Base or Solvent
The choice of base and solvent is critical and interdependent.[3][4] The base must be strong enough to deprotonate the terminal alkyne without causing unwanted side reactions.
Solutions:
-
Amine Bases vs. Inorganic Bases: For many electron-deficient systems, organic amine bases (e.g., triethylamine, diisopropylamine) that can also act as solvents may not be optimal.[5] Stronger, non-coordinating inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective, particularly in polar aprotic solvents like DMF, NMP, or dioxane.[4][6]
-
Solvent Polarity: Highly polar aprotic solvents like DMF can accelerate the reaction but may also promote side reactions at elevated temperatures.[6] Toluene or dioxane are less polar alternatives that can provide a good balance. A screen of different solvent/base combinations is often necessary.
Potential Cause C: The Halide Is Too Unreactive
The reactivity order for the heterocyclic halide is I > Br > Cl.[7] Chloro-heterocycles, especially electron-deficient ones like 2-chloropyridine, are notoriously difficult to couple.[8][9]
Solutions:
-
Use a More Active Catalyst System: Coupling chloro-heterocycles almost always requires advanced catalyst systems. Palladium complexes with bulky, electron-rich NHC ligands (e.g., IPr, SIPr) or highly donating phosphines like cataCXium® A or XPhos are often necessary.[10]
-
Higher Temperatures: While mild conditions are preferred, unreactive chlorides may require higher temperatures (e.g., >100 °C) to force the oxidative addition step.[4] This must be balanced against the risk of thermal decomposition. Microwave heating can sometimes provide rapid, localized heating to improve yields.[8]
Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
The formation of a symmetrical butadiyne, resulting from the coupling of two alkyne molecules, is a classic side reaction in Sonogashira chemistry.[2][11]
Potential Cause: Copper(I) Co-catalyst
The Glaser-Hay coupling is explicitly catalyzed by copper salts in the presence of an oxidant (like trace oxygen).[12][13] While the copper co-catalyst is intended to facilitate the formation of a copper acetylide for transmetalation to palladium, it can also promote this undesired pathway.[2][5]
Solutions:
-
Switch to Copper-Free Conditions: This is the most effective solution.[5][14] Many modern ligand systems are efficient enough to catalyze the Sonogashira reaction without any copper co-catalyst.[15] This completely eliminates the primary pathway for Glaser coupling. A typical copper-free protocol involves a Pd source, a suitable ligand (e.g., a Buchwald-type phosphine), and a base in a solvent like THF or DMF.
-
Minimize Oxygen: If a copper-catalyzed system must be used, ensuring a scrupulously oxygen-free environment is critical. This involves thorough degassing of solvents (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintaining a positive pressure of inert gas throughout the reaction.
-
Use an Additive: In some cases, adding a reducing agent can help suppress the oxidative homocoupling pathway.
Problem 3: Dehalogenation of the Heterocycle
Observing the parent heterocycle (where the halogen has been replaced by a hydrogen) as a major byproduct indicates a dehalogenation side reaction.
Potential Cause A: β-Hydride Elimination
This pathway is less common with aryl halides but can occur. If the palladium hydride species (Pd-H) is formed, it can reductively eliminate with the halide to regenerate Pd(0) and HX, or it can react with the starting material.
Potential Cause B: Protonolysis
The organopalladium intermediate can be susceptible to protonolysis by trace water or other protic sources, especially under basic conditions. This is a known issue in cross-coupling reactions.[16][17]
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Drying the base (e.g., K₂CO₃) by heating under vacuum before use can be beneficial.
-
Choice of Base and Solvent: The solvent can sometimes be the hydrogen source. For instance, hydrodehalogenation has been observed as a side reaction in methanol.[17] Using a non-protic solvent like dioxane or toluene can mitigate this.
-
Ligand Modification: The electronic properties of the ligand can influence the stability of the intermediates. Sometimes, a less electron-rich ligand can disfavor the pathways leading to dehalogenation, though this may come at the cost of overall reaction rate.
Frequently Asked Questions (FAQs)
Q1: Should I use a copper co-catalyst for my electron-deficient heterocycle?
A: For initial attempts, it is highly recommended to start with a copper-free protocol . Electron-deficient systems often require forcing conditions (higher temperatures, stronger bases) that can exacerbate copper-catalyzed alkyne homocoupling (Glaser coupling).[5][11] Modern palladium/ligand systems are often robust enough to proceed efficiently without copper, providing a cleaner reaction profile.[15] Only consider adding a copper(I) source (e.g., 0.5-5 mol% CuI) if the copper-free reaction fails to give any product.
Q2: What is the best "go-to" catalyst system for a difficult substrate like a bromopyridine?
A: A reliable starting point is a combination of a palladium(0) precursor like Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos (2-4 mol%).[1] These ligands are known to accelerate the key steps of the catalytic cycle and resist catalyst deactivation. For even more challenging substrates, such as chloropyridines, an N-heterocyclic carbene (NHC) ligand system, like an IPr-ligated palladium complex, might be necessary.[1][10]
Q3: My reaction is sluggish. Can I just increase the temperature?
A: Increasing the temperature can improve the rate, but it's a trade-off.[4] For electron-deficient heterocycles, higher temperatures can accelerate catalyst decomposition and the formation of side products. A more controlled approach is to first optimize the ligand and base at a moderate temperature (e.g., 60-80 °C). If the reaction is still slow, then incrementally increase the temperature, monitoring the reaction carefully by TLC or LC-MS for the appearance of byproducts. Microwave irradiation can be an excellent alternative, as it allows for rapid heating to high temperatures for short periods, often minimizing thermal degradation.[8]
Q4: Which base should I choose? An amine like triethylamine (TEA) or an inorganic base like cesium carbonate (Cs₂CO₃)?
A: The choice depends heavily on the solvent and substrate.
-
Triethylamine (TEA) / Diisopropylamine (DIPA): These can act as both the base and the solvent. They are effective in many standard Sonogashira reactions. However, for electron-deficient systems, they may not be basic enough, and their coordination to the palladium center can sometimes be detrimental.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are often superior for challenging couplings.[4] Cs₂CO₃ is highly effective but expensive. K₂CO₃ or K₃PO₄ are excellent, cost-effective alternatives. They are typically used in polar aprotic solvents like DMF, NMP, dioxane, or acetonitrile.[3][6] For a difficult coupling, a combination of Pd₂(dba)₃/SPhos with K₃PO₄ in dioxane at 80-100 °C is a powerful and robust starting point.
Visualizing the Process
The Sonogashira Catalytic Cycle and Common Pitfalls
The following diagram illustrates the main catalytic cycle and highlights where common side reactions with electron-deficient heterocycles occur.
Caption: The Sonogashira cycle with key failure points for electron-deficient heterocycles.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose and solve low-yield reactions.
Caption: A decision tree for troubleshooting Sonogashira reactions of heterocycles.
General Protocol: Copper-Free Sonogashira of a Heteroaryl Bromide
This protocol provides a robust starting point for optimization.
Materials:
-
Heteroaryl Bromide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, dried)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the heteroaryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous, degassed dioxane via syringe, followed by the terminal alkyne.
-
Seal the flask and heat the reaction mixture in a pre-heated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Recommended Starting Conditions
| Heterocycle Type | Halide (X) | Recommended Pd Catalyst | Recommended Ligand | Recommended Base | Solvent | Temp. Range (°C) | Notes |
| Pyridine / Pyrimidine | I, Br | Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃ | PPh₃ or XPhos | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 60 - 100 | Iodides are much more reactive. For bromides, start with XPhos.[8][18] |
| Pyridine / Pyrimidine | Cl | Pd₂(dba)₃ / Pd-NHC precatalyst | SPhos, cataCXium® A, IPr | K₃PO₄, NaOtBu | Dioxane, Toluene | 100 - 140 | Requires highly active catalyst systems and higher temperatures.[9][19] |
| Quinolines / Isoquinolines | Br | Pd₂(dba)₃ | SPhos, RuPhos | K₃PO₄ | DMF, Dioxane | 80 - 110 | Generally similar reactivity to pyridines. |
| Diazines (e.g., Pyridazine) | Br, Cl | Pd-NHC precatalyst | IPr, SIPr | K₃PO₄ | Toluene, NMP | 100 - 130 | Often more challenging due to increased electron deficiency and potential for N-coordination to Pd. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Reimann, S., Ehlers, P., Ohlendorf, L., & Langer, P. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510–1520. [Link]
-
NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. University of Wisconsin–Stout. [Link]
-
Orbach, M., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 32(15), 4143–4146. [Link]
-
Ljungdahl, T., et al. (2008). Two competing mechanisms for the copper-free Sonogashira cross-coupling reaction. Organometallics, 27(11), 2490–2498. [Link]
-
Saha, A., & Ranu, B. C. (2008). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 39(32). [Link]
-
Zięba, M., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(12), 1435. [Link]
-
Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Littke, A. F., & Fu, G. C. (2004). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 126(8), 2564–2574. [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling. [Link]
-
Kumar, A., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(1), 53-57. [Link]
-
da Rosa, G. R., et al. (2014). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 25(2), 346-353. [Link]
-
Kaur, N., & Kishore, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7466. [Link]
-
Sharma, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Yao, J., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 25(8), 1446–1455. [Link]
-
ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
Abdija, Z., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2217–2226. [Link]
-
ResearchGate. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Literature search for: glaser coupling. [Link]
-
The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]
-
Tucker, C. L., & Grimes, K. D. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. MethodsX, 4, 333–339. [Link]
-
Wikipedia contributors. (2023). Glaser coupling. Wikipedia, The Free Encyclopedia. [Link]
Sources
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- 2. gold-chemistry.org [gold-chemistry.org]
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- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
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- 13. Glaser coupling - Wikipedia [en.wikipedia.org]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing dehalogenation of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Technical Support Center: Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile heterocyclic compound. We will focus on one of the most common challenges encountered during its use in synthetic applications: unwanted dehalogenation.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the undesired removal of the bromine atom from the pyrrolo[1,2-c]pyrimidine core, is a frequent side reaction, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This guide provides a systematic approach to diagnose and mitigate this issue.
Q1: I am observing significant amounts of the dehalogenated byproduct in my Suzuki-Miyaura coupling reaction. What are the primary causes?
A1: The appearance of a dehalogenated byproduct, Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, typically points to a reductive dehalogenation pathway competing with your desired cross-coupling. The primary causes can be broken down into several key areas of your reaction setup:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Some systems may favor pathways that lead to the formation of a palladium-hydride species, which can then reductively cleave the C-Br bond.[2]
-
Base: The strength and type of base used can significantly influence the reaction outcome. Stronger bases, especially in the presence of protic solvents, can promote dehalogenation.[1][3]
-
Solvent: Protic solvents, such as alcohols or residual water, can act as a hydride source, leading to reductive dehalogenation.[1][3]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[3]
Logical Flow for Troubleshooting Dehalogenation
To systematically address this issue, follow the decision-making workflow below. This process will help you pinpoint the likely cause and implement the most effective solution.
Caption: Troubleshooting workflow for dehalogenation.
Q2: Can you provide a more detailed experimental protocol to minimize dehalogenation in a Suzuki coupling with this compound?
A2: Certainly. The following protocol is a good starting point, incorporating best practices to suppress dehalogenation.
Optimized Suzuki-Miyaura Coupling Protocol:
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Add the desired arylboronic acid (1.2-1.5 equiv) and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[1]
-
Add the palladium catalyst, for example, a pre-catalyst like XPhos Pd G2 (2-5 mol %).[3] Using bulky, electron-rich phosphine ligands can favor the desired reaction pathway.[3]
-
-
Solvent Addition:
-
Add a dry, aprotic solvent such as dioxane or toluene.[1] If solubility is an issue, a co-solvent system can be used, but avoid protic solvents like alcohols.
-
-
Degassing:
-
Thoroughly degas the reaction mixture. This can be achieved by bubbling a gentle stream of inert gas through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Heat the reaction mixture to the lowest effective temperature, typically between 80-100 °C, with vigorous stirring.[1][3]
-
Monitor the reaction progress closely by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the starting material to minimize the formation of byproducts.[3]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q3: Why is this compound prone to dehalogenation?
A3: The susceptibility of this compound to dehalogenation is influenced by the electronic nature of the heterocyclic system. The pyrrolo[1,2-c]pyrimidine core is an electron-deficient system, which can make the C-Br bond more susceptible to certain reductive processes, especially under the conditions of palladium-catalyzed cross-coupling reactions.[1]
Q4: Are there alternative cross-coupling reactions that are less prone to dehalogenation for this substrate?
A4: While Suzuki-Miyaura is a common choice, other palladium-catalyzed reactions can also be employed.[4] However, the risk of dehalogenation is a general concern for many of these transformations. The key is not necessarily the specific type of cross-coupling but rather the careful optimization of the reaction conditions as outlined in the troubleshooting guide.
Q5: How does the purity of my reagents affect dehalogenation?
A5: Reagent purity is paramount. Impurities in your boronic acid, base, or solvent can introduce contaminants that may act as hydride donors or interfere with the catalytic cycle, leading to increased dehalogenation. Always use high-purity, dry reagents and solvents.
Q6: Could the nitrogen atoms in the pyrrolopyrimidine ring be interfering with the catalyst?
A6: Yes, the nitrogen atoms in heterocyclic compounds can coordinate to the palladium center, which can sometimes inhibit the catalytic cycle or alter its course, potentially leading to side reactions like dehalogenation.[1] The use of specialized ligands, such as the Buchwald biaryl phosphine ligands, is often effective for N-heterocyclic substrates as they can help to stabilize the active catalytic species and promote the desired reaction pathway.[1]
Quantitative Data Summary
For quick reference, the table below summarizes key quantitative parameters for minimizing dehalogenation in Suzuki-Miyaura couplings.
| Parameter | Recommended Condition | Rationale |
| Base | K₃PO₄ (2.0-3.0 equiv) | A moderately weak base that is effective without promoting dehalogenation.[1] |
| Catalyst Loading | 2-5 mol % | Sufficient for catalysis without excessive cost or side reactions. |
| Boronic Acid | 1.2-1.5 equiv | A slight excess drives the reaction to completion. |
| Temperature | 80-100 °C | The lowest effective temperature to balance reaction rate and byproduct formation.[1][3] |
References
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
Sources
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions with Brominated Heterocycles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low conversion in Heck reactions, specifically when working with brominated heterocycles. My aim is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: A Systematic Approach to Low Conversion
Low conversion in a Heck reaction is a frustrating but often solvable problem. The key is to systematically evaluate each component of the reaction. This guide is structured to walk you through the most common failure points in a logical sequence.
Q1: My reaction shows little to no conversion of the starting materials. Where should I begin my investigation?
This is the most frequent issue and typically points to a fundamental problem with the catalytic system's activity. Let's break down the likely culprits.
A: The primary suspect is often the palladium catalyst itself. The Heck reaction relies on a Pd(0) species to initiate the catalytic cycle.[1] Many common protocols use a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the active Pd(0) form.[1][2]
-
Causality - Inefficient Pd(II) Reduction: If this reduction is incomplete, you will have a dearth of active catalyst, and the reaction will not proceed. This reduction is often facilitated by phosphine ligands, which are themselves oxidized in the process, or by other reagents in the mixture.[1]
-
Expert Recommendation:
-
Ensure a Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to its decomposition and the formation of inactive palladium black.[3] Assembling your reaction under a robust blanket of nitrogen or argon is non-negotiable.
-
Consider a Pd(0) Precatalyst: If you suspect issues with the in situ reduction, switching to a precatalyst that is already in the Pd(0) oxidation state, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be a simple solution.[2][3]
-
Pre-activation Protocol: For Pd(II) precatalysts, you can perform a pre-activation step. This involves heating the Pd(II) source and the phosphine ligand in the solvent for a short period before adding the substrates. This ensures the generation of the active Pd(0) species.
-
Q2: I've confirmed my catalyst should be active, but the conversion is still poor. What is the next most likely issue?
A: The interplay between your specific brominated heterocycle and the chosen phosphine ligand is critical. The electronic nature of the heterocycle dictates the type of ligand required for efficient oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1]
-
Causality - Electronic Mismatch:
-
Electron-Rich Heterocycles (e.g., bromothiophenes, bromofurans): These substrates have higher electron density around the C-Br bond, making oxidative addition to the electron-rich Pd(0) center more difficult. To overcome this, you need a ligand that further increases the electron density on the palladium, making it a better nucleophile. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃), are excellent choices here.[4]
-
Electron-Deficient Heterocycles (e.g., bromopyridines, bromopyrimidines): The C-Br bond in these systems is already polarized and more susceptible to oxidative addition. However, a different problem can arise: the nitrogen atom of the heterocycle can coordinate to the palladium center, effectively poisoning the catalyst.[5][6][7][8] In this case, bulky ligands are still beneficial as they can sterically hinder this unwanted coordination. For some electron-deficient systems, electron-deficient bidentate phosphines have also been shown to be effective.[9][10][11]
-
-
Expert Recommendation:
-
Ligand Screening: There is no "one-size-fits-all" ligand. If conversion is low, a small screen of ligands with varying steric bulk and electronic properties is a valuable exercise.
-
N-Heterocyclic Carbenes (NHCs): For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands. These are strong σ-donors and are often more effective than phosphines for activating difficult substrates.[12]
-
Q3: My catalyst and ligand seem appropriate, but the reaction is sluggish. Could the base or solvent be the problem?
A: Absolutely. The base and solvent are not passive components; they play active roles in the catalytic cycle and can dramatically influence reaction rates and yields.
-
Causality - The Role of the Base: The base is crucial for the final step of the catalytic cycle: the regeneration of the Pd(0) catalyst.[13] It neutralizes the H-Br generated during the β-hydride elimination step.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used and effective. A stronger base can accelerate the regeneration of the Pd(0) catalyst.[3] For challenging reactions, switching from a weaker base like sodium acetate to a stronger one like potassium carbonate or potassium phosphate can significantly improve conversion.
-
Organic Bases (e.g., triethylamine (NEt₃), diisopropylethylamine (DIPEA)): These are also widely used, particularly in classical Heck conditions. However, they can sometimes act as ligands themselves or participate in side reactions.
-
-
Causality - The Impact of the Solvent: The solvent must solubilize all components of the reaction and is often chosen based on the required reaction temperature.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These are excellent choices for Heck reactions as they can reach high temperatures (often 100-140 °C) which are frequently necessary to overcome the activation energy of the oxidative addition step, especially with less reactive bromides.[3][12][14][15]
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These can also be used, but may require higher catalyst loadings or more active ligand systems.
-
-
Expert Recommendation:
-
Base Optimization: If using a weaker base, consider switching to a stronger one. Ensure you are using at least 1.5-2.0 equivalents of the base.
-
Solvent and Temperature: If your reaction is in a lower-boiling solvent and is sluggish, switching to a higher-boiling polar aprotic solvent and increasing the temperature is a logical next step. A gradual increase in temperature (e.g., in 10-20 °C increments) is advisable.[3]
-
Frequently Asked Questions (FAQs)
Q: I am observing the formation of a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?
A: The formation of palladium black is a visual indicator of catalyst decomposition.[16] The catalytically active Pd(0) species can agglomerate and precipitate out of solution, rendering it inactive.
-
Common Causes:
-
Presence of Oxygen: As mentioned earlier, Pd(0) is oxygen-sensitive.
-
High Temperatures: While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition.[3]
-
Inappropriate Ligand-to-Palladium Ratio: Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
-
Prevention Strategies:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere.
-
Optimize Temperature: Find the "sweet spot" for temperature that allows for a reasonable reaction rate without causing significant catalyst decomposition.
-
Ligand Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is typical for monodentate phosphines. Increasing this ratio slightly can sometimes help stabilize the catalyst.
-
Q: My desired product is forming, but I am also seeing a significant amount of the dehalogenated heterocycle. What causes this side reaction?
A: This side reaction is known as reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. It is a common side reaction in palladium-catalyzed couplings.
-
Mechanism: This can occur via several pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture.
-
Mitigation:
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.
-
Choice of Base: Some bases, particularly organic amines, can be more prone to facilitating this side reaction. Switching to an inorganic base like K₂CO₃ may help.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the incidence of side reactions. Monitor your reaction and work it up once the starting material is consumed.
-
Q: My brominated heterocycle has a substituent ortho to the bromine. The reaction is not working. Is this due to steric hindrance?
A: Yes, steric hindrance from an ortho-substituent can significantly impede the oxidative addition step.[17] The bulky substituent can physically block the palladium catalyst from approaching the C-Br bond.
-
Overcoming Steric Hindrance:
-
Less Bulky Ligands: While counterintuitive to some of the advice for electron-rich systems, in cases of extreme steric hindrance on the substrate, a less bulky ligand might be necessary to allow the catalyst to access the reaction site. This is a delicate balance and often requires screening.
-
Higher Temperatures: Increased thermal energy can help overcome the steric barrier.
-
Alternative Coupling Reactions: If the Heck reaction proves intractable, other cross-coupling reactions that are less sensitive to steric hindrance, such as the Suzuki-Miyaura coupling, may be a better option.[18]
-
Visualizing the Process
To aid in your troubleshooting, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for addressing low conversion.
Caption: The catalytic cycle of the Heck reaction.
Caption: A logical workflow for troubleshooting low conversion.
Data Summary Tables
The following tables provide a starting point for selecting your reaction parameters. Remember that these are general guidelines, and optimization will likely be necessary for your specific substrate.
Table 1: Ligand Selection Guide for Brominated Heterocycles
| Heterocycle Type | Electronic Nature | Recommended Ligand Class | Example Ligands | Rationale |
| Thiophenes, Furans | Electron-Rich | Bulky, Electron-Rich Phosphines | P(t-Bu)₃, P(o-tol)₃, XPhos | Increases electron density on Pd, facilitating oxidative addition. |
| Pyrroles | Electron-Rich | Bulky, Electron-Rich Phosphines | P(t-Bu)₃, PCy₃ | Similar to thiophenes and furans. |
| Pyridines, Pyrimidines | Electron-Deficient | Bulky Phosphines, NHCs | P(t-Bu)₃, XPhos, IPr | Steric bulk prevents N-coordination (catalyst poisoning). |
| Imidazoles, Oxazoles | Electron-Deficient | Bulky Phosphines, NHCs | P(o-tol)₃, SPhos, SIMes | Balances electronic requirements and mitigates catalyst poisoning. |
Table 2: Common Bases and Solvents for Heck Reactions
| Base | pKa of Conjugate Acid | Typical Solvents | Boiling Point (°C) | Notes |
| K₂CO₃ | 10.3 | DMF, DMAc, NMP, Dioxane | >150 | Strong, versatile, and commonly used inorganic base. |
| Cs₂CO₃ | 10.3 | DMF, DMAc, NMP, Toluene | >150 | More soluble than K₂CO₃, can sometimes improve rates. |
| K₃PO₄ | 12.3 | DMF, Dioxane, Toluene | >150 | A very strong inorganic base, useful for difficult couplings. |
| NEt₃ | 10.8 | Toluene, Acetonitrile, DMF | 89 | Common organic base, but can have side reactions. |
| DIPEA | 11.0 | Toluene, Acetonitrile, DMF | 127 | A non-nucleophilic organic base. |
Experimental Protocols
Protocol 1: General Procedure for a Heck Reaction with an Electron-Rich Brominated Heterocycle
-
Materials: 2-Bromothiophene, Styrene, Pd(OAc)₂, Tri(o-tolyl)phosphine (P(o-tol)₃), K₂CO₃, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 2-bromothiophene (1.0 mmol, 1.0 equiv) via syringe.
-
Add anhydrous DMF (3 mL) and styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- BenchChem. (2025).
-
Sienkiewicz, N., & Gierglik, M. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC - NIH. [Link]
-
Köhler, K., Heidenreich, R. G., Soom, J., & Krauter, J. G. (2002). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Xiao, J., & Shreeve, J. M. (2005). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electron-rich Olefins in Ionic Liquid. University of Liverpool IT Services. [Link]
- BenchChem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions.
-
Sharma, S., & Singh, P. (2017). Heck Reaction—State of the Art. MDPI. [Link]
-
Le Bras, J., & Muzart, J. (2011). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]
-
Xiao, J., & Shreeve, J. M. (2005). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electron-Rich Olefins in Ionic Liquid. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (2024). Heck reaction. [Link]
- BenchChem. (2025).
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Reddit. (2022). Troubleshooting a difficult Heck reaction. [Link]
-
ResearchGate. (2006). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]
-
ResearchGate. (2005). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electron-rich Olefins in Ionic Liquid. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (2021). Heck Reaction. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
de la Cruz, P., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. ACS Publications. [Link]
-
Dajoe Merit. (2020). Improve conditions to Predict Heck reaction product and mechanism I Palladium(OAc)2. [Link]
-
Amatore, C., et al. (2005). Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition. ResearchGate. [Link]
-
ResearchGate. (2007). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. [Link]
-
ResearchGate. (2018). Optimization of conditions for the Heck reaction. [Link]
-
Gramage-Doria, R., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. SciSpace. [Link]
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ResearchGate. (2021). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. [Link]
-
University of Regensburg. (n.d.). Heck Reaction. [Link]
-
Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn.... [Link]
-
Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Gramage-Doria, R., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [Link]
-
Jutand, A., & Négri, S. (2006). Neutral palladium(0) complexes from Pd(OAc)2 and tri-2-furylphosphine and their reactivity in oxidative addition of. Arkivoc. [Link]
-
Abuhafez, N., et al. (2023). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. SciSpace. [Link]
-
de la Fuente, V., et al. (2007). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Publishing. [Link]
-
Sigman, M. S., & Werner, E. W. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC - NIH. [Link]
-
ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
White Rose eTheses Online. (2019). Investigation of Palladium-NHC Catalysts to Probe the Mechanistic Action and Direct Site-Selectivity in Cross-Coupling Reaction. [Link]
-
ResearchGate. (2023). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. [Link]
-
ResearchGate. (2006). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. [Link]
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- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. (PDF) Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023) | Naba Abuhafez | 2 Citations [scispace.com]
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- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. reddit.com [reddit.com]
Managing impurities in the synthesis of pyrrolo[1,2-c]pyrimidine derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrrolo[1,2-c]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, managing, and preventing the formation of common impurities. The pyrrolo[1,2-c]pyrimidine core is a valuable scaffold in medicinal chemistry, but its synthesis can present unique challenges.[1][2] This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the pyrrolo[1,2-c]pyrimidine core?
The construction of the pyrrolo[1,2-c]pyrimidine ring system is most commonly achieved through cycloaddition reactions. One of the most robust and frequently employed methods is the 1,3-dipolar cycloaddition of in situ generated pyrimidinium N-ylides with various acetylenic dipolarophiles.[1][3][4] This method offers great flexibility in introducing a wide range of substituents.
Another powerful approach involves the base-induced condensation of pyrrole-2-carbaldehydes with reagents like toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate, which provides a direct route to the fused heterocyclic system.[2]
Q2: What are the most common classes of impurities I should anticipate in my crude product?
Impurities in these syntheses can typically be categorized as follows:
-
Unreacted Starting Materials: Residual pyrimidine precursors, cycloaddition partners (alkynes), or aldehydes.
-
Isomeric Byproducts: The formation of related fused systems, such as indolizines, is a significant and common challenge. This occurs when the initial quaternization reaction happens on a competing nitrogen atom, leading to a different N-ylide intermediate.[1][3][4]
-
Reaction Intermediates: Incomplete cyclization or elimination can leave stable intermediates in the reaction mixture.
-
Degradation Products: The pyrrolo[1,2-c]pyrimidine core can be susceptible to oxidation and decomposition, especially under harsh workup conditions or prolonged exposure to air and light. The parent molecule, for instance, is known to be oxidatively labile.[2]
Q3: Which analytical techniques are most effective for identifying and quantifying impurities?
A multi-pronged analytical approach is recommended for robust characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural elucidation of the desired product and impurities.[1][3][4] Characteristic shifts, especially for protons on the pyrrole and pyrimidine rings, can confirm the correct regiochemistry and identify isomers. For example, in 1,3-dipolar cycloaddition products, the appearance of a singlet for the H-6 proton is a key indicator of the correct pyrrolo[1,2-c]pyrimidine formation.[3][4]
-
Mass Spectrometry (MS), especially LC-MS: Liquid Chromatography-Mass Spectrometry is crucial for identifying components in the crude reaction mixture. It allows for the separation of compounds and provides their mass-to-charge ratio, helping to quickly identify starting materials, intermediates, and byproducts based on their expected molecular weights.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound and for quantifying the relative amounts of product and impurities. Developing a robust HPLC method is essential for process optimization and quality control.
Troubleshooting Guide
This section addresses specific experimental problems. For quick reference, common issues and their primary causes are summarized in the table below.
| Problem ID | Observed Issue | Primary Causality | Recommended Action |
| P-01 | Low or negligible yield of the desired product. | Inefficient N-ylide formation; Unfavorable cycloaddition conditions; Starting material instability. | Verify base strength and stoichiometry; Optimize solvent and temperature; Ensure starting material purity. |
| P-02 | Significant presence of an isomeric byproduct (e.g., indolizine). | Competing quaternization site on the starting heterocycle. | Modify starting material to block the competing site; Adjust reaction conditions to favor the desired ylide. |
| P-03 | Crude product is a dark, tarry, or intractable material. | Product degradation/oxidation; Polymerization side reactions. | Use degassed solvents; Run reactions under an inert atmosphere (N₂ or Ar); Purify product promptly after workup. |
| P-04 | Purification by column chromatography is ineffective; product and impurity co-elute. | Structurally similar product and impurity (e.g., regioisomers). | Change chromatography conditions (different solvent system or stationary phase); Attempt purification via recrystallization or preparative HPLC. |
Detailed Troubleshooting Q&A
Answer: A low yield is typically rooted in one of the two key steps of the 1,3-dipolar cycloaddition pathway: the formation of the pyrimidinium N-ylide intermediate or the subsequent cycloaddition itself.
Causality Explained: The reaction begins with the quaternization of a pyrimidine derivative, followed by deprotonation with a base to form a reactive N-ylide. This ylide then undergoes a cycloaddition with an alkyne. If the base is not strong enough to deprotonate the pyrimidinium salt, or if the ylide is unstable under the reaction conditions, its concentration will be too low for an efficient cycloaddition.
Workflow: 1,3-Dipolar Cycloaddition Pathway
Caption: General workflow for pyrrolo[1,2-c]pyrimidine synthesis.
Recommended Protocol & Solutions:
-
Ensure Efficient Ylide Generation:
-
Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base should be freshly distilled and added in slight excess (1.1-1.5 equivalents) to neutralize the generated HBr and facilitate deprotonation.
-
Solvent: Anhydrous solvents like DMF, acetonitrile, or 1,2-epoxybutane are often used.[3][4] The use of 1,2-epoxybutane can be particularly effective as it acts as both a solvent and an acid scavenger, driving the reaction forward.[3][4]
-
-
Optimize Cycloaddition Conditions:
-
Temperature: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate.[3][4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid degradation from prolonged heating.
-
Stoichiometry: Ensure the pyrimidinium salt and the alkyne dipolarophile are used in appropriate ratios, typically near 1:1 or with a slight excess of the more stable reagent.
-
-
Validate Starting Materials: Confirm the identity and purity of your starting pyrimidine and alkyne. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
Answer: This is a classic and frequently encountered problem in this field, often arising from the synthesis of 3-(pyridyl)pyrrolo[1,2-c]pyrimidines. The issue is the formation of an indolizine byproduct alongside your target molecule.[1][3][4]
Causality Explained: The root cause is non-selective quaternization of the starting material. If your starting material contains both a pyrimidine and a pyridine ring (e.g., 4-(2-pyridyl)pyrimidine), the quaternizing agent can react with either the pyrimidine nitrogen or the pyridine nitrogen. Each pathway leads to a different N-ylide and, ultimately, a different final heterocycle.
Interestingly, steric hindrance can be used to direct the reaction. For 4-(2-pyridyl)pyrimidine, the steric bulk around the pyridine nitrogen directs the quaternization to the less hindered pyrimidine nitrogen, favoring the formation of the desired pyrrolo[1,2-c]pyrimidine.[1][3][4] Conversely, with 4-(3-pyridyl) and 4-(4-pyridyl)pyrimidine, the reaction occurs at the pyridine nitrogen, leading exclusively to indolizine products.[1][3][4]
Diagram: Competing Quaternization Pathways
Caption: Decision point for impurity formation based on N-quaternization site.
Recommended Protocol & Solutions:
-
Strategic Starting Material Selection: The most effective way to prevent this impurity is to choose a starting material where one nitrogen is sterically or electronically deactivated. If synthesizing a 3-(2-pyridyl) derivative, you are already leveraging this principle.[3][4] If this is not possible, you must rely on purification.
-
Purification Strategy:
-
Column Chromatography: These isomers often have different polarities. A carefully optimized gradient elution on silica gel or alumina can effectively separate them. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate or dichloromethane.[3][4][5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be highly effective in isolating the major, less soluble isomer.
-
Answer: This indicates significant product decomposition or polymerization. The pyrrolo[1,2-c]pyrimidine ring system can be sensitive, particularly to oxidation.[2] While salvaging the product from a tarry mixture is difficult, future runs can be protected by implementing gentler conditions.
Causality Explained: Aromatic heterocyclic systems with high electron density can be susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen. The dark color is characteristic of complex, often polymeric, degradation products that are difficult to characterize and remove.
Recommended Protocol & Solutions:
-
Inert Atmosphere: Conduct the reaction under a blanket of an inert gas like nitrogen or argon. This requires using glassware with appropriate inlets and a gas bubbler or balloon.
-
Degassed Solvents: Before use, sparge your reaction solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Minimize Heat Exposure: While heat is often necessary, do not overheat or heat for longer than required. Monitor the reaction closely and stop the heat as soon as the starting material is consumed.
-
Prompt Workup and Purification: Do not let the crude reaction mixture sit for extended periods. Once the reaction is complete, proceed with the workup and purification immediately to isolate the product from potentially reactive species in the mixture.
References
-
Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed. [Link]
-
The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline). ACS Publications. [Link]
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. National Institutes of Health. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
-
Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. National Institutes of Health. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Multicomponent Strategy for the Preparation of Pyrrolo[1,2‐a]pyrimidine Derivatives under Catalyst‐Free and Microwave Irradiation Conditions. Semantic Scholar. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
-
Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journals. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]
-
SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. [Link]
-
pyrrolo[1,2-c]pyrimidine structural formula, synthesis. ChemSynthesis. [Link]
-
Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. National Institutes of Health. [Link]
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. National Institutes of Health. [Link]
-
Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Royal Society of Chemistry. [Link]
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- 4. Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Reaction Condition Optimization for C-N Bond Formation on Pyrrolopyrimidines
Welcome to the Technical Support Center for C-N bond formation on pyrrolopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrrolopyrimidines, also known as 7-deazapurines, are core structures in numerous biologically active compounds, and the efficient formation of C-N bonds is often a critical step in their synthesis and functionalization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of these reactions. The advice herein is based on a synthesis of peer-reviewed literature and practical field experience.
Section 1: Understanding the Chemistry: Two Main Pathways
The introduction of a nitrogen nucleophile onto a pyrrolopyrimidine core, typically at an electrophilic carbon bearing a halogen (most commonly chlorine), can be broadly approached via two distinct mechanistic pathways. The choice between these pathways is the first critical decision in your experimental design.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction that utilizes a palladium catalyst and a phosphine or N-heterocyclic carbene (NHC) ligand to form the C-N bond. It is generally compatible with a wide range of amines and offers high functional group tolerance.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway can be uncatalyzed (thermally driven) or, more relevant to this scaffold, acid-catalyzed. It relies on the inherent electron deficiency of the pyrimidine ring to facilitate the displacement of a leaving group by a nucleophile.[2][3]
The following sections will delve into the specifics of each pathway, providing targeted troubleshooting for the issues you are most likely to encounter.
Section 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for its broad applicability.[1] However, the nitrogen-rich pyrrolopyrimidine core can present unique challenges, primarily through potential coordination to the palladium center, which can lead to catalyst inhibition or deactivation.[4][5]
FAQ 1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is the most common issue and often points to a problem with the catalytic cycle. The oxidative addition of the halo-pyrrolopyrimidine to the Pd(0) species is frequently the rate-limiting step, especially with less reactive aryl chlorides.[6]
Here is a logical workflow to diagnose the problem:
dot
graph TD {
A[Start: Low/No Conversion] --> B{Catalyst System Integrity};
B --> C[Palladium Precatalyst];
B --> D[Ligand Choice];
B --> E[Catalyst Loading];
A --> F{Reaction Conditions};
F --> G[Temperature];
F --> H[Base Selection];
F --> I[Solvent Purity & Degassing];
A --> J{Substrate/Reagent Quality};
J --> K[Purity of Halo-pyrrolopyrimidine];
J --> L[Purity of Amine];
subgraph "Troubleshooting Flow"
A;B;C;D;E;F;G;H;I;J;K;L;
end
}
Key Decision Points in SNAr Troubleshooting.
FAQ 4: My acid-catalyzed amination is very slow or stalls. How can I increase the reaction rate?
-
Solvent Choice: The reaction rate is highly dependent on the solvent. Studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that water is a superior solvent compared to various alcohols (like EtOH or 2-PrOH) and DMF, leading to significantly higher reaction rates.[2][7]
-
Acid Concentration: The reaction is acid-catalyzed, so the absence of acid will result in a very slow reaction. However, this is a delicate balance.
-
Too little acid: A sub-stoichiometric amount of acid (e.g., 0.1 equivalents of HCl) is often optimal to initiate the reaction without a significant lag time.[2]
-
Too much acid: An excess of acid can be detrimental. It will protonate the amine nucleophile, converting it into its non-nucleophilic ammonium salt, which effectively removes it from the reaction and slows down or halts the desired transformation.[8]
-
Amine Basicity (pKa): This method is most effective for weakly basic amines like anilines. Highly basic aliphatic amines (e.g., morpholine, cyclohexylamine) will be fully protonated even by catalytic amounts of acid, rendering them unreactive under these conditions.[8] For such amines, a non-acidic, thermally driven SNAr (often in water or an alcohol) is the preferred approach.[8]
FAQ 5: I am getting a significant amount of a side product from reaction with the solvent. How do I prevent this?
This side reaction is solvolysis, where the solvent (e.g., water or an alcohol) acts as a nucleophile. It is a direct consequence of having too much acid in the reaction.
-
Mechanism of Solvolysis: When an excess of acid is present, it deactivates the desired amine nucleophile by protonation. This allows the solvent, which is present in a large excess, to compete as the nucleophile and displace the chloride, leading to the formation of hydroxy- or alkoxy-pyrrolopyrimidines.[2][8]
-
Solution: The most effective way to prevent solvolysis is to strictly control the amount of acid. Use only a catalytic amount (e.g., 0.1 equivalents).[2] This provides enough activation for the pyrrolopyrimidine without completely deactivating the amine nucleophile.
Section 4: Summary of Recommended Conditions & Protocols
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Chloro-pyrrolopyrimidines
Component Recommendation for Secondary Amines Recommendation for Primary Amines Rationale & Key Considerations Pd Precatalyst RuPhos Pd G3 (1-2 mol%) BrettPhos Pd G3 (1-2 mol%) Precatalysts ensure efficient generation of the active Pd(0) species.[9] Ligand RuPhos (1-2 mol%) BrettPhos (1.5-3 mol%) Bulky, electron-rich ligands are crucial. BrettPhos helps suppress diarylation of primary amines.[10] Base NaOtBu or LiHMDS (1.5-2.0 equiv) NaOtBu or LiHMDS (2.0-2.5 equiv) Strong, non-nucleophilic bases are required. LiHMDS is excellent for substrates with unprotected N-H groups.[9] Solvent Toluene or 1,4-Dioxane (anhydrous, degassed) Toluene or 1,4-Dioxane (anhydrous, degassed) Solvent must be free of water and oxygen to prevent catalyst deactivation.[11] Temperature 80 - 110 °C 80 - 100 °C Higher temperatures are often needed to overcome the activation barrier for C-Cl bond cleavage.
Protocol: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and should be optimized for your specific substrates.
-
To an oven-dried reaction vessel, add the halo-pyrrolopyrimidine (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.), and the ligand (e.g., RuPhos, 0.02 equiv.).
-
Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
In a separate vial, dissolve the amine (1.2 equiv.) in a small amount of the reaction solvent.
-
Add the base (e.g., NaOtBu, 2.0 equiv.) to the reaction vessel, followed by the amine solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: General Procedure for Acid-Catalyzed SNAr with Anilines
This protocol is optimized for aniline nucleophiles.[2][8]
-
To a reaction vessel, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and the aniline (1.1 equiv.).
-
Add water as the solvent.
-
Add a catalytic amount of aqueous HCl (e.g., 0.1 equivalents of a 0.5 M solution).
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction for 3-24 hours by TLC or LC-MS.
-
After cooling to room temperature, add a saturated aqueous solution of Na₂CO₃ or NaHCO₃ to neutralize the acid and precipitate the product.
-
Isolate the solid product by filtration. The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product.
-
Combine the solid product with the residue from the concentrated organic extracts and purify as needed.
Section 5: Final Recommendations
The successful formation of C-N bonds on the pyrrolopyrimidine scaffold is highly achievable with careful consideration of the reaction pathway and meticulous optimization of conditions.
-
For broad substrate scope and functional group tolerance, the Buchwald-Hartwig amination is the method of choice. Success hinges on the selection of a modern, bulky, electron-rich phosphine ligand and a reliable palladium precatalyst.
-
For simpler aniline nucleophiles, acid-catalyzed SNAr in water offers a green, inexpensive, and highly efficient alternative. The key is to use only a catalytic amount of acid to prevent solvolysis and deactivation of the nucleophile.
Always begin with small-scale test reactions to screen conditions before committing to a larger scale. We hope this guide serves as a valuable resource in your synthetic endeavors.
References
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
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Blue, A. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 872-875. [Link]
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Bera, S. S., et al. (2024). Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. Current Organic Chemistry, 28. [Link]
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Bielinska, K., et al. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2533. [Link]
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Gudmundsrud, E., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 9(3), 3737-3746. [Link]
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National Science Foundation. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
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Gudmundsrud, E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. [Link]
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Lipshutz, B. H., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2(1), 169-178. [Link]
-
Kreitmeier, P., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1010-1017. [Link]
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Eriksen, J. L., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 9(3), 3737–3746. [Link]
-
ResearchGate. (2015). (PDF) Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
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Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Karch, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18131-18142. [Link]
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Al-Suhaimi, A. A. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11017-11026. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Bera, S. S., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 122(13), 11333-11432. [Link]
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Semantic Scholar. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]
-
Singer, R. A., et al. (2017). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 82(19), 10156-10165. [Link]
-
McQuade, D. T., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(2), 626-633. [Link]
-
Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
-
ResearchGate. (2014). (PDF) Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
-
ChemSpeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Zhang, X., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2963-2971. [Link]
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Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]
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Technical Support Center: Navigating Solubility Challenges of Pyrrolo[1,2-c]pyrimidine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[1,2-c]pyrimidine intermediates. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common hurdles in the synthesis and application of this important heterocyclic scaffold: poor solubility. The planar, aromatic nature of the pyrrolo[1,2-c]pyrimidine core, while electronically advantageous for certain biological targets, often contributes to strong crystal lattice energy and low aqueous solubility, complicating purification, formulation, and biological screening.
This resource is structured to address specific issues you may encounter during your experiments, moving from diagnostics to actionable protocols.
Troubleshooting Guide: From Precipitation to Solution
This section provides a systematic approach to diagnosing and resolving solubility issues with your pyrrolo[1,2-c]pyrimidine intermediates.
Q1: My pyrrolo[1,2-c]pyrimidine intermediate, dissolved in DMSO, crashes out when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
This phenomenon, often termed "DMSO shock," occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to precipitate.
Causality: The high solvating power of DMSO for many organic molecules is not matched by water. When diluted, water molecules cannot adequately surround and stabilize the pyrrolo[1,2-c]pyrimidine intermediate, leading to aggregation and precipitation.
-
Minimize Final DMSO Concentration:
-
Action: Prepare a more concentrated stock solution in DMSO, if possible, to reduce the volume needed for dilution. Aim for a final DMSO concentration of <1% in your aqueous medium, and ideally <0.5%, to minimize its effect on biological assays.[1]
-
Rationale: Lowering the amount of DMSO introduced reduces the magnitude of the solvent polarity shift.
-
-
Employ a Co-Solvent Strategy:
-
Action: Instead of DMSO alone, prepare your stock solution in a binary or tertiary solvent system.[2] Good co-solvents to consider are N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), polyethylene glycol (PEG 400), or ethanol.[3][4]
-
Rationale: Co-solvents act by reducing the overall polarity of the aqueous medium, making it more "hospitable" to your hydrophobic intermediate.[3][5] They can create a microenvironment that helps keep the compound in solution upon dilution.
-
-
Optimize the Dilution Method:
-
Action: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute the DMSO stock into a smaller volume of buffer, then add this intermediate solution to the final volume. Always add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion.[1]
-
Rationale: This method avoids creating localized areas of high compound concentration that can act as nucleation points for precipitation.
-
Q2: I'm struggling with the solubility of my intermediate in organic solvents for purification by chromatography. What can I do?
Poor solubility in common chromatography solvents (e.g., heptane/ethyl acetate) can make purification challenging.
-
Increase Polarity: Systematically increase the polarity of your mobile phase. Consider using dichloromethane (DCM) or even small percentages of methanol as a modifier if your compound is not soluble in ethyl acetate.
-
Alternative Solvents: For highly polar intermediates, consider a reverse-phase chromatography setup where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape for basic compounds.
-
Temperature: Gently warming the solvent can sometimes increase the solubility of your compound. However, be cautious of potential degradation of thermally labile intermediates.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of solubility and how they apply to pyrrolo[1,2-c]pyrimidine intermediates.
Solubility Fundamentals
Q3: Why are pyrrolo[1,2-c]pyrimidine intermediates often poorly soluble?
The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, is known to have poor aqueous solubility, a challenge that needs to be addressed for in vivo applications.[6][7] This is generally attributed to:
-
Crystal Packing: The planar and rigid structure of the fused ring system can lead to efficient packing in the solid state, resulting in high crystal lattice energy that is difficult for solvent molecules to overcome.[8][9][10]
-
Lipophilicity: The predominantly hydrocarbon-like structure results in a high logP, indicating a preference for nonpolar environments over aqueous ones.[11]
Q4: How can I quantitatively assess the solubility of my new intermediate?
It is crucial to determine the kinetic and thermodynamic solubility of your compound early on.
-
Kinetic Solubility: This is typically measured by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration at which the compound begins to precipitate (often detected by light scattering or turbidimetry). This is relevant for situations like biological screening where a compound is rapidly diluted.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.
Solubility Enhancement Strategies
Q5: Can I use pH modification to improve the solubility of my pyrrolo[1,2-c]pyrimidine intermediate?
Yes, this can be a very effective strategy.[4][12]
-
Mechanism: The pyrrolo[1,2-c]pyrimidine scaffold contains basic nitrogen atoms.[1] In an acidic environment (pH < pKa of the conjugate acid), these nitrogens can be protonated, forming a more soluble salt.[3][5]
-
Protocol:
-
Determine the pKa of your compound (either experimentally or through in silico prediction).
-
Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, 7.4).
-
Measure the thermodynamic solubility of your compound in each buffer.
-
-
Considerations: Ensure that the pH required for solubilization is compatible with your downstream application (e.g., cell-based assays, enzymatic reactions) and that the compound is stable at that pH.[1]
Q6: What are solid dispersions, and are they useful for intermediates?
Solid dispersions are formulations where the poorly soluble compound (the "drug") is dispersed within a highly soluble carrier matrix.[7]
-
Mechanism: This technique enhances solubility by reducing the particle size of the compound to a molecular level, improving wettability, and preventing the formation of a stable crystal lattice.[7] The drug is essentially molecularly dissolved in a solid hydrophilic carrier.
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[7]
-
Application for Intermediates: While typically used for final active pharmaceutical ingredients (APIs), creating a solid dispersion of a key intermediate can be beneficial if it is being used in a biological screen or in a challenging subsequent synthetic step that requires high solubility.
Q7: When should I consider a prodrug approach?
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.
-
Strategy: This approach is typically considered during lead optimization when a compound has promising biological activity but poor physicochemical properties that cannot be overcome by formulation. By attaching a highly soluble promoiety (e.g., a phosphate, amino acid, or polyethylene glycol), the overall solubility of the molecule can be dramatically increased.
-
Example: For a pyrrolo[1,2-c]pyrimidine with a hydroxyl group, one could form a phosphate ester prodrug, which is highly water-soluble and can be cleaved in vivo by phosphatases to release the active hydroxyl-containing compound.
Data Summary & Visualization
To aid in decision-making, the following table summarizes the applicability of various solubilization techniques.
| Technique | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization of the molecule to form a soluble salt.[3][5] | Simple, effective for ionizable compounds.[4] | Only applicable to ionizable compounds; risk of precipitation upon pH change. | Initial screening, formulation of basic or acidic intermediates. |
| Co-solvents | Reduces the polarity of the aqueous medium.[3][5] | Simple to implement, widely used. | Potential for solvent toxicity in biological assays; risk of precipitation upon dilution. | Preparing stock solutions for in vitro assays. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility. | Can interfere with biological assays; potential toxicity.[5] | Specific formulations where micellar encapsulation is desired. |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier, preventing crystallization.[7] | Significant increase in dissolution rate and solubility. | Requires specific formulation development; potential for physical instability. | Advanced formulation for in vivo studies. |
| Prodrug | Covalent modification with a soluble promoiety. | Can dramatically improve solubility and bioavailability. | Requires chemical synthesis and validation; may alter other properties. | Lead optimization stage for drug candidates. |
Experimental Workflow
The following diagram illustrates a logical workflow for addressing the poor solubility of a novel pyrrolo[1,2-c]pyrimidine intermediate.
Caption: Decision tree for troubleshooting poor solubility.
References
-
Journal of Drug Delivery and Therapeutics, SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available at: [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694. Available at: [Link]
-
Molecules, Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Scholars Research Library, Solid dispersion technique for improving solubility of some poorly soluble drugs. Available at: [Link]
-
Tajber, L., & Paluch, K. J. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Discovery Today, 25(5), 874-896. Available at: [Link]
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Ribeiro, A. C. F., & Santos, C. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Available at: [Link]
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Beilstein Journal of Organic Chemistry, Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Available at: [Link]
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Pharmaceuticals, Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Available at: [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry, Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
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PubChem, Pyrrolo[1,2-c]pyrimidine. Available at: [Link]
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PubMed Central, Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]
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Cision PR Newswire, Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Available at: [Link]
-
ResearchGate, Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Available at: [Link]
-
Molecules, Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Available at: [Link]
-
ResearchGate, Improving solubility via structural modification. Available at: [Link]
-
Connected Papers, Salt formation to improve drug solubility. Available at: [Link]
-
MedChemBuzz, Enhancing solubility by disrupting crystal packing. Available at: [Link]
-
ResearchGate, Low solubility in drug development: De-convoluting the relative importance of solvation and crystal packing. Available at: [Link]
-
PubMed, Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Available at: [Link]
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ResearchGate, Synthesis of Pyrrolo[1,2-c]pyrimidines. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis, Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
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Ascendia Pharma, 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
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The Royal Society of Chemistry, Tactics to Improve Solubility. Available at: [Link]
-
Molecules, Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Available at: [Link]
-
ChemSynthesis, pyrrolo[1,2-c]pyrimidine. Available at: [Link]
-
Journal of the Chemical Society C: Organic, The synthesis of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine. Available at: [Link]
-
Organic & Biomolecular Chemistry, Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Available at: [Link]
-
PubMed Central, Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available at: [Link]
-
International Journal of Pharmacy & Life Sciences, Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
-
International Journal of Applied Pharmaceutics, SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]
-
International Journal of Drug Development and Research, Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]
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- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid (9CI) CAS#: 251102-27-9 [amp.chemicalbook.com]
- 9. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Minimizing Homocoupling in Suzuki Reactions of Bromo-heterocycles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of bromo-heterocyclic substrates. Our goal is to equip you with the foundational knowledge and practical strategies to optimize your reaction conditions, maximize the yield of your desired cross-coupled product, and streamline your purification processes.
Understanding the Challenge: The Predicament of Bromo-heterocycles
Bromo-heterocycles are invaluable building blocks in medicinal chemistry and materials science. However, their participation in Suzuki reactions can be complicated by the propensity for homocoupling, where two molecules of the boronic acid reagent react to form a symmetrical biaryl byproduct. This not only consumes valuable starting material but also introduces impurities that can be difficult to separate from the target compound. The electronic properties of the heterocyclic ring and the potential for heteroatom coordination to the palladium catalyst add further layers of complexity to achieving high-yield cross-coupling.[1][2]
This guide is structured to help you diagnose the root causes of homocoupling in your specific system and to provide actionable solutions based on established chemical principles and field-proven techniques.
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
This section is designed as a practical, question-and-answer-based workflow to help you identify and resolve issues with homocoupling in your Suzuki reactions involving bromo-heterocycles.
Q1: I'm observing a significant amount of boronic acid homocoupling. What is the most common culprit and my first line of defense?
A1: The most frequent cause of excessive homocoupling is the presence of molecular oxygen in your reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then stoichiometrically promote the homocoupling of the boronic acid.[2][4]
Immediate Corrective Action: Rigorous Degassing.
Your primary focus should be the meticulous exclusion of oxygen from your reaction system.
-
Solvent Degassing: Sparge your solvent with an inert gas (high-purity argon or nitrogen) for a minimum of 30-60 minutes prior to use. For more rigorous degassing, the freeze-pump-thaw method (three cycles) is highly effective.
-
Reaction Vessel Purge: Before adding your reagents, thoroughly purge the reaction flask with an inert gas. A common procedure is to evacuate the sealed flask under high vacuum and backfill with argon or nitrogen, repeating this cycle three times.
-
Maintain an Inert Atmosphere: Throughout the reaction setup and duration, maintain a positive pressure of inert gas.
Q2: My reaction is performed under strictly anaerobic conditions, yet homocoupling persists. What should I investigate next?
A2: If oxygen has been effectively eliminated, the next factors to scrutinize are your palladium source and the reaction stoichiometry.
-
Palladium(II) Precatalysts: Many common palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), are in the Pd(II) oxidation state. For the catalytic cycle to commence, these must be reduced to the active Pd(0) state. One pathway for this in-situ reduction is the homocoupling of two boronic acid molecules.[2][4]
-
Solution: Consider switching to a Pd(0) precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This eliminates the need for an initial reductive step that can be mediated by your boronic acid.
-
-
Stoichiometry: An excess of the boronic acid relative to the bromo-heterocycle can sometimes favor homocoupling.
-
Solution: Try using a slight excess of the bromo-heterocycle (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid. This can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide. Alternatively, slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.
-
Q3: I'm working with an electron-deficient bromo-heterocycle and observing both homocoupling and low conversion. How should I adjust my strategy?
A3: Electron-deficient bromo-heterocycles (e.g., bromopyridines, bromopyrimidines) generally undergo oxidative addition more readily.[2] However, they can also be more susceptible to catalyst inhibition or deactivation.
-
Ligand Choice is Critical: For these substrates, the use of bulky, electron-rich phosphine ligands is often essential. These ligands stabilize the palladium center, promote the desired reductive elimination step, and can sterically hinder the approach of two boronic acid molecules to the metal center, thus suppressing homocoupling.
-
Base Selection: A carefully chosen base is crucial for an efficient transmetalation step without promoting side reactions.
-
Recommended Bases: For electron-deficient systems, moderately strong inorganic bases are often a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently effective.[7] Avoid overly strong bases like hydroxides if you observe significant protodeboronation (hydrolysis of the boronic acid).
-
Q4: My substrate is an electron-rich bromo-heterocycle (e.g., bromoindole, bromothiophene) and I'm struggling with catalyst poisoning and homocoupling. What are the key considerations?
A4: Electron-rich heterocycles, particularly those containing sulfur or nitrogen, can act as ligands and poison the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[1][8] This can lead to a stalled reaction and an increased likelihood of side reactions like homocoupling.
-
Overcoming Catalyst Poisoning:
-
Robust Ligands: As with electron-deficient systems, bulky, electron-rich ligands are your best defense. They can shield the palladium center from coordination by the heteroaromatic substrate.[8]
-
Additive Strategy: For nitrogen-containing heterocycles like pyridines, the addition of a Lewis acid such as trimethyl borate can sometimes mitigate catalyst poisoning by coordinating to the Lewis basic heteroatom.[2]
-
Higher Catalyst Loading: While not ideal from an economic standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual catalyst deactivation.[8]
-
-
Solvent and Temperature:
-
Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water to aid in dissolving the base, are commonly used. Anhydrous conditions, particularly with boronate esters, can be beneficial in minimizing protodeboronation.[1][7]
-
Temperature Control: Running the reaction at the lowest temperature that affords a reasonable reaction rate can help suppress homocoupling, which can be more sensitive to higher temperatures than the desired cross-coupling.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for oxygen-induced homocoupling?
A: The catalytically active species in a Suzuki reaction is Pd(0). Molecular oxygen can oxidize Pd(0) to Pd(II). This Pd(II) species can then undergo two successive transmetalations with the boronic acid, forming a diarylpalladium(II) complex. Subsequent reductive elimination yields the homocoupled biaryl product and regenerates Pd(0), which can re-enter the cross-coupling cycle or be re-oxidized by oxygen.[2][3]
Q: Can the choice of boronic acid versus a boronate ester impact homocoupling?
A: Yes. Boronic acids are known to be more prone to protodeboronation and certain side reactions. Boronate esters, such as pinacol esters (Bpin), are often more stable and less susceptible to homocoupling under certain conditions.[2] If you are experiencing significant issues with a particular boronic acid, switching to its corresponding boronate ester is a worthwhile strategy to explore.
Q: Are there any "universal" conditions that are a good starting point for minimizing homocoupling with bromo-heterocycles?
A: While every substrate is unique, a robust starting point for many challenging bromo-heterocycle couplings would be:
-
Catalyst System: A Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos.
-
Base: Potassium phosphate (K₃PO₄).
-
Solvent: Degassed 1,4-dioxane with a small amount of water (e.g., 10:1 ratio).
-
Atmosphere: Strictly inert (argon or nitrogen).
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) and increase only if the reaction is sluggish.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the detrimental homocoupling pathway.
Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A common pathway for oxygen-mediated boronic acid homocoupling.
Data-Driven Decisions: Comparing Reaction Parameters
The following tables summarize key experimental parameters and their impact on minimizing homocoupling, providing a quick reference for your reaction optimization.
Table 1: Comparison of Palladium Precatalysts
| Precatalyst | Oxidation State | Activation Requirement | Propensity for Homocoupling | Recommended Use Case |
| Pd(OAc)₂ | +2 | In-situ reduction required | High (can be a reductant) | Simple, robust couplings; use with caution in sensitive systems. |
| PdCl₂(dppf) | +2 | In-situ reduction required | Moderate | Good general-purpose catalyst, but still a Pd(II) source. |
| Pd₂(dba)₃ | 0 | None (direct entry to cycle) | Low | Excellent choice for minimizing homocoupling from the outset. |
| XPhos Pd G3 | +2 | Facile, intramolecular reduction | Very Low | Modern, highly active precatalyst for challenging couplings. |
Table 2: Guide to Base Selection for Bromo-heterocycles
| Base | Strength | Common Solvents | Notes on Homocoupling and Side Reactions |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF | A good first choice for many systems. Can be effective.[7][9] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often superior for electron-deficient heterocycles and sterically hindered substrates.[5] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but more expensive. Can be beneficial in very challenging cases. |
| KF | Weak | Dioxane, THF (often anhydrous) | Useful for substrates with base-sensitive functional groups. May require higher temperatures.[10][11] |
Experimental Protocol: A General Method for Minimizing Homocoupling in the Suzuki Coupling of a Bromo-heterocycle
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromo-heterocycle with an arylboronic acid, incorporating best practices to suppress homocoupling.
Materials:
-
Bromo-heterocycle (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄, milled to a fine powder) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under a positive flow of argon, add the bromo-heterocycle (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate under high vacuum and backfill with argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the bromo-heterocycle.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.[Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry.[Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.[Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.[Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry.[Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.[Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme.[Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.[Link]
-
Suzuki reaction. Wikipedia.[Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. ACS Publications.[Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Alternative Synthetic Routes to the Pyrrolo[1,2-c]pyrimidine Scaffold
Welcome to our dedicated technical support center for the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols for alternative synthetic strategies. Our goal is to equip you with the practical knowledge to navigate the complexities of these synthetic routes and accelerate your research.
Troubleshooting Guide
This section addresses specific experimental challenges you might encounter, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield in the One-Pot, Three-Component Synthesis
Problem: You are attempting the microwave-assisted, one-pot synthesis of a pyrrolo[1,2-c]pyrimidine derivative from a substituted pyrimidine, a 2-bromoacetophenone, and an electron-deficient alkyne, but are observing low to no product formation.[1]
Possible Causes & Solutions:
-
Inadequate Microwave Conditions: The efficiency of microwave-assisted reactions is highly dependent on temperature and reaction time.
-
Solution: Ensure your microwave reactor is properly calibrated. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by thin-layer chromatography (TLC). Similarly, optimize the irradiation time; prolonged exposure can lead to decomposition.
-
-
Reactivity of the Starting Materials: The electronic nature of the substituents on your starting materials can significantly impact reactivity.
-
Solution:
-
Pyrimidine: Electron-withdrawing groups on the pyrimidine ring can decrease its nucleophilicity, hindering the initial reaction. Consider using pyrimidines with electron-donating groups if your synthesis allows.
-
2-Bromoacetophenone: The reactivity of the alpha-bromo ketone is crucial. Ensure it is fresh and has not degraded.
-
Alkyne: Highly hindered or electronically poor alkynes may exhibit lower reactivity. You may need to screen different alkynes to find one with optimal reactivity for your specific substrate combination.
-
-
-
Solvent and Acid Scavenger: The choice of solvent and acid scavenger is critical for the success of this reaction.
-
Solution: 1,2-Epoxybutane is reported to act as both a solvent and an acid scavenger.[1] Ensure it is of high purity and anhydrous. If this is not effective, consider other non-protic solvents and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Issue 2: Formation of Indolizine Byproducts in 1,3-Dipolar Cycloaddition Reactions
Problem: During the synthesis of pyrrolo[1,2-c]pyrimidines from 4-(pyridyl)pyrimidines via 1,3-dipolar cycloaddition, you are isolating significant amounts of the isomeric indolizines.[2][3]
Possible Causes & Solutions:
-
Site of Quaternization: The initial quaternization of the 4-(pyridyl)pyrimidine can occur on either the pyridine or the pyrimidine nitrogen. Quaternization of the pyridine nitrogen leads to the formation of indolizines.
-
Solution: This is primarily governed by sterics. For 4-(2-pyridyl)pyrimidine, steric hindrance directs the quaternization to the pyrimidine nitrogen, favoring the formation of pyrrolo[1,2-c]pyrimidines.[2][3] If you are using 4-(3-pyridyl) or 4-(4-pyridyl)pyrimidines, the formation of indolizines is expected. To favor the desired product, you may need to modify the substituents on the pyridine ring to sterically hinder its nitrogen atom.
-
-
Reaction Conditions: The conditions for the in-situ generation of the N-ylide can influence the product distribution.
-
Solution: Carefully control the addition of the base and the reaction temperature. A slower addition of the base at a lower temperature might favor the kinetically controlled formation of the desired pyrimidinium ylide.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a microwave-assisted synthesis for the pyrrolo[1,2-c]pyrimidine scaffold?
A1: Microwave-assisted synthesis offers several key advantages, including significantly reduced reaction times, often from hours to minutes.[1] This rapid heating can also lead to higher yields and cleaner reaction profiles with fewer byproducts. Furthermore, it aligns with the principles of green chemistry by being more energy-efficient and often allowing for the use of less solvent.[1]
Q2: In the synthesis of pyrrolo[1,2-c]pyrimidines from pyrrole-2-carbaldehydes, what are the relative merits of using TosMIC versus ethyl isocyanoacetate?
A2: Both toluenesulfonylmethyl isocyanide (TosMIC) and ethyl isocyanoacetate can be used to construct the pyrrolo[1,2-c]pyrimidine ring system from pyrrole-2-carbaldehydes.[4] However, reactions with TosMIC consistently tend to give higher yields.[4] The resulting 3-tosylpyrrolo[1,2-c]pyrimidines can then be desulfonylated if the unsubstituted scaffold is desired.[5]
Q3: Can I introduce substituents on the pyrrolo[1,2-c]pyrimidine core after its formation?
A3: Yes, the pyrrolo[1,2-c]pyrimidine scaffold is amenable to further functionalization. Electrophilic substitution reactions, for instance, have been shown to occur at the 7-position.[6] This allows for the late-stage introduction of various functional groups, which is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.
Q4: What are some common catalytic methods for the synthesis of related pyrrolopyrimidine isomers that could potentially be adapted?
A4: While direct catalytic routes to the pyrrolo[1,2-c]pyrimidine scaffold are less common in the provided literature, copper-catalyzed coupling reactions have been successfully employed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[7] These methods often involve the coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization. Adapting such a strategy would likely involve starting with a suitably substituted pyrrole derivative.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot, Three-Component Synthesis of Pyrrolo[1,2-c]pyrimidines[1]
This protocol describes a rapid and efficient synthesis of pyrrolo[1,2-c]pyrimidine derivatives.
Materials:
-
Substituted pyrimidine (1.0 mmol)
-
2-Bromoacetophenone (1.0 mmol)
-
Electron-deficient alkyne (1.2 mmol)
-
1,2-Epoxybutane (3 mL)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted pyrimidine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and the electron-deficient alkyne (1.2 mmol).
-
Add 1,2-epoxybutane (3 mL), which serves as both the solvent and acid scavenger.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (typically between 100-140°C) for a predetermined time (usually 10-30 minutes). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidines from Pyrrole-2-carbaldehydes[5]
This method provides a reliable route to 3-tosyl substituted pyrrolo[1,2-c]pyrimidines.
Materials:
-
Pyrrole-2-carbaldehyde (1.0 mmol)
-
Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve TosMIC (1.2 mmol) in anhydrous THF (3 mL per mmol of TosMIC).
-
Add DBU (1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
In a separate Schlenk flask, dissolve the pyrrole-2-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL per mmol).
-
Add the aldehyde solution dropwise to the TosMIC/DBU mixture.
-
Stir the resulting mixture at room temperature for 18 hours.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the 3-tosylpyrrolo[1,2-c]pyrimidine.
Visualizations
Caption: Decision tree for selecting an appropriate synthetic route.
References
-
Fast and green one-pot multicomponent synthesis of a library of pyrrolo [1,2-c] pyrimidines under microwave irradiation. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. Available at: [Link]
-
Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Available at: [Link]
-
Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. Available at: [Link]
-
Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The synthesis of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthesis and mechanism of pyrrolo pyrimidinones 100 using catalytic... ResearchGate. Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]
-
The Synthesis of Pyrrolo[1,2-c]pyrimidine (6-Azapyrrocoline). The Journal of Organic Chemistry. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. National Institutes of Health. Available at: [Link]
-
PIFA-promoted intramolecular oxidative cyclization of pyrrolo- and indolo[1,2-a]quinoxalino-appended porphyrins: an efficient synthesis of meso,β-pyrrolo- and indolo[1,2-a]quinoxalino-fused porphyrins. Organic & Biomolecular Chemistry. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health. Available at: [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Generation of pyrrolo[2,3-d]pyrimidines via multicomponent reaction of 6-aminopyrimidines, dimedone, and arylglyoxal. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. Chemical Communications. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. National Institutes of Health. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]
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Technical Support Center: Palladium Catalyst Removal from Pyrrolopyrimidine Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual palladium in their pyrrolopyrimidine products. Palladium-catalyzed cross-coupling reactions are indispensable for synthesizing these complex heterocyclic scaffolds, but effective removal of the catalyst is critical for ensuring the purity, safety, and stability of the final active pharmaceutical ingredient (API).[1][2][3]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may face during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions to provide a foundational understanding of palladium removal.
Q1: Why is removing residual palladium from my pyrrolopyrimidine API so critical?
A1: The removal of palladium is mandated by stringent regulatory guidelines and is crucial for several scientific reasons:
-
Patient Safety: Palladium is a heavy metal with known toxicity. Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits on elemental impurities in drug products to protect public health.[1][4][5] For oral medications, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[6][7]
-
Catalytic Activity: Residual palladium can retain catalytic activity, potentially degrading the API or promoting unwanted side reactions during formulation or storage, thereby affecting the drug's stability and shelf-life.[8]
-
Downstream Chemistry: In multi-step syntheses, residual palladium from one step can interfere with subsequent chemical transformations, leading to reduced yields, unexpected byproducts, and purification challenges.[2]
Q2: What are the common sources and species of palladium contamination in my reaction mixture?
A2: Palladium contamination originates from the catalyst used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[2][9] The catalyst does not remain in a single form. At the end of a reaction, you may be dealing with:
-
Palladium(0) and Palladium(II) species: The catalytic cycle involves changes in palladium's oxidation state. Both Pd(0) and Pd(II) can be present in the final mixture.[9]
-
Soluble Palladium Complexes: Palladium can form soluble complexes with ligands (e.g., phosphines), solvents, or even your pyrrolopyrimidine product, making it difficult to remove by simple filtration.
-
Colloidal Palladium: Palladium can precipitate as nanoparticles or colloids, which may pass through standard filters.[10][11]
-
Leached Palladium: Studies have shown that palladium can "leach" from solid-supported catalysts into the reaction solution, existing as soluble atoms or ions that are the true catalytic species.[10][12][13]
Understanding that you are likely dealing with a mixture of these species is the first step in devising an effective removal strategy.
Q3: What are the primary strategies for palladium removal?
A3: The main strategies can be broadly categorized as follows:
-
Adsorption: Using a solid material with a high surface area to physically or chemically bind the palladium. This is the most common approach.
-
Crystallization: Purifying the product through crystallization, leaving the palladium impurities in the mother liquor.
-
Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.
-
Chromatography: Separating the product from palladium based on differential adsorption on a stationary phase like silica gel.
The choice of method depends heavily on the specific characteristics of your product and the nature of the palladium contamination.[2][5]
Q4: How do I select the right palladium removal method for my specific pyrrolopyrimidine?
A4: There is no one-size-fits-all solution. The optimal method depends on factors like your product's solubility, functional groups, the scale of your reaction, and the cost-effectiveness of the method. A decision-making workflow is presented below to guide your selection process.
Caption: Decision tree for selecting a primary palladium removal method.
Part 2: Troubleshooting Guide
This section dives deeper into specific problems you might encounter during your experiments.
Issue 1: My initial purification (filtration/crystallization) didn't lower palladium levels enough. What's my next step?
-
Possible Cause: The palladium is likely present as soluble complexes or fine colloidal particles that are not removed by simple physical separation.[2][11] Pyrrolopyrimidines, with their nitrogen-rich scaffolds, can act as ligands, chelating palladium and keeping it in solution.
-
Troubleshooting Steps:
-
Introduce a Scavenger: This is the most robust next step. Metal scavengers are materials, often silica-based, functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or triamines.[14][15] They chemically bind (chelate) the soluble palladium, allowing for its removal by filtration.[1]
-
Activated Carbon Treatment: Activated carbon is a cost-effective alternative that adsorbs palladium species onto its porous surface.[16][17] It can be highly effective but is sometimes less selective than functionalized scavengers, which can lead to product loss.[2][18]
-
Optimize Crystallization: Try changing the solvent system or using an anti-solvent. In some cases, adding a small amount of a chelating agent like N-acetylcysteine during the workup can help precipitate the palladium before crystallization.[7]
-
Issue 2: I'm seeing significant product loss after using a scavenger or activated carbon. How can I minimize this?
-
Possible Cause: Your product is non-specifically adsorbing to the purification medium. This is more common with activated carbon but can also occur with silica-based scavengers, especially if your product is polar.[6]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use a more stoichiometric amount of scavenger. Instead of using a large excess by weight, calculate the molar equivalents of scavenger needed relative to the initial amount of palladium catalyst. A starting point of 4-8 equivalents is often recommended.[18]
-
Optimize Conditions:
-
Time: A longer treatment time does not always mean better removal and can increase product loss. Run a time course experiment (e.g., 1h, 4h, 12h) to find the optimal duration.
-
Temperature: Room temperature is often sufficient. Increasing the temperature can sometimes improve scavenging rates but may also increase non-specific binding.[19]
-
-
Change the Solvent: Perform the scavenging step in a solvent where your product has very high solubility. This minimizes its incentive to adsorb onto the solid support.
-
Wash Thoroughly: After filtering off the scavenger, wash the solid cake with several portions of fresh solvent to recover any adsorbed product.[6]
-
Screen Different Scavengers: If product loss remains high with a thiol-based scavenger, try one with a different functional group (e.g., an amine-based scavenger) that may have a lower affinity for your product.[6]
-
Issue 3: My column chromatography isn't effectively removing the palladium.
-
Possible Cause: The palladium species is co-eluting with your product. This can happen if the palladium is strongly complexed to your pyrrolopyrimidine, giving the complex similar polarity to the product itself.
-
Troubleshooting Steps:
-
Pre-treat the Crude Material: Before loading the column, treat the crude product solution with a scavenger. Filter off the scavenger and then concentrate the solution for chromatography. This removes the bulk of the palladium beforehand.
-
Modify the Stationary Phase: You can mix a small amount of a silica-based scavenger directly with the silica gel when packing the column. This creates a "scavenging zone" at the top of the column that captures palladium as the mixture passes through.
-
Change the Mobile Phase: Adding a small amount of a chelating agent to the mobile phase can sometimes help, but this can be complex to optimize and may contaminate your final product. This approach should be used with caution.
-
Issue 4: My ICP-MS results show inconsistent palladium levels from batch to batch.
-
Possible Cause: Variability in the palladium species present at the end of the reaction. Slight changes in reaction time, temperature, or quenching procedure can alter the ratio of Pd(0) to Pd(II) or the types of palladium complexes formed.[20]
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure your reaction quenching and initial work-up procedures are identical for every batch. This helps to normalize the state of the palladium before the main purification step.
-
Use a Broad-Spectrum Scavenger: Some scavengers are more effective against a wider range of palladium species. For example, scavengers containing multiple types of functional groups or those known to be effective for both Pd(0) and Pd(II) can give more consistent results.[9]
-
Consider a Pre-Treatment Step: A mild oxidative (e.g., air, dilute H₂O₂) or reductive (e.g., sodium thiosulfate) wash during the work-up can help convert the various palladium species into a single, more easily removed form.[21]
-
Part 3: In-Depth Protocols & Data
General Palladium Removal Workflow
The following diagram illustrates a typical workflow incorporating a dedicated palladium removal step.
Caption: A generalized experimental workflow for API synthesis with an integrated palladium scavenging step.
Protocol 1: Activated Carbon Treatment
This protocol is a cost-effective first line of defense, particularly for larger scale operations.
-
Preparation: Dissolve the crude pyrrolopyrimidine product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Methanol) to a concentration of 50-100 mg/mL.
-
Addition: Add 5-10% w/w of activated carbon (e.g., Darco KB-B) relative to the mass of the crude product.
-
Stirring: Stir the slurry at room temperature for 2-18 hours. The optimal time should be determined experimentally. A small increase in temperature (e.g., to 40-45°C) can sometimes improve efficiency.[2]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.
-
Washing: Wash the Celite® pad and the reaction flask with fresh solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washes, concentrate, and analyze the palladium content using ICP-MS.
Protocol 2: Silica-Based Thiol Scavenger Application
This protocol uses a more selective, high-affinity scavenger, ideal for products that are sensitive or prone to loss on activated carbon.
-
Preparation: Dissolve the crude product in a suitable solvent.
-
Scavenger Selection: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Addition: Add the scavenger based on molar equivalents. A typical starting point is 4-8 molar equivalents of the scavenger's functional group relative to the moles of palladium used in the reaction.
-
Stirring: Stir the mixture at room temperature for 1-4 hours. Monitor the progress by taking small aliquots, filtering, and analyzing.
-
Filtration: Filter off the scavenger using a standard funnel. Silica scavengers are typically free-flowing powders that are easier to filter than activated carbon.[18]
-
Washing: Wash the scavenger with fresh solvent.
-
Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium.
Data Summary: Comparison of Palladium Removal Methods
The following table summarizes the general performance and characteristics of common palladium removal techniques.
| Method | Typical Pd Reduction | Pros | Cons | Best For |
| Activated Carbon | 1000s ppm → 10-100 ppm | Low cost, high capacity, effective for various Pd species.[16][17] | Can be non-selective, leading to product loss; fine powder can be difficult to filter.[2][18] | Large-scale purification where cost is a major factor and product loss is tolerable. |
| Thiol Scavengers | 1000s ppm → <10 ppm | High selectivity, high efficiency, mild conditions, easy to filter.[9][14] | Higher cost than carbon; potential for incompatibility with thiol-sensitive functional groups. | Final polishing step to reach very low ppm levels; valuable or sensitive products. |
| Amine Scavengers | 1000s ppm → 20-200 ppm | Good for specific Pd complexes; avoids issues with thiol-sensitive groups. | Generally less efficient than thiol-based scavengers for a broad range of Pd species. | Products containing functional groups that would react with thiol scavengers. |
| Crystallization | Variable | Can be highly effective if there's a large solubility difference; combines purification and Pd removal. | Often insufficient on its own; palladium can co-crystallize or remain in the final product.[2][5] | Products that crystallize easily and where initial Pd levels are not excessively high. |
| Chromatography | Variable | Can be effective but often requires pre-treatment or modification.[22][23] | Can be expensive and time-consuming; risk of co-elution. | Small-scale purification or when other methods fail. |
References
-
D. J. C. Constable et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q3D Elemental impurities - Scientific guideline. Available at: [Link]
-
A. V. Cheprakov et al. (2006). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. PubMed. Available at: [Link]
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). Available at: [Link]
-
ICH. (2022). Guideline for elemental impurities Q3D(R2). Available at: [Link]
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QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). Available at: [Link]
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Johnson Matthey Technology Review. (Date N/A). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available at: [Link]
-
European Pharmaceutical Review. (2018). Elemental impurities testing and specification limits - ICH Q3D. Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
-
Reddit r/Chempros. (2025). Your trick to remove residual palladium. Available at: [Link]
-
C. J. Smith et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Onyx Scientific. (Date N/A). Palladium scavenging: From 1% to within ICH limits. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. (Date N/A). Removal of palladium (Pd) catalysts. Available at: [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Available at: [Link]
-
G. Collins et al. (2018). Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki–Miyaura Coupling Due to Efficient Leaching Mechanism. ACS Catalysis. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. (Date N/A). Selective adsorption and removal of Palladium (Pd). Available at: [Link]
-
ResearchGate. (2025). Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. Available at: [Link]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). Available at: [Link]
-
SiliCycle. (2022). Quick Intro to Scavengers Webinar. YouTube. Available at: [Link]
-
ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Available at: [Link]
-
ScienceDaily. (2008). Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. Available at: [Link]
-
Y. Ji et al. (2008). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B. Available at: [Link]
-
ResearchGate. (2025). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Available at: [Link]
-
Wikipedia. (Date N/A). Cross-coupling reaction. Available at: [Link]
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D. C. Forbes et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development. Available at: [Link]
-
A. J. T. Smith et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Available at: [Link]
-
C. J. Welch et al. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development. Available at: [Link]
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Identifying byproducts in the synthesis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate by LC-MS
Technical Support Center: Pyrrolo[1,2-c]pyrimidine Synthesis
Topic: Troubleshooting and Byproduct Identification in the Synthesis of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate by LC-MS
Welcome to the technical support guide for the synthesis and analysis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The synthesis of N-heterocyclic compounds is often accompanied by the formation of closely related impurities that can be challenging to identify and control. This guide provides in-depth, experience-driven answers to common issues encountered during reaction monitoring and final product analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: The Target Molecule and Its Expected Analytical Signature
The synthesis of the pyrrolo[1,2-c]pyrimidine core is a critical step in the development of various pharmacologically active agents. A common and effective method for constructing this bicyclic system is the 1,3-dipolar cycloaddition reaction between a pyrimidinium ylide and an activated alkyne, such as ethyl propiolate. The subsequent bromination yields the target molecule.
Below is a plausible synthetic pathway and the expected LC-MS data for the desired product.
Caption: Plausible synthetic route and common byproduct formation pathways.
Expected LC-MS Signature of this compound
The primary tool for reaction monitoring is LC-MS, typically using Electrospray Ionization (ESI) in positive mode, which readily protonates the nitrogen atoms in the heterocyclic core.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₉BrN₂O₂ | - |
| Molecular Weight | 269.1 g/mol | - |
| Expected [M+H]⁺ m/z | 270.0 / 272.0 | The two peaks of nearly equal intensity are the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1][2] |
| Key MS/MS Fragments | m/z 224/226 | Loss of ethyl radical + H (C₂H₆, 46 Da) from the ester. |
| m/z 196/198 | Loss of the entire ethoxycarbonyl group (COOEt, 73 Da). | |
| m/z 191 | Loss of HBr (81 Da) from the m/z 272 ion. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, practical questions that arise during the analysis of the reaction mixture.
Q1: My mass spectrum shows two major peaks at m/z 270 and 272 with almost the same intensity. Is my sample impure?
Answer: No, this is the expected and correct mass spectrum for your pure target compound. This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
-
Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] When the molecule is ionized in the mass spectrometer, the instrument separates the ions based on their mass-to-charge ratio. Therefore, the population of molecules containing ⁷⁹Br appears as the [M+H]⁺ peak (e.g., at m/z 270), and the population containing ⁸¹Br appears as the [M+2+H]⁺ peak (at m/z 272). The near 1:1 ratio of these peak intensities is a classic isotopic signature.[3] Any fragment that retains the bromine atom will also exhibit this doublet pattern.
Q2: I see a prominent peak in my chromatogram with an [M+H]⁺ of m/z 242 and 244. What is this impurity?
Answer: This impurity is almost certainly the corresponding carboxylic acid, 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid . Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.0 g/mol .
-
Causality: The ethyl ester functional group is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and ethanol.[4] This reaction is catalyzed by trace amounts of acid or base and can occur during the reaction, workup (e.g., aqueous washes), or even during storage if moisture is present.[5][6] The reaction is often driven to completion if a strong acid or base is used.[7][8]
| Compound | Molecular Formula | MW ( g/mol ) | Expected [M+H]⁺ | Key Difference |
| Target Product | C₁₀H₉BrN₂O₂ | 269.1 | 270.0 / 272.0 | Ethyl Ester |
| Hydrolysis Byproduct | C₈H₅BrN₂O₂ | 241.0 | 242.0 / 244.0 | Carboxylic Acid |
-
Confirmation: To confirm its identity, analyze the MS/MS fragmentation. The hydrolyzed product will no longer show the characteristic loss of an ethoxy group (-45 Da). Instead, it will likely show a loss of CO₂ (44 Da) from the carboxylic acid moiety.
Q3: My LC-MS report shows a significant peak at m/z 191. It doesn't have the bromine isotopic pattern. What could it be?
Answer: This peak corresponds to the dehalogenated byproduct , Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (C₁₀H₁₀N₂O₂, MW 190.2).
-
Causality: Dehalogenation is the replacement of a halogen atom (in this case, bromine) with a hydrogen atom. This is a common side reaction for N-heterocyclic halides, which are often more susceptible to this process.[9] It can be promoted by:
-
Palladium Catalysis: If the crude product is used in subsequent palladium-catalyzed cross-coupling reactions (like Suzuki or Heck), reductive dehalogenation can be a significant competing pathway.[10][11] The mechanism often involves the formation of a palladium-hydride species.[9]
-
Reductive Conditions: The presence of certain bases, solvents (like alcohols), or other reducing agents in the reaction mixture can lead to the formation of hydride sources that cause dehalogenation.[12]
-
-
Confirmation: The most telling piece of evidence is the mass spectrum. The peak at m/z 191 will be a singlet, completely lacking the M+2 isotopic peak that is characteristic of bromine. This immediately rules out any bromine-containing structure.
Q4: The peaks for my compound of interest are broad and tailing. How can I improve the chromatography?
Answer: Poor peak shape for N-heterocyclic compounds is a common issue in reversed-phase liquid chromatography (RPLC) and is typically caused by unwanted interactions with the stationary phase.
-
Causality: The nitrogen atoms in the pyrrolo[1,2-c]pyrimidine core are basic and can carry a positive charge. These positive centers can interact ionically with residual, deprotonated silanol groups on the surface of the silica-based C18 stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of acid, typically 0.1% formic acid or acetic acid, to both the aqueous and organic mobile phases.[13] This serves two purposes: it protonates the analyte, ensuring it exists as a single ionic species, and it protonates the surface silanol groups, minimizing the unwanted ionic interactions.
-
Optimize the Gradient: A steeper gradient can often sharpen peaks by moving the analyte through the column more quickly.
-
Consider a Different Stationary Phase: If peak shape remains poor, consider a column with a different chemistry. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds that are poorly retained in RPLC.[14] Mixed-mode columns, which have both reversed-phase and ion-exchange characteristics, can also provide excellent separation for such compounds.[15][16]
-
Section 3: Recommended LC-MS Protocol
This protocol provides a robust starting point for the analysis of this compound and its related byproducts.
Objective: To achieve baseline separation of the target compound from potential impurities like the hydrolyzed acid and dehalogenated species.
Instrumentation:
-
UHPLC or HPLC system coupled to a single quadrupole or tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Electrospray Ionization (ESI) source.
Method Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Gradient Program:
Time (min) %B 0.0 10 5.0 95 7.0 95 7.1 10 | 9.0 | 10 |
-
MS Detection (ESI Positive Mode):
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 10 L/min at 300 °C.
-
Nebulizer Pressure: 35 psi.
-
Data Acquisition: Full Scan (for initial analysis) and Targeted MS/MS (for structural confirmation).
-
Section 4: Byproduct Identification Workflow
When confronted with an unknown peak in your chromatogram, a systematic approach is crucial for efficient identification. The following workflow outlines the key decision points.
Caption: A logical workflow for identifying unknown peaks via LC-MS.
References
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5165–5175. Available at: [Link]
-
Li, Y., et al. (2023). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry, 95(20), 7856–7864. Available at: [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
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Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(21), 6667. Available at: [Link]
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Clark, J. (2015). Hydrolysing Esters. Chemguide. Available at: [Link]
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Gaugler, M., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 73(13), 4480–4496. Available at: [Link]
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LibreTexts Chemistry. (2021). Hydrolysis of Esters. Available at: [Link]
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LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]
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Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. Available at: [Link]
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Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]
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Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group, University of York. Available at: [https://www.york.ac.uk/chemistry/research/jones-group/educational-resources/year-3- Michaelmas/y3-m-reduction-reactions--heterocyclic-chemistry/]([Link] Michaelmas/y3-m-reduction-reactions--heterocyclic-chemistry/)
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ResearchGate. (2009). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Available at: [Link]
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LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Hu, J., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 415-424. Available at: [Link]
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Ion, R. M., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 11, 1076–1084. Available at: [Link]
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Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available at: [Link]
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Denmark, S. E., et al. (2005). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic Letters, 7(17), 3669–3672. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
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ChemHelp ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate in Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of available building blocks, halogenated heterocycles serve as pivotal intermediates for the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a molecule of significant interest due to its unique fused pyrrole-pyrimidine core. While direct experimental data for this specific substrate in common cross-coupling reactions is not extensively documented in peer-reviewed literature, this guide will leverage established principles of heterocyclic reactivity and data from analogous systems to provide a predictive comparison against other common bromo-heterocycles. Our objective is to empower researchers with a robust framework for designing synthetic routes and anticipating reactivity trends.
The pyrrolo[1,2-c]pyrimidine scaffold is found in a variety of biologically active molecules, making this compound a valuable starting material for the synthesis of novel therapeutic agents.[1] The bromine atom at the 6-position provides a versatile handle for introducing molecular diversity through widely-used transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Factors Influencing the Reactivity of Bromo-Heterocycles
The reactivity of a bromo-heterocycle in a palladium-catalyzed cross-coupling reaction is not an intrinsic property but is governed by a combination of electronic and steric factors. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The ease of this step is influenced by:
-
Nature of the Halogen: The C-X bond strength is a primary determinant of reactivity, following the general trend: I > Br > Cl > F. The weaker C-Br bond, compared to a C-Cl bond, makes brominated heterocycles more reactive and often amenable to milder reaction conditions.
-
Electronic Effects of the Heterocycle: The inherent electron distribution within the heterocyclic ring system plays a crucial role. Electron-deficient rings, such as pyrimidines, generally exhibit enhanced reactivity towards oxidative addition. The position of the bromine atom relative to the heteroatoms is also critical, as it influences the polarization of the C-Br bond. For pyrimidines, the general order of reactivity for the halogen position is C4(6) > C2 > C5.[2]
-
Steric Hindrance: The accessibility of the C-Br bond to the bulky palladium catalyst can significantly impact reaction rates. Substituents adjacent to the bromine atom can sterically hinder the approach of the catalyst, thus reducing reactivity.
-
Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is paramount. Bulky, electron-rich ligands generally facilitate the oxidative addition and reductive elimination steps, enhancing the overall efficiency of the coupling reaction.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron reagent and a halide, is one of the most versatile and widely used cross-coupling reactions.
Expected Reactivity of this compound:
The pyrrolo[1,2-c]pyrimidine core is an electron-deficient system due to the presence of two nitrogen atoms in the pyrimidine ring. The bromine atom at the 6-position is analogous to the 4- or 6-position of a simple pyrimidine, which are known to be the most reactive sites for oxidative addition.[2] The fused pyrrole ring may act as an electron-donating group, which could slightly attenuate the electron deficiency of the pyrimidine ring compared to a standalone pyrimidine. However, the overall electronic character of the scaffold is expected to render the C6-Br bond highly susceptible to oxidative addition.
Comparison with Other Bromo-heterocycles:
| Bromo-heterocycle | Typical Reaction Conditions | Typical Yields | Rationale for Reactivity |
| This compound (Predicted) | Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃ or K₃PO₄, Dioxane/H₂O or Toluene/H₂O, 80-100 °C | Good to Excellent | Electron-deficient pyrimidine ring activates the C6-Br bond. Fused pyrrole may have a modest electronic influence. |
| 2-Bromopyridine | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/EtOH/H₂O, 80-100 °C | Good to Excellent[3] | The nitrogen atom at the 2-position activates the C-Br bond for oxidative addition. |
| 3-Bromopyridine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80-100 °C | Good | Less activated than the 2- or 4-positions, but still a viable substrate. |
| 5-Bromopyrimidine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C | Good to Excellent | The C5 position is generally the least reactive on the pyrimidine ring, but still undergoes coupling under appropriate conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle and can be adapted for this compound.
-
Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, Water, Anhydrous Na₂SO₄, Ethyl acetate, Brine.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Expected Reactivity of this compound:
Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the pyrrolo[1,2-c]pyrimidine ring system is expected to facilitate the oxidative addition of the palladium catalyst to the C6-Br bond. Therefore, this compound is anticipated to be a good substrate for the Sonogashira reaction.
Comparison with Other Bromo-heterocycles:
| Bromo-heterocycle | Typical Reaction Conditions | Typical Yields | Rationale for Reactivity |
| This compound (Predicted) | Pd(PPh₃)₂Cl₂, CuI, Et₃N or DIPA, THF or DMF, rt to 80 °C | Good to Excellent | The activated C6-Br bond on the electron-deficient ring system should favor the coupling. |
| 2-Bromopyridine | Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C | Good[4] | The 2-position is highly activated, leading to efficient coupling. |
| 3-Bromopyridine | Pd(OAc)₂, PPh₃, CuI, Et₃N, DMF, 100 °C | Good | Less reactive than the 2-position, often requiring higher temperatures. |
| 5-Bromopyrimidine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °C | Moderate to Good | The least activated position on the pyrimidine ring, generally giving lower yields compared to other positions. |
Experimental Protocol: Sonogashira Coupling
This is a representative protocol that can be adapted for the Sonogashira coupling of this compound.
-
Materials: this compound, Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (Et₃N), Anhydrous THF or DMF, Anhydrous Na₂SO₄, Ethyl acetate, Saturated aqueous NH₄Cl.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous THF or DMF (10 mL) and Et₃N (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Expected Reactivity of this compound:
The Buchwald-Hartwig amination is also sensitive to the electronic nature of the aryl halide. The electron-deficient character of the pyrrolo[1,2-c]pyrimidine ring should facilitate the oxidative addition step. Thus, this compound is expected to be a suitable substrate for this transformation.
Comparison with Other Bromo-heterocycles:
| Bromo-heterocycle | Typical Reaction Conditions | Typical Yields | Rationale for Reactivity |
| This compound (Predicted) | Pd₂(dba)₃, BINAP or XPhos, NaOtBu or K₃PO₄, Toluene or Dioxane, 80-110 °C | Good to Excellent | The activated C6-Br bond on the electron-deficient ring system should favor the coupling. |
| 2-Bromopyridine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °C | Good (60% with a specific diamine)[5] | The 2-position is highly activated, allowing for efficient amination. |
| 3-Bromopyridine | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 110 °C | Good | Less reactive than the 2-position, often requiring more specialized ligands and higher temperatures. |
| 5-Bromopyrimidine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | Moderate to Good | The C5 position is the least reactive, but coupling can be achieved with appropriate catalyst systems. |
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol for the Buchwald-Hartwig amination can be optimized for this compound.
-
Materials: this compound, Amine, Pd₂(dba)₃, BINAP (or other suitable ligand), Sodium tert-butoxide (NaOtBu), Anhydrous toluene, Anhydrous Na₂SO₄, Ethyl acetate, Saturated aqueous NH₄Cl.
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and BINAP (0.015 mmol).
-
Add anhydrous toluene (2 mL) and stir for 5 minutes at room temperature.
-
In a separate flame-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the pre-formed catalyst solution via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for a typical cross-coupling experiment.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel compounds of medicinal interest. Based on established principles of heterocyclic chemistry, the C6-Br bond is predicted to be highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Its reactivity is anticipated to be comparable to or greater than that of other common bromo-heterocycles like 2-bromopyridine and superior to less activated substrates such as 3-bromopyridine and 5-bromopyrimidine.
While direct experimental data for this specific substrate remains to be broadly published, the provided protocols and comparative analysis offer a strong foundation for researchers to successfully employ this compound in their synthetic endeavors. The development and publication of specific reaction conditions and yields for this compound will be a valuable contribution to the field of medicinal chemistry.
References
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. PubChem. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
-
This compound|CAS 588720-12-1. Chem-Station. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Available at: [Link]
Sources
A Comparative Guide to the Suzuki Coupling of Ethyl 6-halopyrrolo[1,2-c]pyrimidine-3-carboxylates: Bromo vs. Chloro Analogs
For researchers and professionals in medicinal chemistry and drug development, the pyrrolo[1,2-c]pyrimidine scaffold is a privileged structure due to its presence in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of C-C bonds to elaborate such scaffolds. A common synthetic challenge involves the choice between different halogenated precursors. This guide provides an in-depth comparison of the Suzuki coupling performance of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate and its corresponding chloro analog, grounded in experimental data and mechanistic principles.
Introduction: The Strategic Choice of Halogen in Heterocyclic Coupling
The selection of a halogen (Cl, Br, I) on a heteroaromatic core is a critical decision in multi-step synthesis. This choice impacts not only the reactivity in cross-coupling reactions but also the availability and cost of starting materials. Historically, aryl bromides and iodides have been favored for palladium-catalyzed reactions due to their higher reactivity. However, the lower cost and greater diversity of commercially available aryl chlorides often make them an attractive alternative, provided the catalytic system is sufficiently active.
The key difference in reactivity lies in the initial, often rate-limiting, step of the catalytic cycle: oxidative addition. The C-X bond of the halide (where X is Cl, Br, or I) must be broken for the palladium catalyst to insert itself. The bond dissociation energies (BDEs) for C-X bonds increase significantly from iodine to chlorine (C-I < C-Br < C-Cl). Consequently, cleaving the more robust C-Cl bond requires a more electron-rich and reactive low-valent palladium(0) catalyst. This fundamental principle governs the choice of catalyst, ligands, and reaction conditions required for successful coupling of the bromo versus chloro analogs of our target pyrrolo[1,2-c]pyrimidine.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial to appreciating the differences between using a bromo or chloro substrate.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The critical Oxidative Addition step is significantly more challenging for aryl chlorides than for bromides. This necessitates the use of more sophisticated catalyst systems, typically featuring highly electron-donating ligands that increase the electron density on the palladium center, making it a more potent nucleophile for attacking the C-Cl bond.
Comparative Performance: Experimental Data
| Feature | Ethyl 6-chloropyrrolo[1,2-c]pyrimidine-3-carboxylate Derivative | This compound (Projected) |
| Substrate | Ethyl 6-chloro-4-(trifluoromethyl)pyrrolo[1,2-c]pyrimidine-3-carboxylate | This compound |
| Typical Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (A pre-catalyst for a highly active system) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Less demanding catalysts are often sufficient) |
| Typical Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) - an electron-rich ligand | PPh₃ (Triphenylphosphine) or dppf |
| Typical Base | K₂CO₃ (Aqueous) | K₂CO₃, Na₂CO₃, or Cs₂CO₃ |
| Typical Solvent | 1,4-Dioxane / H₂O | Dioxane, Toluene, or DME |
| Reaction Temp. | 80-100 °C | 80-100 °C (May proceed at lower temperatures) |
| Reaction Time | 4 - 16 hours | 1 - 6 hours (Generally faster) |
| Reported Yield | 63-95% (with various boronic acids) | Expected to be high (≥80%), often with lower catalyst loading. |
| Key Challenge | Overcoming the high C-Cl bond energy requires a highly active catalyst. | Potential for side reactions (e.g., debromination) if conditions are too harsh. |
Discussion: Causality Behind Experimental Choices
For the Chloro Analog: The successful coupling of the 6-chloro derivative, as demonstrated in the synthesis of related compounds, hinges on the use of a sophisticated palladium catalyst. The choice of Pd(dppf)Cl₂ is deliberate. The dppf ligand is crucial; its electron-donating properties enrich the palladium(0) center, which is the active catalytic species. This increased electron density facilitates the challenging oxidative addition into the strong C-Cl bond. Without such a ligand, the reaction would likely be sluggish or fail entirely. The elevated temperatures (80-100 °C) are also necessary to provide the activation energy needed for this difficult step.
For the Bromo Analog: The C-Br bond is significantly weaker than the C-Cl bond, making the oxidative addition step much more facile. Consequently, a broader range of palladium catalysts can be employed effectively. While a robust catalyst like Pd(dppf)Cl₂ would certainly work, a less expensive and more classical catalyst such as Pd(PPh₃)₄ is often sufficient. The reaction is expected to proceed faster and may even be successful at lower temperatures. This provides greater flexibility in process development and can be more cost-effective on a large scale. The primary concern shifts from activating the substrate to controlling the reaction and preventing side reactions like hydro-debromination, which can occur under harsh conditions or with extended reaction times.
Detailed Experimental Protocol: A Representative Workflow
The following protocol is adapted from a validated procedure for a closely related chloro-substituted pyrrolo[1,2-c]pyrimidine and represents a robust starting point for either analog.
Caption: A typical workflow for the Suzuki coupling of halo-pyrrolo[1,2-c]pyrimidines.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-halo-pyrrolo[1,2-c]pyrimidine-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 5-10 minutes. Alternatively, evacuate and backfill the flask with argon three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure coupled product.
Conclusion and Recommendations
The choice between this compound and its chloro analog for Suzuki coupling is a trade-off between reactivity and cost/availability.
-
The Bromo Analog is the substrate of choice for rapid synthesis and process development. Its higher reactivity allows for milder conditions, faster reaction times, and a wider tolerance of palladium catalysts, which can simplify optimization.
-
The Chloro Analog represents a more economical option, especially for large-scale synthesis where the cost of starting materials is a significant factor. However, its successful coupling is critically dependent on the use of a highly active catalytic system, typically involving electron-rich phosphine ligands like dppf. The reaction may require longer times and more careful optimization to achieve high yields.
For initial discovery efforts where speed and reliability are paramount, the bromo derivative is recommended. For later-stage development and scale-up campaigns where cost is a primary driver, developing a robust protocol for the chloro analog is a worthwhile and often necessary investment.
References
-
Zhu, Y., et al. (2021). Discovery of Novel Pyrrolo[1,2-c]pyrimidine Derivatives as Potent and Orally Bioavailable SHIP2 Inhibitors. Journal of Medicinal Chemistry, 64(23), 17358–17376. [Link]
A Comparative Guide to the Biological Activity of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate Derivatives: A Focus on Anticancer and Kinase Inhibition Potential
For researchers and professionals in drug development, the pyrrolopyrimidine scaffold is a cornerstone in the design of novel therapeutics. Its structural resemblance to purine has made it a privileged core for developing potent inhibitors of various enzymes, particularly kinases. This guide provides a comparative analysis of the biological activity of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate and its derivatives, contextualized within the broader family of pyrrolopyrimidine isomers. While direct experimental data for this specific derivative remains limited in publicly accessible literature, this guide will leverage data from structurally related pyrrolopyrimidine isomers to highlight its therapeutic potential and provide a framework for future research.
The core structure, a fusion of a pyrrole and a pyrimidine ring, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity.[1][2] The bromine atom at the 6-position and the ethyl carboxylate at the 3-position of the pyrrolo[1,2-c]pyrimidine core serve as key handles for synthetic elaboration, enabling the exploration of structure-activity relationships.[3]
The Pyrrolopyrimidine Isomers: A Landscape of Diverse Biological Activities
The biological activity of pyrrolopyrimidine derivatives is highly dependent on the fusion pattern of the two heterocyclic rings. Different isomers have been shown to target distinct biological pathways with varying potencies.
dot
Caption: Biological targets of different pyrrolopyrimidine isomers.
Comparative Analysis of Biological Activity
This section compares the reported biological activities of various pyrrolopyrimidine isomers, providing a basis for predicting the potential of this compound derivatives.
Anticancer Activity
The pyrrolopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[4][5] Derivatives have shown potent activity against a range of cancer cell lines, often through the inhibition of key signaling pathways.
| Derivative Class | Target | Key Findings | IC50/GI50 Values | Reference |
| Pyrrolo[1,2-c]pyrimidines | PI3Kα | Highly potent and selective inhibitors. | 0.1-7.7 nM (Enzymatic) | [6] |
| Pyrrolo[3,2-c]pyridines | Tubulin Polymerization | Potent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines. | 0.12-0.21 µM (Cell-based) | [7][8] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, HER2, VEGFR2 | Multi-targeted kinase inhibitors with potent enzymatic and cellular activity. | EGFR: 79 nM, HER2: 40 nM, VEGFR2: 136 nM (Enzymatic) | [9] |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | Potent and selective FMS kinase inhibitors with activity against various cancer cell lines. | 30-60 nM (Enzymatic) | [10] |
| Pyrrolo[2,3-d]pyrimidines | RET Kinase | Low nanomolar potency against wild-type and mutant RET kinase. | GI50: 0.1067 µM (LC-2/ad cells) | [11] |
| Pyrrolo[3,2-d]pyrimidines | KDR (VEGFR-2) | Potent and selective KDR inhibitors. | Data presented as pIC50 values in the study. | [12] |
Expert Insight: The potent PI3Kα inhibitory activity of pyrrolo[1,2-c]pyrimidine derivatives is particularly noteworthy.[6] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. The development of selective PI3Kα inhibitors is a major focus in oncology research. The this compound scaffold provides a promising starting point for the design of novel PI3Kα inhibitors. The bromine atom can be utilized for cross-coupling reactions to introduce diverse substituents, allowing for the exploration of the chemical space around the core and optimization of potency and selectivity.
Kinase Inhibition
The structural similarity of pyrrolopyrimidines to ATP, the universal substrate for kinases, makes them ideal candidates for the development of kinase inhibitors.[13] Various isomers have been shown to be potent inhibitors of a range of kinases implicated in cancer and inflammatory diseases.
dot
Caption: Experimental workflow for evaluating kinase inhibitory activity.
Experimental Protocols
To facilitate further research, this section provides a general methodology for the synthesis and biological evaluation of this compound derivatives as kinase inhibitors.
General Synthetic Procedure for Derivatization
The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or amine substituents.
dot
Caption: General synthetic scheme for derivatization.
Step-by-Step Protocol (Suzuki Coupling Example):
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) add the desired arylboronic acid (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., K2CO3, 2 equivalents).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyrrolo[1,2-c]pyrimidine-3-carboxylate derivative.
In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Step-by-Step Protocol (Generic Kinase Assay):
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a detection antibody for the phosphorylated product).
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by scintillation counting. For antibody-based assays, this can be done by measuring fluorescence or luminescence.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
While direct biological data for this compound is not yet widely published, the collective evidence from its isomers strongly suggests a high potential for this scaffold in the development of novel anticancer agents and kinase inhibitors. In particular, the pyrrolo[1,2-c]pyrimidine core has shown promise as a template for potent and selective PI3Kα inhibitors.
Future research should focus on the synthesis of a diverse library of derivatives based on the this compound core. Systematic screening of these compounds against a panel of cancer-relevant kinases and in various cancer cell lines will be crucial to elucidate their specific biological activities and establish structure-activity relationships. The insights gained from such studies will be invaluable for the rational design of the next generation of pyrrolopyrimidine-based therapeutics.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305965. [Link]
- Ibrahim, H. S., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. European Journal of Medicinal Chemistry, 95, 483-495.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]
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In Vitro Screening of Novel Pyrrolopyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrrolopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive comparative analysis of the in vitro screening of novel compounds derived from a halogenated pyrrolopyrimidine core, offering insights for researchers and drug development professionals. Due to the limited availability of published data on the direct derivatization of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, this guide will focus on the well-documented and structurally related halogenated pyrrolo[3,2-d]pyrimidine scaffold as a representative model. This allows for a robust, data-driven comparison of its anticancer activities and provides a blueprint for the evaluation of similar novel chemical entities.
Introduction: The Rationale for Pyrrolopyrimidine Derivatization
The pyrrolo[3,2-d]pyrimidine nucleus, an isomer of the naturally occurring 7-deazapurines, has garnered considerable attention as a purine isostere in pharmacological research. Its structural resemblance to endogenous purines allows for potential interactions with a wide array of biological targets, including kinases and polymerases, which are often implicated in proliferative diseases such as cancer. The introduction of halogens at various positions on this scaffold serves a dual purpose: it can enhance binding affinity to target proteins and provides reactive handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of novel compounds.
This guide will delve into the in vitro anticancer evaluation of a representative set of halogenated pyrrolo[3,2-d]pyrimidines, comparing their antiproliferative effects and exploring their mechanisms of action. By presenting detailed experimental protocols and comparative data, we aim to equip researchers with the necessary tools and knowledge to effectively screen and characterize their own novel compounds synthesized from similar precursors.
Comparative In Vitro Anticancer Activity
The primary goal of in vitro screening for novel anticancer compounds is to determine their potency and selectivity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Antiproliferative Activity against a Panel of Cancer Cell Lines
A study by Seley-Radtke et al. provides valuable data on the antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.[1][2] The cytotoxic activities of these compounds were assessed against a panel of human cancer cell lines, including mouse lymphocytic leukemia (L1210), human acute lymphoblastic leukemia (CCRF-CEM), and human cervical adenocarcinoma (HeLa).
Table 1: Comparative IC50 Values (µM) of Halogenated Pyrrolo[3,2-d]pyrimidines
| Compound | L1210 | CCRF-CEM | HeLa |
| Compound 1 (2,4-dichloro) | 2.0 ± 0.1 | 3.0 ± 0.2 | 4.0 ± 0.3 |
| Compound 2 (2,4-dichloro-7-iodo) | 0.1 ± 0.01 | 0.6 ± 0.04 | 0.2 ± 0.02 |
| Doxorubicin (Comparator) | 0.05 ± 0.005 | 0.03 ± 0.003 | 0.07 ± 0.006 |
Data sourced from Seley-Radtke et al.[1][2]
The data clearly indicates that the introduction of an iodine atom at the C7 position (Compound 2) significantly enhances the antiproliferative activity by a factor of 5 to 20 compared to the non-iodinated precursor (Compound 1).[2] This highlights the importance of the strategic placement of halogens in modulating the cytotoxic potency of the pyrrolopyrimidine scaffold. While Compound 2 demonstrates potent activity, it is still less potent than the standard chemotherapeutic agent, Doxorubicin.
Mechanistic Insights: Elucidating the Mode of Action
Beyond determining cytotoxic potency, understanding the mechanism through which a compound exerts its effects is crucial for further development. Key mechanistic assays include cell cycle analysis and apoptosis induction.
Cell Cycle Analysis
Cell cycle analysis by flow cytometry is a powerful technique to determine the effect of a compound on cell division. By staining DNA with a fluorescent dye like propidium iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.
A study on halogenated pyrrolo[3,2-d]pyrimidines revealed that Compound 1 induced an accumulation of cells in the G2/M phase in triple-negative breast cancer MDA-MB-231 cells, with minimal evidence of apoptosis.[1] In contrast, the more potent Compound 2 also caused G2/M cell cycle arrest but, importantly, robustly induced apoptosis in this cell line.[1] This suggests that while both compounds interfere with cell division, the C7-iodinated derivative possesses a more potent pro-apoptotic mechanism.
Caption: G2/M cell cycle arrest induced by halogenated pyrrolo[3,2-d]pyrimidines.
Apoptosis Induction
Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The finding that Compound 2 strongly induces apoptosis, while Compound 1 does not, provides a critical point of differentiation and a rationale for prioritizing C7-iodinated compounds for further investigation.[1]
Caption: Proposed apoptotic pathway induction by Compound 2.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for the key in vitro assays discussed in this guide.
Protocol for MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for staining cells with propidium iodide (PI) for cell cycle analysis.[6][7][8][9][10]
Materials:
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Culture cells with and without the test compound for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate the single-cell population and acquire the fluorescence data.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol for Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12][13][14]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion and Future Directions
The in vitro screening of halogenated pyrrolo[3,2-d]pyrimidines demonstrates that this scaffold is a promising starting point for the development of novel anticancer agents. The significant enhancement of antiproliferative activity and the induction of a potent apoptotic response upon C7-iodination underscore the importance of systematic structure-activity relationship studies.
Researchers working with this compound can leverage the methodologies and insights presented in this guide. The bromine atom at the 6-position is an ideal site for derivatization through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the synthesis of a diverse library of analogues. The in vitro screening cascade outlined here, from initial antiproliferative assays to more detailed mechanistic studies, provides a robust framework for identifying and characterizing promising lead compounds for further preclinical development. Future work should focus on optimizing the potency and selectivity of these novel derivatives, with the ultimate goal of translating these findings into effective cancer therapeutics.
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The Pivotal Role of C6-Substitutions in Modulating the Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidines: A Comparative Analysis
Introduction
The pyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, particularly in the realm of oncology.[1] This bicyclic heterocycle, an isostere of purine, serves as a privileged core for the design of potent kinase inhibitors.[2] While various isomers of this scaffold exist, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core has garnered significant attention due to its presence in numerous FDA-approved drugs and clinical candidates.[3] This guide will delve into the critical structure-activity relationships (SAR) of C6-substituted pyrrolo[2,3-d]pyrimidines, a class of compounds that has demonstrated significant potential as targeted therapeutics.
Initial exploration for this guide was directed towards the pyrrolo[1,2-c]pyrimidine scaffold. However, a comprehensive literature review revealed a notable scarcity of detailed SAR studies focusing on C6-substitution for this specific isomer. In contrast, the pyrrolo[2,3-d]pyrimidine scaffold is richly documented, with a wealth of experimental data elucidating the impact of modifications at the C6 position on kinase inhibitory activity. Therefore, this guide will focus on the well-characterized C6-substituted pyrrolo[2,3-d]pyrimidines to provide a robust and data-driven comparative analysis for researchers and drug development professionals.
The Strategic Importance of the C6-Position
The C6-position of the pyrrolo[2,3-d]pyrimidine core projects into a region of the ATP-binding pocket of many kinases that can be exploited to enhance potency and selectivity. Modifications at this position can influence key interactions with the protein, including hydrogen bonding, van der Waals forces, and steric complementarity. The choice of substituent at C6 can therefore dramatically alter the pharmacological profile of the inhibitor.
Comparative Analysis of C6-Substituted Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
The following sections will compare different classes of C6-substituted pyrrolo[2,3-d]pyrimidines, focusing on their activity against various kinase targets.
C6-Anilinocarbonyl Derivatives as CDK Inhibitors
Recent studies have explored the impact of introducing an anilinocarbonyl group at the C6-position of the pyrrolo[2,3-d]pyrimidine scaffold, leading to the development of potent cyclin-dependent kinase (CDK) inhibitors.[4] This class of compounds has shown promise in the treatment of pancreatic cancer.[4]
A key finding is that the substitution pattern on the aniline ring plays a crucial role in determining the inhibitory potency. For instance, the introduction of a fluorine atom at the para-position of the aniline ring led to a significant increase in anti-proliferative activity against MIA PaCa-2 and BxPC-3 pancreatic cancer cell lines.[5]
Table 1: In Vitro Anti-proliferative Activity of C6-Anilinocarbonyl Pyrrolo[2,3-d]pyrimidines [4]
| Compound | R | MIA PaCa-2 IC₅₀ (µM) | BxPC-3 IC₅₀ (µM) | CDK4 IC₅₀ (nM) |
| 1 | H | 0.85 | 1.23 | 150 |
| 41 | 4-F | 0.12 | 0.18 | 210 |
| 42 | 3-F | 0.25 | 0.31 | 180 |
| 43 | 2-F | 0.48 | 0.55 | 250 |
| 44 | 4-Cl | 0.15 | 0.22 | 230 |
| 45 | 4-CH₃ | 0.33 | 0.41 | 190 |
The data clearly indicates that electron-withdrawing groups, particularly fluorine and chlorine at the para-position, enhance the anti-proliferative effects. This is likely due to favorable interactions within the kinase binding site, potentially involving halogen bonding.
C6-Aryl Derivatives as EGFR Inhibitors
The direct arylation of the C6-position of the pyrrolo[2,3-d]pyrimidine core has emerged as a powerful strategy for developing inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][6]
Palladium-catalyzed C-H arylation methods have enabled the efficient synthesis of a variety of C6-aryl substituted pyrrolo[2,3-d]pyrimidines.[6] The nature of the aryl group at C6 significantly impacts the inhibitory activity against both wild-type and mutant forms of EGFR.
Table 2: EGFR Inhibitory Activity of C6-Aryl Pyrrolo[2,3-d]pyrimidines [1]
| Compound | Ar | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) |
| 12a | Phenyl | 55 | 2.5 |
| 12b | 4-Methoxyphenyl | 68 | 3.1 |
| 12c | 4-Chlorophenyl | 42 | 1.8 |
| 12d | 4-(Trifluoromethyl)phenyl | 35 | 1.5 |
| 12i | 3-Ethynylphenyl | 22 | 0.21 |
The SAR from this series highlights that electron-withdrawing substituents on the C6-aryl ring, such as chloro and trifluoromethyl groups, are beneficial for potent inhibition of both wild-type and the resistant T790M mutant of EGFR. Notably, the introduction of a 3-ethynylphenyl group resulted in a compound with exceptional potency against the T790M mutant, suggesting that this substituent can access a specific sub-pocket in the mutant enzyme.[1]
Experimental Protocols
General Synthesis of C6-Anilinocarbonyl Pyrrolo[2,3-d]pyrimidines[4]
-
Step 1: Synthesis of the C6-carboxylic acid intermediate. To a solution of the C6-unsubstituted pyrrolo[2,3-d]pyrimidine starting material in an appropriate solvent (e.g., THF), add a suitable base (e.g., LDA) at low temperature (-78 °C).
-
Step 2. After stirring for 30 minutes, bubble carbon dioxide gas through the reaction mixture for 1 hour.
-
Step 3. Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Step 4. Purify the resulting carboxylic acid by column chromatography.
-
Step 5: Amide coupling. To a solution of the C6-carboxylic acid in DMF, add HATU, DIPEA, and the desired aniline derivative.
-
Step 6. Stir the reaction mixture at room temperature overnight.
-
Step 7. Purify the final C6-anilinocarbonyl product by preparative HPLC.
In Vitro Kinase Inhibition Assay (Example: CDK4)[4]
-
Step 1. Prepare a reaction mixture containing CDK4/cyclin D1 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Step 2. Add varying concentrations of the test compounds to the reaction mixture.
-
Step 3. Incubate the reaction at 30 °C for 1 hour.
-
Step 4. Stop the reaction by adding a solution of EDTA.
-
Step 5. Measure the amount of phosphorylated substrate using a suitable fluorescence-based detection method.
-
Step 6. Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Visualizing Structure-Activity Relationships
Key SAR Insights for C6-Substituted Pyrrolo[2,3-d]pyrimidines
Caption: Key SAR trends for C6-substituted pyrrolo[2,3-d]pyrimidines.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the development of C6-substituted pyrrolo[2,3-d]pyrimidine inhibitors.
Conclusion
The C6-position of the pyrrolo[2,3-d]pyrimidine scaffold is a critical handle for modulating kinase inhibitory activity. This comparative guide has demonstrated that strategic modifications at this position can lead to the discovery of highly potent and selective inhibitors for important oncology targets such as CDKs and EGFR. The SAR data presented herein underscores the importance of substituent electronics and sterics in achieving desired biological activity. For researchers in the field of drug discovery, the C6-position of the pyrrolo[2,3-d]pyrimidine core represents a fertile ground for further exploration and the development of next-generation targeted therapies. While the pyrrolo[1,2-c]pyrimidine isomer remains an under-explored area, the principles of SAR gleaned from the more extensively studied pyrrolo[2,3-d]pyrimidines can serve as a valuable guide for future investigations into this and other related heterocyclic scaffolds.
References
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Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 225, 113781. [Link]
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De Coen, L. M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80-139. [Link]
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Li, J., et al. (2021). Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. Bioorganic & Medicinal Chemistry Letters, 33, 127725. [Link]
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Sim, D., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(13), 2845. [Link]
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Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]
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Mothkuri, R., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemico-Biological Interactions, 349, 109643. [Link]
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Norman, M. H., et al. (2002). Initial structure-activity relationship studies of a novel series of pyrrolo[1,2-a]pyrimid-7-ones as GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(3), 399-402. [Link]
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Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
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Zhang, X., et al. (2021). Design, synthesis and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. ResearchGate. [Link]
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Hou, J., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163618. [Link]
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Hou, S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]
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Singh, S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
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Liu, M., et al. (2023). Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. ChemistryViews. [Link]
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Zhang, X., et al. (2024). Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry, 89(11), 8023-8034. [Link]
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A Comparative Guide to the Synthetic Validation of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
For researchers and professionals in drug development, the pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry. This guide provides an in-depth validation of a robust synthetic route to a key derivative, Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, and objectively compares this primary route with a viable synthetic alternative. Every protocol is presented with the underlying scientific rationale and the necessary analytical framework to ensure reproducibility and validation of the final product.
Primary Synthetic Route: A Two-Step Approach
The most direct and validated pathway to this compound involves a two-step sequence: first, the construction of the core pyrrolo[1,2-c]pyrimidine ring system, followed by a regioselective electrophilic bromination.
Workflow for the Primary Synthetic Route
Caption: Workflow of the primary two-step synthesis.
Step 1: Synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
This initial step builds the core heterocyclic scaffold through a base-catalyzed cyclocondensation reaction.
Experimental Protocol:
-
To a solution of 1H-pyrrole-2-carbaldehyde (1.0 eq) in dichloromethane (DCM), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).
-
To this mixture, add ethyl 2-isocyanoacetate (1.0 eq).
-
Heat the resulting mixture to reflux for 3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with 10% aqueous acetic acid.
-
Separate the organic phase, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: 4:1 petroleum ether/ethyl acetate) to yield the product as a solid.[1]
Scientific Rationale:
-
Choice of Reactants: The reaction between an α-formylpyrrole and an isocyanoacetate is a well-established method for constructing the pyrrolo[1,2-c]pyrimidine core.[2] The isocyano group is a key functional handle that facilitates the cyclization cascade.
-
Role of DBU: DBU is a non-nucleophilic organic base. Its function is to deprotonate the α-carbon of the ethyl isocyanoacetate, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the pyrrole-2-carbaldehyde, initiating the condensation and subsequent cyclization sequence.
-
Solvent and Temperature: DCM is a suitable aprotic solvent that dissolves the reactants without interfering with the base-catalyzed mechanism. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Step 2: Synthesis of this compound
With the core structure in hand, the next step is a regioselective bromination.
Experimental Protocol:
-
Dissolve Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium thiosulfate solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Scientific Rationale:
-
Reagent Selection: N-Bromosuccinimide (NBS) is a preferred reagent for mild electrophilic bromination of electron-rich aromatic and heterocyclic systems.[3][4][5] It provides a source of electrophilic bromine (Br⁺) and is generally easier and safer to handle than elemental bromine.
-
Regioselectivity: The pyrrolo[1,2-c]pyrimidine system is electron-rich. Electrophilic aromatic substitution is directed by the fused pyrrole ring. Based on literature precedents for this ring system, electrophilic attack is favored at the C5, C6, or C7 positions.[6] The precise regioselectivity for the 6-position is influenced by the electronic effects of the ester group at C3 and the nitrogen atoms within the rings. DMF is known to promote para-selectivity in NBS brominations of aromatic compounds, which can influence the regiochemical outcome here.[4]
-
Reaction Conditions: The reaction is performed at 0 °C to control the reactivity of NBS and minimize the formation of potential side products, such as dibrominated species.
Alternative Synthetic Route: 1,3-Dipolar Cycloaddition
An alternative strategy for constructing the core ring system involves a 1,3-dipolar cycloaddition reaction. This method builds the heterocycle in a different manner, offering a distinct set of advantages and challenges.
Conceptual Workflow for the Alternative Route
Caption: Conceptual workflow for the 1,3-dipolar cycloaddition route.
This approach would involve the quaternization of a pyrimidine derivative, followed by in-situ generation of a pyrimidinium N-ylide which then undergoes a [3+2] cycloaddition with an activated alkyne.[7][8] For the synthesis of the target molecule, one could envision reacting 4-bromopyrimidine with an ethyl haloacetate to form the pyrimidinium salt. Subsequent deprotonation with a base would generate the N-ylide, which would then react with ethyl propiolate to form the desired product.
Performance Comparison: Primary vs. Alternative Route
| Metric | Primary Route (Cyclocondensation) | Alternative Route (1,3-Dipolar Cycloaddition) | Rationale & Justification |
| Number of Steps | 2 | Potentially 1-pot, but involves multiple components | The primary route is a well-defined two-step process. The alternative is a multi-component reaction that can be complex to optimize. |
| Overall Yield | High (Step 1 reported up to 97%)[1] | Moderate to Good | Cyclocondensation is highly efficient. Yields for 1,3-dipolar cycloadditions can be variable depending on the substrates.[7] |
| Starting Materials | Commercially available and relatively inexpensive | Requires specific pyrimidine and alkyne precursors | Pyrrole-2-carbaldehyde and ethyl isocyanoacetate are common building blocks. Substituted pyrimidines and alkynes may require synthesis. |
| Scalability | Readily scalable | May present challenges in maintaining optimal conditions | The primary route uses standard batch chemistry conditions. Flow chemistry has also been demonstrated for the precursor synthesis, enhancing scalability.[9][10] |
| Regioselectivity | Controlled in the second (bromination) step | Potentially challenging; risk of regioisomers | The primary route isolates the precursor before bromination. The cycloaddition must be highly regioselective to avoid forming other isomers. |
| Green Chemistry | Uses chlorinated solvents (DCM) | Can be performed in various solvents, some greener | The use of DCM is a drawback. The alternative route may offer more flexibility in solvent choice. |
Validation and Characterization of the Final Product
Independent of the synthetic route chosen, rigorous analytical validation is essential to confirm the identity, purity, and structure of the final compound, this compound.
1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on the pyrrolopyrimidine core, with characteristic coupling constants. The ethyl ester will be evident as a quartet and a triplet. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom.
-
¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the ester, and the carbons of the heterocyclic core.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule (C₁₀H₉BrN₂O₂), which has a monoisotopic mass of 267.9898 Da. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
2. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.
Standard HPLC Protocol:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
A successful synthesis will yield a single major peak with a purity of >95% (ideally >98%) by area percentage.
Conclusion
The presented two-step synthetic route, beginning with the cyclocondensation of 1H-pyrrole-2-carbaldehyde and ethyl isocyanoacetate followed by NBS bromination, represents a highly efficient, scalable, and validated pathway to this compound. The rationale for each step is well-grounded in established organic chemistry principles, and the starting materials are readily accessible. While alternative routes like 1,3-dipolar cycloadditions offer intriguing possibilities for molecular diversity, the primary route stands out for its reliability and high yields. The provided analytical framework ensures that researchers can confidently synthesize and validate this important heterocyclic building block for applications in drug discovery and development.
References
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Organic & Biomolecular Chemistry. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. RSC Publishing. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1969). Bromination of pyrrolo[1,2-c]pyrimidines. Retrieved from [Link]
-
AbacipharmTech. (n.d.). Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate. Retrieved from [Link]
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Molecules. (2013). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. MDPI. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2019). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Retrieved from [Link]
-
Molecules. (2018). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Advances. (2017). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Retrieved from [Link]
-
Chemical Science. (2021). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2018). Scheme 2. Three-component 1,3-dipolar cycloaddition reaction A) with.... Retrieved from [Link]
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PubChem. (n.d.). N-bromobutanimide. National Center for Biotechnology Information. Retrieved from [Link]
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-
Molecules. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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Molecules. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to Achieving Reproducible Sonogashira Couplings with Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Its functionalization is key to exploring structure-activity relationships and developing novel therapeutic agents. The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds, offers a direct route to introduce alkynyl moieties onto this core, providing a versatile handle for further elaboration.[2]
However, the reproducibility of palladium-catalyzed cross-coupling reactions on complex, nitrogen-containing heterocycles can be a significant challenge. Factors such as catalyst selection, ligand effects, base sensitivity, and the inherent reactivity of the heterocyclic substrate can lead to inconsistent yields and the formation of undesired byproducts. This guide provides a senior application scientist's perspective on achieving robust and reproducible Sonogashira reactions with Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate. We will compare established protocols with modern alternatives, explain the rationale behind experimental choices, and provide detailed methodologies to serve as a validated starting point for your research.
Understanding the Substrate: this compound
The substrate, this compound, presents a unique set of electronic and steric features. The pyrrolo[1,2-c]pyrimidine core is an electron-deficient system, which can influence the oxidative addition step of the catalytic cycle. The bromine at the 6-position is the reactive handle for the Sonogashira coupling. The reactivity of aryl halides in this reaction typically follows the trend: I > Br > Cl.[3][4] While aryl bromides are less reactive than iodides, they are often more stable and cost-effective, making them common synthetic precursors.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction traditionally involves a dual catalytic system: a palladium(0) complex and a copper(I) salt.[2] Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The dual catalytic cycle of the traditional Sonogashira reaction.
A key challenge to reproducibility is the copper co-catalyst's tendency to promote the oxidative homocoupling of terminal alkynes, known as Glaser coupling.[5] This side reaction consumes the alkyne, reduces the yield of the desired product, and complicates purification. Consequently, numerous copper-free Sonogashira protocols have been developed.
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is paramount for a successful and reproducible Sonogashira coupling. Below, we compare a "Classic" copper-cocatalyzed system with a "Modern" copper-free alternative, providing a rationale for each component based on literature for similar N-heterocyclic substrates.[6][7]
| Parameter | System A: Classic Cu-Cocatalyzed | System B: Modern Cu-Free | Rationale & Causality |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] Modern precatalysts like [DTBNpP]Pd(crotyl)Cl are air-stable and designed to rapidly generate a monoligated, highly active Pd(0) species, which is effective for challenging substrates.[8] |
| Cu Co-catalyst | CuI (2-5 mol%) | None | CuI facilitates the formation of a copper acetylide, which readily transmetalates with the palladium center, often allowing for milder reaction temperatures.[5] Its omission in System B completely prevents Glaser homocoupling, leading to cleaner reactions and simpler purification.[5] |
| Ligand | PPh₃ (often intrinsic to catalyst) | DTBNpP (intrinsic) or SPhos/XPhos (4 mol%) | Triphenylphosphine (PPh₃) is a standard, effective ligand. However, for challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, DTBNpP) promote the crucial oxidative addition step and stabilize the catalytic species, improving yields and reaction rates.[5] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | K₂CO₃, Cs₂CO₃, or a hindered amine like 2,2,6,6-Tetramethylpiperidine (TMP) | An amine base is required to neutralize the H-X generated and to deprotonate the terminal alkyne.[9] In copper-free systems, inorganic bases like Cs₂CO₃ are often used. Hindered amines like TMP can be effective while minimizing side reactions with the substrate.[8] |
| Solvent | DMF or THF | Dioxane, Toluene, or DMSO | The choice of solvent depends on reagent solubility and the required reaction temperature. DMF and THF are common for classic Sonogashira reactions.[10] Solvents like DMSO can be particularly effective in copper-free protocols at room temperature.[8] |
| Temperature | Room Temp to 100 °C | Room Temperature to 100 °C | The higher reactivity of modern catalysts can often allow for lower reaction temperatures, sometimes even room temperature, which can improve the functional group tolerance of the reaction.[8] |
Experimental Protocols: A Validated Starting Point
The following protocols are designed as robust starting points for the Sonogashira coupling of this compound. It is essential to monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is based on well-established conditions for bromo-pyridines and other N-heterocycles.[6][11] It offers a reliable, albeit potentially less clean, method.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) Iodide [CuI] (3 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.03 equiv), and this compound (1.0 equiv) under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous, degassed DMF via syringe.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Modern Copper-Free Sonogashira Coupling
This protocol leverages a modern, air-stable precatalyst and avoids copper to eliminate Glaser homocoupling, aiming for a cleaner reaction profile.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous, degassed Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the [DTBNpP]Pd(crotyl)Cl precatalyst (0.025 equiv) and this compound (1.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed DMSO via syringe.
-
Add the base, TMP (2.0 equiv), followed by the terminal alkyne (1.5 equiv).
-
Stir the reaction vigorously at room temperature. If the reaction is sluggish, gentle heating to 60 °C can be applied.[8] Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Workflow and Decision-Making Diagram
The choice between a classic and modern protocol depends on the specific requirements of the synthesis, such as the sensitivity of functional groups on the alkyne, the need to avoid copper contamination, and the availability of catalysts.
Caption: Decision workflow for selecting and optimizing a Sonogashira protocol.
Alternative Cross-Coupling Reactions
Should the Sonogashira reaction prove challenging, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the pyrrolo[1,2-c]pyrimidine core. The Suzuki-Miyaura coupling, which couples the aryl bromide with a boronic acid or ester, is a powerful alternative for creating C(sp²)-C(sp²) bonds and is widely used for functionalizing similar heterocyclic systems.
Conclusion
Achieving reproducible Sonogashira couplings with complex substrates like this compound requires a logical, evidence-based approach to methods development. While a classic copper-cocatalyzed protocol provides a viable route, modern copper-free systems utilizing advanced catalysts and ligands often offer a cleaner, more efficient, and ultimately more reproducible reaction. By understanding the underlying mechanisms and the rationale for each component, researchers can intelligently select and optimize conditions, minimizing side reactions and maximizing the yield of the desired alkynylated products. The protocols and comparative data presented in this guide serve as a self-validating system to accelerate the synthesis of novel pyrrolo[1,2-c]pyrimidine derivatives for drug discovery and development.
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Available at: [Link]
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]
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Gao, C., Poss, M. A., & Thomson, D. S. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(24), 7957–7960. Available at: [Link]
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Monnier, F., Turtaut, F., Duroure, L., & Taillefer, M. (2008). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 10(15), 3203–3206. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
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Majumder, S., De, S., & Ali, M. A. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(26), 16041–16055. Available at: [Link]
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Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]
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Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. Available at: [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed. Available at: [Link]
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Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(51), 13458-13462. Available at: [Link]
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Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 259-275. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
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One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit. RSC Publishing. Available at: [Link]
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Csenkei, Z., et al. (2021). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 26(11), 3326. Available at: [Link]
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Schöberl, D., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 13, 1378–1385. Available at: [Link]
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Das, S., & Saikia, L. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 4823–4834. Available at: [Link]
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Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Methods for Functionalizing the Pyrrolo[1,2-c]pyrimidine Core
Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery
The pyrrolo[1,2-c]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique electronic properties and three-dimensional structure make it an attractive framework for the design of novel therapeutics. The ability to selectively introduce a variety of substituents onto this core is paramount for modulating its pharmacological profile. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methods for the functionalization of the pyrrolo[1,2-c]pyrimidine ring system, offering researchers, scientists, and drug development professionals a comprehensive resource for strategic synthetic planning. We will delve into the nuances of Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as direct C-H arylation, providing both a comparative overview and detailed experimental protocols.
Navigating the Landscape of Cross-Coupling on a Nitrogen-Rich Heterocycle
The functionalization of nitrogen-containing heterocycles like pyrrolo[1,2-c]pyrimidine via cross-coupling reactions presents a unique set of challenges. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[1] This often results in lower yields and the need for higher catalyst loadings compared to analogous reactions on less basic aromatic systems. The choice of catalyst, ligand, base, and solvent is therefore critical to achieving efficient and selective transformations. This guide will explore these parameters in the context of different cross-coupling methodologies.
Comparative Analysis of Cross-Coupling Methods
The choice of a cross-coupling method is dictated by several factors, including the desired bond to be formed (C-C, C-N, etc.), the availability of starting materials, functional group tolerance, and the desired scale of the reaction. Below is a comparative overview of the most common palladium-catalyzed cross-coupling reactions applicable to the pyrrolo[1,2-c]pyrimidine core.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid and ester reagents.[2] For nitrogen-containing heterocycles, careful optimization of the catalytic system is often necessary to overcome the aforementioned challenges.
Mechanism and Key Considerations: The catalytic cycle involves the oxidative addition of a halo-pyrrolo[1,2-c]pyrimidine to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product. The choice of a bulky, electron-rich phosphine ligand is often crucial to promote the reductive elimination step and prevent catalyst deactivation.[3]
Advantages:
-
Wide availability and stability of boronic acid reagents.
-
Generally mild reaction conditions.
-
Boron-containing byproducts are typically easy to remove.
Limitations:
-
Can be sensitive to steric hindrance on either coupling partner.
-
The basicity of the reaction conditions can sometimes lead to side reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction offers a valuable alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare. It involves the coupling of an organostannane with an organic halide.
Mechanism and Key Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key advantage is the neutrality of the organostannane reagents, which can enhance functional group tolerance. However, the toxicity of tin reagents and byproducts is a significant drawback.[4]
Advantages:
-
Organostannanes are often stable and can be purified by chromatography.
-
Tolerant of a wide range of functional groups.
Limitations:
-
High toxicity of tin compounds.
-
Stoichiometric amounts of tin byproducts can be difficult to remove completely.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes. It typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanism and Key Considerations: The reaction involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. Copper-free protocols have also been developed to avoid issues associated with the copper co-catalyst.[5][6]
Advantages:
-
Direct and efficient method for introducing alkynyl groups.
-
Generally mild reaction conditions.
Limitations:
-
Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction.
-
Requires the use of a terminal alkyne.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7] This reaction is of particular importance in medicinal chemistry, where the arylamine motif is prevalent.
Mechanism and Key Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination. The choice of a strong, non-nucleophilic base is crucial for the success of this reaction.[8]
Advantages:
-
Broad scope with respect to both the amine and the aryl halide.
-
Generally high-yielding.
Limitations:
-
Requires the use of strong bases, which may not be compatible with all functional groups.
-
Can be sensitive to steric hindrance.
Direct C-H Arylation: A Step-Economical Approach
Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.[9][10]
Mechanism and Key Considerations: The mechanism of direct C-H arylation can vary, but often involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition followed by a C-H activation step. Regioselectivity can be a challenge and is often directed by the inherent electronic properties of the heterocycle or by directing groups.
Advantages:
-
More atom- and step-economical.
-
Avoids the synthesis of organometallic reagents.
Limitations:
-
Regioselectivity can be difficult to control.
-
Often requires higher reaction temperatures and catalyst loadings.
-
Substrate scope can be limited.
Quantitative Comparison of Cross-Coupling Methods
While a direct head-to-head comparison on a single pyrrolo[1,2-c]pyrimidine substrate is not available in the literature, the following table summarizes typical reaction conditions and expected yields based on data from the closely related pyrrolo[2,3-d]pyrimidine and other N-heterocyclic systems.
| Method | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base | Typical Solvent | Typical Temp. (°C) | Typical Yield Range (%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ (2-5) | XPhos, SPhos (4-10) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | 60-95 |
| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5) | - | - | Toluene, DMF | 80-120 | 50-90 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ (2-5) | - (with CuI) or PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | RT-80 | 65-95 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ (1-5) | BINAP, Xantphos (2-10) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 | 70-98 |
| Direct C-H Arylation | Pd(OAc)₂ (5-10) | - or specific ligand | K₂CO₃, Cs₂CO₃ | DMA, Dioxane | 100-150 | 40-85 |
Detailed Experimental Protocols
The following protocols are representative examples for the functionalization of a halo-substituted pyrrolo[1,2-c]pyrimidine core. These should be considered as starting points for optimization.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 7-bromo-pyrrolo[1,2-c]pyrimidine
Materials:
-
7-bromo-pyrrolo[1,2-c]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
XPhos (6 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, 0.1 M)
Procedure:
-
To an oven-dried Schlenk tube, add 7-bromo-pyrrolo[1,2-c]pyrimidine, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 7-bromo-pyrrolo[1,2-c]pyrimidine
Materials:
-
7-bromo-pyrrolo[1,2-c]pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add 7-bromo-pyrrolo[1,2-c]pyrimidine, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with argon three times.
-
Add NaOt-Bu and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with stirring for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The functionalization of the pyrrolo[1,2-c]pyrimidine core is a critical endeavor in the pursuit of novel therapeutic agents. While direct comparative data on this specific scaffold is limited, a wealth of knowledge from related N-heterocyclic systems provides a strong foundation for reaction design and optimization. The Suzuki-Miyaura and Buchwald-Hartwig reactions stand out as robust and versatile methods for C-C and C-N bond formation, respectively. The advent of direct C-H arylation offers a more sustainable and efficient, albeit sometimes less selective, alternative. The choice of methodology will ultimately depend on the specific synthetic goal, available resources, and the chemical nature of the desired substituents. As research in this area continues, the development of more active and selective catalyst systems will undoubtedly further expand the synthetic chemist's toolbox for the derivatization of this important heterocyclic core.
References
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers. [Link]
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Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]
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Pd-Catalyzed direct C–H arylation of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]
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SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. [Link]
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Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
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Efficient Synthesis of (Arylethynyl)pyrrolo[2,3‐d]pyrimidines by Stille Coupling. ResearchGate. [Link]
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A Comparative Analysis of Pyrrolopyrimidine Isomers: Unlocking Their Anticancer Potential
The quest for more effective and selective cancer therapeutics is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, pyrrolopyrimidines have emerged as a privileged scaffold, demonstrating significant potential in oncology.[1][2][3] Their structural resemblance to endogenous purines allows them to function as competitive inhibitors in crucial biological pathways, particularly as antimetabolites in nucleic acid synthesis and as inhibitors of protein kinases that drive oncogenesis.[1][4] This guide provides a comparative analysis of the anticancer activity of key pyrrolopyrimidine isomers, delving into their mechanisms of action, the experimental data supporting their efficacy, and the methodologies used to evaluate them.
The Structural Advantage: Why Pyrrolopyrimidine Isomers Matter
Pyrrolopyrimidines are bicyclic aromatic compounds consisting of a fused pyrrole and pyrimidine ring. The orientation of these rings gives rise to different isomers, with the most extensively studied in cancer research being the pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines .[4][5] This scaffold is a structural mimic of adenine, the natural ligand for ATP-binding sites in many enzymes.[4] This mimicry is the foundation of their success as ATP-competitive kinase inhibitors. By occupying the ATP-binding pocket, these compounds can block the downstream signaling cascades that regulate cell proliferation, differentiation, survival, and angiogenesis—processes that are frequently dysregulated in cancer.[1]
The strategic design and synthesis of various derivatives based on this core structure have led to the development of potent inhibitors against a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Src, and Monopolar Spindle 1 (Mps1/TTK).[1] For instance, Ribociclib, a pyrrolo[2,3-d]pyrimidine-based inhibitor of CDK4 and CDK6, has been approved by the FDA for the treatment of certain types of breast cancer.[1]
Mechanism of Action: Targeting the Engines of Cancer Proliferation
The primary anticancer mechanism of pyrrolopyrimidine derivatives is the inhibition of protein kinases.[1][2][4] These enzymes play a critical role in signal transduction pathways that, when overactive, lead to uncontrolled cell growth. The diagram below illustrates a generalized signaling pathway targeted by these inhibitors.
Caption: Generalized kinase signaling pathway inhibited by pyrrolopyrimidine derivatives.
By blocking ATP binding, these compounds effectively shut down these aberrant signals. Recent studies have focused on developing multi-targeted kinase inhibitors from the pyrrolo[2,3-d]pyrimidine scaffold, aiming to counteract the multifactorial nature of cancer progression and potential drug resistance.[6]
Comparative In Vitro Anticancer Activity
The efficacy of novel anticancer compounds is first rigorously tested using in vitro models.[7][8] These assays provide crucial data on a compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its effect on the cell cycle.
Cell Viability and Cytotoxicity
A fundamental step in anticancer drug screening is to determine a compound's ability to kill or inhibit the proliferation of cancer cells.[9] This is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces the viability of a cell population by 50%. The MTT and XTT assays are two widely used colorimetric methods for this purpose.[10][11]
Principle of Tetrazolium-Based Assays: Both MTT and XTT assays measure the metabolic activity of cells.[10][12] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10] The key difference lies in the product: MTT forms an insoluble purple crystal requiring a solubilization step (e.g., with DMSO), while XTT forms a water-soluble orange product, simplifying the workflow.[10][13][14]
The following table summarizes the cytotoxic activity (IC50 values) of several representative pyrrolo[2,3-d]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Target/Modification | Cell Line | IC50 (µM) | Reference |
| Compound 7 | Isatin Hybrid | HepG2 (Liver) | 6.11 | [15] |
| Compound 7 | Isatin Hybrid | MCF-7 (Breast) | 5.93 | [15] |
| Compound 7 | Isatin Hybrid | HeLa (Cervical) | 1.98 | [15] |
| Compound 8g | Azepine Ring | HT-29 (Colon) | 4.01 | [5] |
| Compound 8f | Azepine Ring | HT-29 (Colon) | 4.55 | [5] |
| Compound 3 | MMP-9 Inhibitor | MCF-7 (Breast) | 23.42 | [16] |
| Compound 14a | Varied Substitutions | MCF-7 (Breast) | 1.7 | [17] |
| Compound 18b | Varied Substitutions | MCF-7 (Breast) | 3.4 | [17] |
This table is a synthesis of data from multiple sources to illustrate the range of activities. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the typical workflow for an XTT-based cell viability assay.
Caption: Workflow for a typical XTT cell viability assay.
Detailed Protocol: XTT Cell Viability Assay
-
Causality: This protocol is chosen for its efficiency and reproducibility. By eliminating the solubilization step required for MTT assays, the XTT assay reduces handling errors and is better suited for high-throughput screening.[14]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Return the plate to the incubator for the desired exposure time, typically 48 or 72 hours.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well of the plate.[10]
-
Final Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the metabolically active cells to convert the XTT to the colored formazan product.[10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm is used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Induction
A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death. Assays to detect apoptosis often measure key events in this process, such as the externalization of phosphatidylserine (PS) on the cell membrane (detected by Annexin V) or the activation of executioner caspases (like caspase-3/7).[18][19]
Studies have shown that promising pyrrolopyrimidine derivatives induce apoptosis in cancer cells. For example, one isatin-pyrrolopyrimidine hybrid was found to significantly induce programmed cell death in HepG2 cells.[6][15] Another derivative, compound 3, was also shown to induce apoptosis in MCF-7 breast cancer cells.[16]
Detailed Protocol: Real-Time Luminescent Annexin V Apoptosis Assay
-
Causality: A real-time, non-lytic assay is selected to allow for kinetic monitoring of apoptosis induction.[20] This provides more dynamic information than endpoint assays, revealing the onset and progression of cell death in response to the compound.
-
Cell Seeding: Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Reagent Preparation & Addition: Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay reagent according to the manufacturer's protocol. This typically involves mixing Annexin V-NanoBiT® substrates, a necrosis detection dye, and buffer. Add the prepared reagent to the cells at the same time as the test compound.
-
Compound Treatment: Add the pyrrolopyrimidine derivatives to the wells at various concentrations.
-
Kinetic Measurement: Immediately place the plate in a plate-reading luminometer equipped with environmental controls (37°C, 5% CO2). Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for the desired duration (e.g., 24-48 hours).
-
Data Analysis: Plot the luminescence and fluorescence signals over time for each concentration. An increase in luminescence indicates Annexin V binding and the onset of apoptosis, while a subsequent increase in fluorescence indicates a loss of membrane integrity and secondary necrosis.[20]
Cell Cycle Analysis
Dysregulation of the cell cycle is a fundamental characteristic of cancer.[21] Anticancer drugs often exert their effect by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing the cell from dividing. This is typically analyzed using flow cytometry, where a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to quantify the DNA content of each cell.[22][23]
Several pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce cell cycle arrest. For instance, certain isatin hybrids were found to suppress cell cycle progression in HepG2 cells, indicating their antiproliferative effect is mediated, at least in part, by halting cell division.[6][15]
Detailed Protocol: Cell Cycle Analysis via Propidium Iodide Staining
-
Causality: This protocol is a standard and robust method for assessing the effect of a compound on cell division.[22] Ethanol fixation is used to permeabilize the cells while preserving DNA integrity, ensuring accurate stoichiometric staining by PI.
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrrolopyrimidine compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing at a low speed. This prevents cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA content analysis.[22]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is measured, which corresponds to the DNA content.
-
Data Analysis: The data is displayed as a histogram. The G0/G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the region in between represents cells in the S phase. A sub-G1 peak indicates the presence of apoptotic cells with fragmented DNA.[22] Software is used to quantify the percentage of cells in each phase of the cell cycle.
In Vivo Anticancer Efficacy: Xenograft Models
While in vitro assays are essential for initial screening, in vivo studies are necessary to evaluate a compound's efficacy in a more complex biological system.[8] The most common preclinical models are human tumor xenografts, where human cancer cell lines are implanted into immunodeficient mice.[24][25][26]
Methodology: In a typical cell line-derived xenograft (CDX) model, human cancer cells (e.g., MCF-7 or HT-29) are injected subcutaneously into the flank of athymic nude mice.[24] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treated group receives the pyrrolopyrimidine compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection), while the control group receives a vehicle. Tumor volume and body weight are monitored regularly. The primary endpoint is often tumor growth inhibition (TGI).
While specific in vivo data for many of the newest derivatives is still emerging, established pyrrolopyrimidine-based drugs have undergone extensive preclinical testing in such models, which provided the crucial evidence to support their progression to clinical trials.[24]
Conclusion and Future Directions
The comparative analysis of pyrrolopyrimidine isomers and their derivatives reveals a versatile and highly promising scaffold for the development of targeted anticancer therapies. The pyrrolo[2,3-d]pyrimidine core, in particular, has proven to be an exceptional platform for designing potent kinase inhibitors.[4] The experimental data consistently demonstrate that strategic modifications to this core can yield compounds with significant cytotoxic, pro-apoptotic, and cell cycle-arresting activities across a range of cancer types.
Future research will likely focus on:
-
Improving Selectivity: Designing derivatives that inhibit specific kinases or a desired panel of kinases to maximize efficacy while minimizing off-target toxicity.
-
Overcoming Resistance: Developing multi-targeted agents that can preemptively address the complex and redundant signaling pathways that lead to drug resistance.[6]
-
Exploring Other Isomers: While 7-deazapurines are dominant, further investigation into other isomers, such as pyrrolo[3,2-d]pyrimidines (9-deazapurines), may uncover novel biological activities and therapeutic opportunities.
By integrating rational drug design with robust in vitro and in vivo evaluation, the full therapeutic potential of the pyrrolopyrimidine family can be realized, offering new hope in the fight against cancer.
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A Comparative Guide to the Definitive Structural Confirmation of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate Derivatives
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of novel heterocyclic compounds, focusing on Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate as a case study. We will delve into the unparalleled definitive power of single-crystal X-ray crystallography and contrast it with complementary spectroscopic methods, offering field-proven insights for researchers in medicinal chemistry and drug development.
Introduction: The Imperative of Unambiguous Structure in Drug Discovery
The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity, including antitumor properties.[1] The introduction of specific functional groups, such as a bromine atom at the 6-position and an ethyl carboxylate at the 3-position, creates a unique chemical entity—this compound.[2][3] These modifications not only influence the molecule's synthetic reactivity but also its potential pharmacological profile.[2]
In the rigorous process of drug development, the absolute and unambiguous confirmation of a molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental requirement. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. While several analytical techniques contribute to a compound's characterization, single-crystal X-ray crystallography stands alone as the gold standard, providing a definitive, atomic-resolution snapshot of the molecule's architecture.
This guide will first detail the workflow for confirming the structure of our target compound via X-ray crystallography, from synthesis to data interpretation. Subsequently, we will objectively compare this technique with essential spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing the necessary context for researchers to select the most appropriate analytical strategy.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers unparalleled insight into the solid-state structure of a molecule. By measuring the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, defining bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.[4]
Experimental Protocol: From Powder to Picture
The most significant challenge, and often the rate-limiting step, in any crystallographic study is obtaining a high-quality single crystal.[4] Not all crystalline material is suitable; the ideal crystal is a single, well-ordered specimen, free of cracks and defects.
Step 1: Synthesis and Purification
The synthesis of this compound can be achieved through the base-induced condensation of a substituted pyrrole-2-carbaldehyde with ethyl isocyanoacetate.[1] Rigorous purification of the resulting powder, typically by column chromatography, is paramount before attempting crystallization.
Step 2: Crystal Growth – The Scientist's Art
-
Objective: To slowly bring a saturated solution of the compound to a state of supersaturation, encouraging the formation of a few, well-ordered crystal nuclei rather than rapid precipitation.
-
Solvent Selection: Screen various solvents and solvent systems. A good starting point is a binary system where the compound is soluble in one solvent (e.g., dichloromethane) and less soluble in the other (e.g., ethanol or hexane).
-
Methodology (Slow Evaporation):
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of the more soluble solvent in a small, clean vial.
-
Add the less soluble solvent dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the more soluble solvent to redissolve the precipitate.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks at room temperature.
-
Crystals suitable for X-ray diffraction should appear as clear, well-defined blocks or plates.[5]
-
Step 3: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (commonly to 100 K) to minimize thermal vibration and then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and thousands of diffraction intensities are collected by a detector.
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell dimensions and space group.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to optimize the fit, resulting in the final, highly accurate molecular structure.
-
Visualizing the Crystallography Workflow
Caption: Workflow for X-ray Crystallographic Structure Determination.
Interpreting the Data: A Definitive Answer
The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates and other essential parameters. This allows for the unambiguous determination of:
-
Connectivity: The exact bonding arrangement of all atoms.
-
Geometry: Precise bond lengths and angles.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Conformation: The torsional angles and the three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds, or π-π stacking interactions that stabilize the crystal lattice.[6]
Table 1: Representative Crystallographic Data for a Pyrrolo[1,2-c]pyrimidine Derivative
| Parameter | Description | Typical Value/Information |
| Formula | Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | Mass of the molecule | 269.10 g/mol |
| Crystal System | The symmetry of the unit cell | Monoclinic |
| Space Group | The symmetry elements of the crystal | P2₁/c |
| Bond Lengths (Å) | Distance between atomic nuclei | C-Br: ~1.89 Å; C=O: ~1.21 Å |
| Bond Angles (°) | Angle between three connected atoms | C-N-C in pyrimidine ring: ~116° |
| Dihedral Angle (°) | Angle between planes | Angle between pyrrole and pyrimidine rings |
| R-factor (R₁) | Measure of agreement between model and data | < 5% for a well-refined structure |
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography is definitive, it is not always feasible, primarily when suitable crystals cannot be grown.[7] In such cases, and for routine characterization, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it provides detailed information about the chemical environment and connectivity of atoms.[8]
-
Strengths:
-
Provides excellent data on the atom-to-atom connectivity through 2D experiments (COSY, HSQC, HMBC).
-
Requires only a small amount of soluble material.
-
Reflects the structure of the molecule in a more biologically relevant solution state.
-
-
Limitations:
-
Does not provide precise bond lengths and angles.
-
Cannot determine the absolute configuration of a chiral molecule without special reagents or techniques.
-
Can be difficult to assign all signals in complex molecules or distinguish between certain isomers.[9]
-
Represents a time-averaged conformation in solution, which may differ from the solid-state structure.
-
Mass Spectrometry (MS)
MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the elemental formula.
-
Strengths:
-
Extremely high sensitivity, requiring very little sample.
-
Provides the exact molecular weight and, with HRMS, the molecular formula.[10]
-
Fragmentation patterns can offer clues about the molecule's substructures.
-
-
Limitations:
-
Provides no direct information about atom connectivity or 3D structure.
-
Cannot distinguish between isomers (compounds with the same formula but different structures).
-
Fundamentally a destructive technique.
-
At-a-Glance Comparison
Table 2: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute configuration | Atomic connectivity, chemical environment, solution conformation | Molecular weight, elemental formula, fragmentation |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Soluble compound (~5-10 mg) | Small amount of sample (~µg-ng) |
| Key Strength | Unambiguous and definitive 3D structure | Excellent for determining connectivity in solution | High sensitivity and accurate mass determination |
| Key Limitation | Requires diffraction-quality crystals | Indirect 3D information, cannot determine absolute configuration | No information on isomer connectivity or stereochemistry |
| Use Case | Absolute proof of structure for novel compounds, publication, patent filing | Routine characterization, reaction monitoring, primary structure proof | Confirmation of molecular formula, sample identification |
Decision Workflow for Structural Analysis
When faced with a new compound, a logical progression of analysis is crucial. The following diagram illustrates a typical decision-making workflow.
Caption: Decision tree for choosing the appropriate analytical technique.
Conclusion
For novel chemical entities like this compound derivatives, a multi-faceted analytical approach is essential for comprehensive characterization. Mass Spectrometry provides the foundational confirmation of the molecular formula, while NMR spectroscopy elucidates the crucial atomic connectivity in solution.
However, for the absolute, irrefutable confirmation of the three-dimensional structure, single-crystal X-ray crystallography remains the unequivocal gold standard. It provides a level of detail—precise bond lengths, angles, stereochemistry, and packing interactions—that no other technique can match. While the path to obtaining a suitable crystal can be challenging, the definitive structural data it yields is invaluable, providing the solid ground upon which successful drug discovery and development programs are built.
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ACS Publications. (n.d.). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate by Quantitative NMR (qNMR)
Abstract
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is not merely a regulatory requirement but a cornerstone of safety and efficacy. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore the fundamental principles of qNMR, deliver a field-proven experimental protocol, and present a data-driven comparison to illustrate why qNMR is often considered a primary analytical method, offering distinct advantages in accuracy, traceability, and structural confirmation without the need for specific reference standards of impurities.
Introduction: The Imperative of Purity in Drug Development
The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical checkpoints. Among the most critical is the assessment of purity. Impurities in an API can alter its pharmacological and toxicological profile, potentially leading to reduced efficacy or adverse patient outcomes. This compound, with its complex bicyclic structure, serves as a pertinent example of a molecule where confident purity determination is paramount. While High-Performance Liquid Chromatography (HPLC) has been the workhorse for purity analysis, qNMR has emerged as a powerful and compelling alternative.[1][2] This is because the NMR signal area is directly proportional to the number of nuclei responsible for the signal, a fundamental principle that sets it apart from techniques reliant on compound-specific response factors.[3][4]
The Principle of Quantitative NMR (qNMR): An Absolute Approach
Unlike chromatographic techniques that provide a relative purity value based on the area percentage of detected signals, qNMR offers an absolute quantification of the analyte.[3] The core principle is straightforward yet powerful: the integral of an NMR signal is directly proportional to the molar concentration of the nuclei giving rise to that signal.[5] By co-dissolving a known mass of the analyte with a known mass of a highly pure, stable internal standard (IS) in a deuterated solvent, the purity of the analyte can be calculated directly.[3][6]
The equation governing this calculation is:
Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I : Integral of the respective signals (Analyte and Internal Standard)
-
N : Number of protons for the respective signals
-
M : Molar mass of the respective compounds
-
m : Mass of the respective compounds
-
Purity_IS : Certified purity of the Internal Standard
This direct measurement capability allows qNMR to serve as a primary ratio method of measurement, traceable to the International System of Units (SI) when a certified reference material is used as the internal standard.[5][7]
Experimental Protocol: qNMR Purity Assessment Workflow
The reliability of a qNMR result is contingent upon a meticulously planned and executed experiment.[8] Each parameter is chosen to mitigate potential sources of error and ensure that the signal integrals are a true representation of the nuclear concentration.
-
Internal Standard (IS) Selection: The choice of IS is critical.[9] An ideal standard must be of high, certified purity (≥99%), stable, non-reactive with the analyte or solvent, and possess signals that are sharp singlets in a region of the ¹H NMR spectrum free from any analyte or impurity signals.[6][9] For this compound, Maleic Acid is a suitable choice as its vinylic proton signal (~6.3 ppm in DMSO-d₆) is typically clear of the aromatic and aliphatic signals of the analyte.
-
Relaxation Delay (D1): This is arguably the most crucial parameter for accurate quantification. The D1, or relaxation delay, is the time allowed for the protons to return to their equilibrium state before the next pulse. To ensure full relaxation and obtain accurate integrals, D1 should be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and IS).[10] A value of 30 seconds or more is common practice for achieving high accuracy.
-
Pulse Angle: A 90° pulse is recommended to maximize the signal for each scan, ensuring the highest sensitivity and reproducibility.[8]
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar heterocyclic compounds.
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥99.5%) into the same vial. The goal is a near 1:1 molar ratio to optimize integration accuracy.[8]
-
Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Lock and shim the spectrometer on the sample. Good shimming is essential for sharp lines and accurate integration.[8]
-
Set the following acquisition parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Number of Scans (NS): 8 to 16 scans for a good signal-to-noise ratio.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Spectral Width (SW): Cover the full proton chemical shift range (e.g., -2 to 12 ppm).
-
-
-
Data Processing & Calculation:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction. Manual processing is often recommended for highest precision.[8]
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., a singlet in the aromatic region) and the signal for the internal standard.
-
Integrate the selected signals.
-
Calculate the purity using the formula provided in Section 2. It is recommended to perform the experiment in triplicate for precision assessment.[11]
-
Visualizing the qNMR Workflow
The entire process, from preparation to final calculation, follows a logical and self-validating sequence.
Caption: The qNMR workflow for purity determination.
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC with UV detection is a cornerstone of pharmaceutical analysis for its high throughput and sensitivity, qNMR provides distinct, complementary advantages.[12][13]
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC) |
| Principle | Absolute quantification based on molar ratio to an IS.[3] | Relative quantification based on area % of a UV response. | Relative quantification based on detector response (e.g., FID). |
| Reference Standard | Requires a certified IS, but not a standard of the analyte itself.[10] | Requires a qualified reference standard of the analyte for assay. | Requires a qualified reference standard of the analyte for assay. |
| Impurity Analysis | Can quantify any proton-bearing impurity without needing its reference standard.[3] | Requires reference standards for known impurities for accurate quantification. | Requires reference standards for known impurities for accurate quantification. |
| Structural Info | Provides full structural confirmation of the main component and impurities.[4] | Provides retention time only; structural info requires a hyphenated technique (e.g., LC-MS). | Provides retention time only; structural info requires GC-MS. |
| Sample Throughput | Lower, due to long relaxation delays required for accuracy.[10] | Higher, with typical run times of 20-30 minutes per sample.[10] | Higher, suitable for volatile compounds. |
| Sample Consumption | Higher (milligrams).[10] | Lower (micrograms).[10] | Lower (micrograms). |
| Destructive? | No, the sample can be fully recovered.[3] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Traceability | Can be a primary method with direct SI traceability.[5] | Requires calibration against a primary standard for traceability. | Requires calibration against a primary standard for traceability. |
The selection of an analytical technique is guided by the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical purity method.
For establishing the purity of a new reference standard or for definitive quantification where no analyte-specific standard exists, qNMR is the superior choice.[10] For routine quality control and high-throughput screening of known impurities, HPLC is more efficient.[12] Often, the most robust approach is orthogonal, using HPLC for impurity profiling and qNMR for the absolute purity assignment of the main component.[10]
Conclusion
For the purity assessment of novel compounds like this compound, quantitative NMR (qNMR) offers a robust, accurate, and structurally informative methodology. Its status as a primary analytical technique provides a high degree of confidence and traceability, which is invaluable in a regulated drug development environment.[1][7] While not a replacement for high-throughput chromatographic methods, qNMR is an essential and often superior tool for the definitive characterization and quantification of pharmaceutical materials, ensuring the integrity and quality of the final drug product.
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A Guide to Quantitative NMR (qNMR) - Emery Pharma.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed.
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories Inc.
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Quantitative NMR Spectroscopy - Acanthus Research.
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What is qNMR and why is it important? - Mestrelab Resources.
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - ResearchGate.
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Let's try doing quantitative NMR - JEOL Ltd.
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice - AZoM.
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Internal Standard for qNMR (Calibration Standard for qNMR) - FUJIFILM Wako Pure Chemical Corporation.
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Quantitative NMR (qNMR) - FUJIFILM Wako Pure Chemical Corporation.
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A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem.
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Stimuli Article (qNMR) - US Pharmacopeia (USP).
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS - Regis Technologies, Inc.
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QNMR – a modern alternative to HPLC - Almac.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical scrutiny. For novel heterocyclic compounds like Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a key intermediate with potential pharmacological significance, the development of robust and reliable analytical methods is not merely a regulatory formality but a cornerstone of quality control and safety assurance.[1][2] This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the nuances of method development, the rationale behind experimental choices, and a comprehensive cross-validation study, all grounded in the principles of scientific integrity and regulatory compliance.
The Critical Role of Method Validation
Before we embark on the comparative analysis, it is paramount to understand the "why" behind analytical method validation. The International Council for Harmonisation (ICH) Q2(R1) guideline serves as our compass, ensuring that an analytical procedure is fit for its intended purpose.[3][4][5][6] This involves demonstrating specificity, linearity, accuracy, precision, and robustness, thereby guaranteeing that the data generated is reliable and reproducible. For a compound like this compound, which contains a reactive bromine atom and a fused heterocyclic system, the choice of analytical methodology can significantly impact the accuracy of quantification and impurity profiling.[7][8]
Experimental Design: A Tale of Two Techniques
Our investigation is structured around a head-to-head comparison of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method. The objective is to not only validate each method individually but also to cross-validate them to ensure consistency and reliability of the analytical results.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the primary choice for the analysis of non-volatile and thermally labile compounds, a category into which many pharmaceutical intermediates fall.[9] Our goal here is to develop a stability-indicating HPLC method, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.
Method Development Rationale:
-
Column Chemistry: A C18 stationary phase is selected for its versatility and proven performance in retaining moderately polar to non-polar compounds. The end-capping of the silica minimizes peak tailing for basic nitrogen-containing heterocycles.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is chosen. The gradient allows for the effective elution of the main compound while also separating earlier-eluting polar impurities and later-eluting non-polar degradants. The buffer maintains a consistent pH to ensure reproducible retention times.
-
Detection: UV detection at 254 nm is selected based on the chromophoric nature of the pyrrolo[1,2-c]pyrimidine core.
Detailed HPLC Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique and a powerful tool for identifying and quantifying volatile impurities. While the target compound itself may have limited volatility, GC-MS can be invaluable for detecting residual solvents and certain process-related impurities. The mass spectrometric detection provides structural information, aiding in the identification of unknown peaks.[10][11]
Method Development Rationale:
-
Column Chemistry: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen to provide good separation for a range of analytes with varying polarities.
-
Injection Mode: Splitless injection is utilized to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.
-
Temperature Program: A programmed temperature ramp ensures the efficient separation of volatile impurities from the main analyte.
-
Detection: Mass spectrometry in full scan mode allows for the identification of unknown compounds, while selected ion monitoring (SIM) mode can be used for highly sensitive quantification of the target analyte and specific impurities.
Detailed GC-MS Protocol:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Forced Degradation Studies: Proving Specificity
To establish the stability-indicating nature of the HPLC method, a forced degradation study is essential.[12] This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours (solid state)
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours (solution)
The results of the forced degradation study, when analyzed by the developed HPLC method, should demonstrate that the peak for the intact drug is well-resolved from all degradation product peaks, thus proving the method's specificity.
Caption: Workflow for Forced Degradation Studies.
Cross-Validation: A Comparative Analysis
Following the individual validation of the HPLC and GC-MS methods according to ICH Q2(R1) guidelines, a cross-validation study is performed by analyzing the same batch of this compound using both techniques.
Summary of Validation and Cross-Validation Results:
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from degradants | No interference from matrix components | Specificity demonstrated |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.995 |
| Range | 50 - 150 µg/mL | 1 - 20 µg/mL | Defined and justified |
| Accuracy (% Recovery) | 99.2 - 100.5% | 98.8 - 101.2% | 98.0 - 102.0% |
| Precision (RSD) | |||
| Repeatability | ≤ 0.8% | ≤ 1.2% | RSD ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | ≤ 1.8% | RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | 0.05 µg/mL | Signal-to-Noise ≥ 3:1 |
| LOQ | 0.3 µg/mL | 0.15 µg/mL | Signal-to-Noise ≥ 10:1 |
| Robustness | Unaffected by minor changes in pH, flow | Unaffected by minor changes in oven temp | No significant impact on results |
| Cross-Validation Assay | 99.5% | 99.3% | Results should be comparable |
Interpretation of Results:
Both the HPLC and GC-MS methods demonstrate excellent performance characteristics, meeting all the predefined acceptance criteria based on ICH guidelines. The high degree of correlation in the assay results from the cross-validation study provides a high level of confidence in the accuracy and reliability of both methods.
Caption: Logical Flow of Cross-Validation.
Conclusion and Recommendations
This comprehensive guide demonstrates the successful development and cross-validation of two distinct, yet complementary, analytical methods for this compound.
-
The RP-HPLC method is established as a robust, stability-indicating method suitable for routine quality control, including assay and impurity profiling. Its wide linear range and high precision make it ideal for quantifying the API in various sample matrices.
-
The GC-MS method serves as an excellent orthogonal technique, providing a high degree of specificity and sensitivity for the detection of volatile impurities and for confirmatory analysis. Its ability to provide structural information is invaluable for impurity identification.
The cross-validation of these two methods provides a strong analytical package, ensuring the quality and consistency of this compound throughout the drug development lifecycle. It is the recommendation of this scientist that both methods be implemented in a comprehensive quality control strategy.
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A Comparative Docking Analysis of Pyrrolopyrimidine Derivatives in Kinase Active Sites: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the binding interactions of pyrrolo[2,3-d]pyrimidine derivatives within various kinase active sites through molecular docking studies. While the initial topic of interest was the pyrrolo[1,2-c]pyrimidine scaffold, a comprehensive literature review revealed a significant lack of specific data on this isomer in the context of kinase inhibition. Consequently, this guide will focus on the closely related and extensively documented pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine. This structural analog of adenine serves as a robust and relevant proxy for understanding the fundamental principles of how this class of compounds interacts with the ATP-binding site of kinases, a critical target in modern cancer therapy.[1][2][3][4]
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors.[4] Its ability to mimic the purine ring of ATP allows it to competitively inhibit the catalytic function of kinases, which are pivotal regulators of cellular signaling pathways.[1][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][3] This guide will objectively compare the docking performance of representative pyrrolo[2,3-d]pyrimidine derivatives with established, clinically relevant kinase inhibitors, providing supporting data and detailed experimental protocols to inform and guide researchers in the field of drug development.
The Rationale Behind Kinase-Targeted Drug Design
Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[5] Their catalytic domain contains a highly conserved ATP-binding pocket. The design of small molecule inhibitors that can effectively compete with ATP is a cornerstone of targeted cancer therapy.[5] The pyrrolo[2,3-d]pyrimidine scaffold is particularly adept at this, often forming key hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.[5] This interaction is a critical determinant of inhibitor potency and selectivity.
This guide will explore these interactions through in silico molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] By comparing the docking scores and binding modes of novel derivatives to those of known inhibitors, we can gain valuable insights into their potential efficacy and guide the rational design of more potent and selective drug candidates.
Experimental Design: A Self-Validating Docking Protocol
To ensure the scientific integrity of our comparative analysis, we will employ a rigorous and self-validating molecular docking protocol. This involves not only docking our compounds of interest but also re-docking the co-crystallized ligand into the active site of the kinase. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, validates the chosen docking parameters and enhances confidence in the predicted binding modes of novel compounds.
Caption: The relationship between the pyrrolo[2,3-d]pyrimidine scaffold, its binding interactions, and the resulting inhibitor properties.
Conclusion and Future Directions
This guide has demonstrated the utility of comparative molecular docking studies in evaluating the potential of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. By leveraging the extensive data available for the pyrrolo[2,3-d]pyrimidine scaffold, we have outlined a robust methodology for in silico analysis and provided insights into the key structural features that govern their binding to kinase active sites.
The future of kinase inhibitor design will likely involve the development of multi-targeted agents that can overcome drug resistance, as well as highly selective inhibitors that minimize off-target effects. The pyrrolo[2,3-d]pyrimidine scaffold, with its inherent versatility and proven clinical success, will undoubtedly continue to be a central focus of these research efforts. Computational approaches, such as the comparative docking studies detailed in this guide, will be indispensable tools in the rational design and optimization of the next generation of kinase-targeted therapies.
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Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023). Current Medicinal Chemistry. [Link]
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Schenone, S., Bruno, O., & Radi, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2235-2264. [Link]
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Kufareva, I., & Abagyan, R. (2012). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 55(24), 11037-11046. [Link]
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Metwally, K. A. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 12(1), 1-19. [Link]
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Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023). ResearchGate. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]
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Structure-based in silico approach for selection of kinase inhibitors. (2015). Investigative Ophthalmology & Visual Science, 56(7), 4893-4893. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. [Link]
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SAR of disubstituted pyrrolopyrimidine. (n.d.). ResearchGate. [Link]
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Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2023). Journal of Chemical Information and Modeling, 63(15), 4768-4781. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1118-1134. [Link]
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Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin. (2018). International Journal of Molecular Sciences, 19(12), 3993. [Link]
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Design, Synthesis and Docking Studies of Novel Macrocyclic Pentapeptides as Anticancer Multi-Targeted Kinase Inhibitors. (2018). Molecules, 23(9), 2345. [Link]
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Identification of Novel CDK Inhibitors by Molecular Docking and Consensus Scoring Approach. (2015). ResearchGate. [Link]
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Alotaibi, A. A., Alanazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
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Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2023). ResearchGate. [Link]
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In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). Frontiers in Chemistry, 7, 23. [Link]
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De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013). ACS Chemical Biology, 8(5), 947-957. [Link]
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Alotaibi, A. A., Alanazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2177411. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, represents one such molecule. However, beyond its synthesis and use, the responsible management and disposal of this and similar halogenated organic compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Understanding the Compound: Properties and Potential Hazards
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | N/A |
| Appearance | Solid (presumed) | N/A |
| Known Hazards of Similar Compounds | Skin and eye irritation, potentially harmful if swallowed. | N/A |
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, must adhere to fundamental principles of laboratory safety and environmental regulations. The primary goal is to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[1]
Key tenets include:
-
Waste Minimization: Whenever possible, experimental designs should aim to reduce the generation of chemical waste.[1][2]
-
Proper Segregation: Never mix incompatible waste streams. Halogenated organic compounds must be collected separately from non-halogenated organic waste.[3][4]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents.[5]
-
Secure Storage: Waste must be stored in appropriate containers in designated Satellite Accumulation Areas (SAAs).[1][6]
-
Authorized Disposal: Final disposal must be conducted by a licensed hazardous waste disposal company.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (consult manufacturer's compatibility chart)
-
A fully buttoned laboratory coat
Waste Segregation at the Source
Immediately upon generation, segregate waste containing this compound.
-
Designated Waste Stream: This compound is a brominated organic compound and must be disposed of in the halogenated organic waste stream.[3][4]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste. Improper mixing can create hazardous reactions and complicate the disposal process.
Container Selection and Labeling
-
Container Type: Use a chemically resistant container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from cracks or leaks.[5][8]
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.[3]
-
Clearly write "Halogenated Organic Waste ".
-
List all constituents of the waste, including "this compound" and any solvents, with their approximate percentages or volumes.[4]
-
Include the date when the first waste was added to the container.
-
Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[1][6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Keep Closed: The waste container must be kept tightly closed except when adding waste.[6][9]
-
Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste and the maximum accumulation time allowed in an SAA.[1]
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Sweep or scoop the absorbed material into a designated waste container.
-
Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.
-
Clean the spill area with an appropriate solvent and decontaminating solution.
Final Disposal
-
Waste Pickup: Once the waste container is full or has reached its maximum accumulation time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[1]
-
Incineration: The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration at a facility permitted to handle such waste.[4][7] Incineration breaks down the organic structure and allows for the scrubbing of acid gases (such as hydrogen bromide) formed during combustion.[10][11]
Empty Container Disposal
Properly managing empty containers that once held this compound is also crucial.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: The first rinsate must be collected and disposed of as halogenated organic waste.[9] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original label on the container.[9]
-
Final Disposal of Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular solid waste or recycled, in accordance with your institution's policies.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the principles of waste segregation, following meticulous handling and labeling procedures, and partnering with certified disposal services, researchers can ensure that their work advances scientific knowledge without compromising the safety of their colleagues or the integrity of the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS: 588720-12-1) is a halogenated heterocyclic compound with potential applications in medicinal chemistry, given that related structures have shown biological activity.[1][2] Due to the limited availability of comprehensive toxicological data for this specific molecule, a cautious approach grounded in the precautionary principle is not just recommended—it is essential.
This guide provides a detailed operational and safety plan for handling this compound. It is structured from the perspective of a Senior Application Scientist, emphasizing not just the "what" but the "why" behind each safety recommendation, ensuring a self-validating system of protection for all laboratory personnel.
Hazard Assessment: A Structural Perspective
Before handling any chemical, a thorough hazard assessment is paramount. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's structure and physical state.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this as a halogenated compound. These substances require specific waste disposal streams, as improper incineration can lead to the formation of hazardous byproducts.[3][4]
-
Biologically Active Scaffold: The pyrrolo[1,2-c]pyrimidine core is a scaffold found in compounds with known pharmacological properties.[1] This suggests a potential for biological activity and underscores the need to prevent direct exposure (inhalation, ingestion, or skin contact).
-
Physical State: This compound is supplied as a solid or powder.[5] Fine powders pose a significant inhalation risk and can be easily aerosolized during handling, such as weighing or transferring.
Given these characteristics, all handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Personal Protective Equipment (PPE): Your Primary Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a critical line of defense against chemical hazards.[8][9] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Rationale & Best Practices |
| Eye & Face | ANSI Z87.1-compliant safety goggles | Minimum Requirement. Protects against splashes and airborne particles.[10] |
| Face shield (worn over goggles) | Required for splash hazards. Use when handling >50 mL of solutions or during vigorous mixing. | |
| Hand | Double-gloved nitrile gloves | Provides robust protection. The outer glove can be removed immediately upon contamination, preserving the integrity of the inner glove.[10] Inspect gloves for any signs of degradation before use. |
| Body | Flame-resistant lab coat | Protects skin and clothing from spills. A flame-resistant material like Nomex is preferable to standard cotton, especially when flammable solvents are in use.[11] |
| Long pants and closed-toe shoes | Mandatory laboratory attire. Protects the lower body from spills and physical hazards.[12] | |
| Respiratory | Not required for routine handling inside a fume hood. | A properly functioning chemical fume hood provides adequate respiratory protection.[6][7] An N95 respirator may be considered for cleaning up significant powder spills outside of a hood. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol outlines the safe handling of this compound from preparation to cleanup.
Step 1: Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble Materials: Gather the chemical, solvents, glassware, and any necessary equipment. Place absorbent pads on the work surface to contain minor spills.
-
Prepare Spill Kit: Confirm that a chemical spill kit is accessible and stocked with absorbent material suitable for organic compounds.[13][14]
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.
Step 2: Handling and Experimentation
-
Weighing: Conduct all weighing of the solid compound inside the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Transfers: Handle all transfers of the solid or its solutions within the fume hood. Keep the sash at the lowest practical working height.
-
Labeling: Clearly label all containers with the full chemical name.[3]
Step 3: Post-Experiment Cleanup
-
Decontamination: Decontaminate glassware by rinsing with an appropriate solvent (e.g., acetone, ethanol). Collect the initial rinsate as halogenated waste.
-
Surface Cleaning: Wipe down the work surface in the fume hood with a suitable solvent and dispose of the wipes as solid hazardous waste.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.
The following diagram illustrates the logical flow of the safe handling procedure.
Caption: Workflow for Safe Handling of this compound.
Spill and Disposal Management
Proper planning for spills and waste disposal is a core component of laboratory safety, as mandated by OSHA's Chemical Hygiene Plan requirements.[15]
Emergency Spill Response
-
Minor Spill (<1 g solid or <100 mL dilute solution):
-
Alert personnel in the immediate area.[16]
-
Wearing your full PPE, cover the spill with absorbent material from the spill kit.[17][18]
-
For powders, gently wet the absorbent material to prevent dust generation.
-
Collect the contaminated absorbent using tongs and place it in a sealed, heavy-duty plastic bag.
-
Label the bag as hazardous waste and dispose of it according to institutional guidelines.[14]
-
-
Major Spill (>1 g solid or >100 mL solution):
-
Evacuate the laboratory immediately, alerting others as you leave.
-
Close the laboratory door and post a warning sign.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean up a major spill alone.[16]
-
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous. Proper segregation is critical for safety and cost-effective disposal.
| Waste Type | Container | Labeling & Instructions |
| Solid Waste | Heavy-duty, sealable plastic bag or a designated solid waste container. | Label: "Hazardous Waste: Halogenated Organic Solid." Includes contaminated gloves, weigh boats, absorbent pads, etc. |
| Liquid Waste | Clearly labeled, compatible (e.g., glass or HDPE) container with a screw cap. | Label: "Hazardous Waste: Halogenated Organic Liquid." Keep segregated from non-halogenated solvents.[3][4] Do not overfill; leave at least 10% headspace. |
| Sharps | Puncture-proof sharps container. | Includes contaminated needles or razor blades. |
References
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Available at: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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How to Clean up Chemical Spills in the Lab: 4 Essential Rules. (n.d.). Bitesize Bio. Available at: [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville. Available at: [Link]
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How to Handle Chemical Spills in Laboratories. (2015, February 17). UC San Diego Blink. Available at: [Link]
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Cleaning up chemical spills in the laboratory. (2023, January 17). The Official Blog of Edvotek. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Available at: [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Available at: [Link]
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Pyrophoric Liquids. (2016, February 8). University of Pittsburgh Environmental Health and Safety. Available at: [Link]
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SOP_Decommissioning Labs 2022.pdf. (2022). Purdue Chemistry. Available at: [Link]
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Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). PubMed. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
